molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

货号: B050416
CAS 编号: 253-82-7
分子量: 130.15 g/mol
InChI 键: JWVCLYRUEFBMGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Quinazoline is a privileged nitrogen-containing heterocyclic scaffold of significant importance in medicinal chemistry and drug discovery. Its core structure serves as a fundamental building block for the design and synthesis of potent, selective inhibitors targeting a wide range of protein kinases, notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Researchers utilize this compound and its derivatives extensively in oncology research to investigate signal transduction pathways, cellular proliferation, angiogenesis, and apoptosis. The mechanism of action for many this compound-based inhibitors involves competitive binding at the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent downstream signaling. Beyond oncology, this versatile scaffold shows promise in neurological research for targeting various CNS receptors, in antimicrobial studies, and in the development of anti-inflammatory agents. Available as a high-purity solid, this compound is an essential tool for synthetic chemists and biologists aiming to develop novel therapeutic agents and elucidate complex biological mechanisms. This product is intended for research applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

quinazoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075214
Record name Quinazoline
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Molecular Weight

130.15 g/mol
Source PubChem
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CAS No.

253-82-7
Record name Quinazoline
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Foundational & Exploratory

The Quinazoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of a benzene (B151609) and a pyrimidine (B1678525) ring, stands as a "privileged structure" in medicinal chemistry. Its versatile chemical nature allows for substitutions at various positions, leading to a diverse array of biological activities. This has made the this compound nucleus a focal point in the quest for novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities of the this compound Scaffold

The inherent structural features of the this compound ring system have been exploited to develop compounds with a wide spectrum of pharmacological effects. The most extensively studied activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer development and progression.[5]

Key Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are this compound-based EGFR inhibitors.[4][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]

  • Tubulin Polymerization: Some this compound derivatives inhibit the polymerization of tubulin into microtubules, essential components of the cytoskeleton, thereby arresting cell division.[8]

  • Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids, the building blocks of DNA.[9]

  • Poly(ADP-ribose) Polymerase (PARP): An enzyme involved in DNA repair.[3]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
GefitinibHeLa4.3[10]
GefitinibMDA-MB-23128.3[10]
Compound 21HeLa2.81[10]
Compound 22HeLa1.85[10]
Compound 23MDA-MB-2312.43[10]
Compound 32A5490.02 ± 0.091[11]
Compound 23PC-30.19[11]
Compound 53MCF-72.09[11]
Compound 53HepG-22.08[11]
Compound 7jDU-1450.05[8]
Compound 3jMCF-70.20 ± 0.02[12]
Compound 3aMCF-70.20 ± 0.02[12]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and this compound derivatives have shown considerable promise in this area.[1] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substitutions at positions 2 and 3 of the quinazolinone ring are crucial.

  • The presence of a halogen atom at positions 6 and 8 can enhance activity.

  • Amine or substituted amine groups at the 4th position often improve antimicrobial properties.[3]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 8gaS. aureus4[13]
Compound 8gcS. aureus4[13]
Compound 8gdE. coli8[13]
Indolo[1,2-c]this compound (V)E. coli2.5-20[13]
Compound 3fS. aureus0.0078 (mg/mL)[14]
Compound 3gP. aeruginosa0.0625 (mg/mL)[14]
Compound 3cC. albicans0.0625 (mg/mL)[14]
Compound 27Vancomycin-resistant S. aureus≤0.5[15]
Compound 20B. subtilis0.5 (mg/mL)[16]
Compound 19P. aeruginosa0.15 (mg/mL)[16]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain this compound derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][17]

Key Molecular Targets:

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some quinazolines show selective inhibition of COX-1 or COX-2.[17]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The table below lists the IC50 values of selected this compound derivatives for COX-1 and COX-2 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen2.19--
Compound 9a0.141>50>354
Compound 9b0.064>50>781
Compound 4>1000.33-[17]
Compound 6>1000.40-[17]
Celecoxib>1000.30-[17]
Compound 7c---
Compound 13b---
Anticonvulsant Activity

This compound derivatives have also been investigated for their potential in treating epilepsy and other seizure-related disorders.[3]

Quantitative Data: Anticonvulsant Activity of this compound Derivatives

The following table summarizes the median effective dose (ED50) of some this compound derivatives in preclinical models of seizures.

CompoundED50 (mg/kg)Seizure ModelReference
Analogue III73.1PTZ-induced clonic convulsion[17]
Analogue IV11.79PTZ-induced clonic convulsion[17]
Compound 5f28.90-
Compound 5b47.38-
Compound 5c56.40-
Compound 12457-
Compound 38251-

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of this compound derivatives.

Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol describes a general method for the synthesis of a fundamental this compound scaffold.

Materials:

Procedure:

  • To an 8-mL reaction vial, sequentially add 2-aminobenzamide (e.g., 40.8 mg, 0.3 mmol), benzyl alcohol (e.g., 1 mL), and sodium tert-butoxide (e.g., 43.2 mg, 1.5 equivalents).

  • The reaction can be performed under solvent-free conditions or in a suitable solvent.

  • Heat the reaction mixture to 120°C and stir for 24 hours in the presence of oxygen (e.g., by leaving the vial open to the air).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product. This may involve direct crystallization or purification by column chromatography on silica gel using an appropriate eluent system (e.g., hexane (B92381) and ethyl acetate).

  • Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the culture medium and add a solubilization solution (e.g., 150-200 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an agar plate to create a uniform lawn.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Addition: Add a specific volume (e.g., 100 µL) of the test this compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biological activities of the this compound scaffold.

EGFR and VEGFR-2 Signaling Pathways

This diagram depicts the simplified signaling cascades of EGFR and VEGFR-2 and indicates where this compound-based inhibitors exert their effects.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_EGFR PI3K EGFR->PI3K_EGFR Activates RAS_EGFR RAS EGFR->RAS_EGFR Activates AKT_EGFR Akt PI3K_EGFR->AKT_EGFR Activates Proliferation_EGFR Cell Proliferation & Survival AKT_EGFR->Proliferation_EGFR Promotes RAF_EGFR RAF RAS_EGFR->RAF_EGFR Activates MEK_EGFR MEK RAF_EGFR->MEK_EGFR Activates ERK_EGFR ERK MEK_EGFR->ERK_EGFR Activates ERK_EGFR->Proliferation_EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR Activates PKC PKC PLCg->PKC Activates Angiogenesis_VEGFR Angiogenesis PKC->Angiogenesis_VEGFR Promotes AKT_VEGFR Akt PI3K_VEGFR->AKT_VEGFR Activates AKT_VEGFR->Angiogenesis_VEGFR Quinazoline_Inhibitor This compound-Based Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits Quinazoline_Inhibitor->VEGFR2 Inhibits

This compound Inhibition of EGFR and VEGFR-2 Pathways
High-Throughput Screening Workflow

This diagram outlines a typical workflow for the high-throughput screening of a this compound compound library to identify potential drug candidates.

HTS_Workflow start Start: This compound Compound Library primary_screen Primary High-Throughput Screen (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id false_positives False Positives hit_id->false_positives confirmation_screen Confirmation Screen (Dose-Response) hit_id->confirmation_screen confirmed_hits Confirmed Hits confirmation_screen->confirmed_hits potency_assay Potency Determination (IC50 / EC50) confirmed_hits->potency_assay active_compounds Active Compounds potency_assay->active_compounds selectivity_assay Selectivity & Specificity Assays active_compounds->selectivity_assay lead_candidates Lead Candidates selectivity_assay->lead_candidates adme_tox ADME/Tox Profiling lead_candidates->adme_tox optimized_leads Optimized Leads adme_tox->optimized_leads in_vivo In Vivo Efficacy Studies optimized_leads->in_vivo end Preclinical Development in_vivo->end

High-Throughput Screening Workflow for Quinazolines
Structure-Activity Relationship (SAR) of the this compound Scaffold

This diagram illustrates the general structure-activity relationships of the this compound scaffold, highlighting key positions for modification and their impact on biological activity.

Structure-Activity Relationships of the this compound Scaffold

References

The Pharmacological Landscape of Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. This versatile scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has been extensively explored, leading to the development of numerous therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth overview of the pharmacological profile of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways they modulate.

Anticancer Activity of Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).

Mechanism of Action: Targeting Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: A prominent mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small-cell lung cancer (NSCLC).[1][2] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes cell growth and division.[2][3] The quinazoline scaffold is a common feature in many approved EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinazolinone derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[4][5] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-induced neovascularization.[6]

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Several quinazolinone derivatives have been identified as inhibitors of PI3K, thereby disrupting this pro-survival pathway in cancer cells.[7][8][9]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition: The NF-κB signaling pathway is constitutively active in many cancers and plays a crucial role in inflammation, cell survival, and proliferation. Certain quinazolinone derivatives have demonstrated the ability to inhibit NF-κB activation, suggesting a potential therapeutic strategy for cancers with aberrant NF-κB signaling.[10][11][12]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of quinazolinone derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,3-disubstituted quinazolin-4(3H)-onesMCF-7 (Breast)0.20 - 15.72[13]
2,3-disubstituted quinazolin-4(3H)-onesA2780 (Ovarian)Not specified[13]
4-anilinothis compound derivativesA549 (Lung)4.1 - 15.59[14][15]
4-anilinothis compound derivativesPC-9 (Lung)0.5[15]
4-anilinothis compound derivativesA431 (Skin)2.1 - 4.04[14][15]
This compound-pyrimidine hybridsA549 (Lung)5.9[16]
This compound-pyrimidine hybridsSW-480 (Colon)2.3[16]
This compound-pyrimidine hybridsMCF-7 (Breast)5.65[16]
Fluoro-quinazolinone derivativesMCF-7 (Breast)0.44 - 12.44[17]
Fluoro-quinazolinone derivativesMDA-MB-231 (Breast)0.43[17]
Quinazolinone-1,2,3-triazole-1,3,4-oxadiazole hybridsPC-3 (Prostate), A549 (Lung), MCF-7 (Breast), A2780 (Ovarian)0.016 - 0.19[15]
This compound-1,2,4-thiadiazole amide derivativesMCF-7 (Breast), A549 (Lung), Colo-205 (Colon), A2780 (Ovarian)0.02 - 0.33[15]
Dimorpholinothis compound derivativesMCF-7 (Breast)Low to sub-micromolar[8]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinazolinone derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final concentration of the solvent should not exceed a level that causes cytotoxicity (typically <0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same solvent concentration) and a blank control (medium only).[18]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[19]

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Migration & Proliferation PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibition by quinazolinone derivatives.

Antimicrobial Activity of Quinazolinone Derivatives

The quinazolinone scaffold is also a privileged structure in the development of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazolinone derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of quinazolinone derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
4(3H)-QuinazolinonesStaphylococcus aureus0.003 - ≥16[20]
4(3H)-QuinazolinonesVancomycin-resistant Enterococcus faecalis≥16[20]
Quinazolinone Schiff basesStaphylococcus aureus0.5 - >5[21]
Quinazolinone Schiff basesBacillus subtilis0.5 - >5[21]
Quinazolinone Schiff basesKlebsiella pneumoniae1.25 - 2.5[21]
Quinazolinone Schiff basesPseudomonas aeruginosa0.15 - >5[21]
Quinazolinone Schiff basesCandida albicans5[21]
Pyrazole-substituted quinazolinonesStaphylococcus aureus1.95[22]
Pyrazole-substituted quinazolinonesEnterococcus faecalis3.9[22]
Pyrazole-substituted quinazolinonesKlebsiella pneumoniae0.98[22]
Pyrazole-substituted quinazolinonesPseudomonas aeruginosa0.49[22]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • Quinazolinone derivative stock solutions

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Growth control (microorganism in broth without compound)

  • Sterility control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the quinazolinone derivatives in the broth medium directly in the 96-well plates.[23]

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[24]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[23]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing Start Start: Prepare Quinazolinone Derivative Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Start->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Quinazolinone Derivatives

Quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2). Some quinazolinone derivatives have been shown to be selective inhibitors of COX-2, which is primarily involved in the inflammatory response, potentially leading to a better safety profile compared to non-selective NSAIDs.[26][27]

Inhibition of Pro-inflammatory Cytokines: Quinazolinone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), which are key mediators of the inflammatory cascade.[12][28]

NF-κB Pathway Inhibition: As mentioned in the anticancer section, the NF-κB pathway is also a central regulator of inflammation. By inhibiting NF-κB, quinazolinone derivatives can downregulate the expression of numerous pro-inflammatory genes.[29]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives can be assessed using various in vitro and in vivo models.

Compound ClassAssayEndpointActivityReference
Quinazolinone analogsCarrageenan-induced rat paw edemaEdema inhibition15.1% to 32.5% at 50 mg/kg[30]
Cinnoline-quinazolinone hybridsCarrageenan-induced paw edemaEdema inhibitionCompared to Celecoxib[27]
Quinazolinone-based hydroxamatesLPS-stimulated NO productionIC5058.03 to 66.19 µM[31]
4-Phenylaminothis compound alkylthiourea derivativesIL-6 production in dTHP-1 cellsIC500.36 - >7.5 µM[12]
4-Phenylaminothis compound alkylthiourea derivativesTNF-α production in dTHP-1 cellsIC504.0 - >7.5 µM[12]
Quinazolinone derivativesCOX-1 inhibitionIC50Varies[32]
Quinazolinone derivativesCOX-2 inhibitionIC50Varies[32]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Albino rats

  • Carrageenan solution (1% in saline)

  • Quinazolinone derivative suspension/solution

  • Reference anti-inflammatory drug (e.g., Phenylbutazone, Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (e.g., control, standard drug, and test compound groups), with each group containing a sufficient number of animals.[30]

  • Compound Administration: Administer the quinazolinone derivative or the standard drug orally or via another appropriate route to the respective groups. The control group receives the vehicle.[30]

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.05 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[30]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at specified time points before and after carrageenan injection (e.g., at 0, 1, 2, and 3 hours).[30]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[30]

Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Gene_Expression Quinazolinone Quinazolinone Derivative Quinazolinone->IKK

Caption: NF-κB signaling pathway inhibition by quinazolinone derivatives.

Conclusion

The quinazolinone scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The diverse pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significance of this heterocyclic system in drug discovery and development. The ability of quinazolinone derivatives to modulate multiple key signaling pathways provides a strong rationale for their continued investigation and optimization. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation of quantitative data, experimental methodologies, and pathway visualizations to facilitate further exploration of this remarkable class of compounds.

References

Unlocking the Anticancer Potential of Novel Quinazoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide delves into the anticancer properties of novel this compound derivatives, offering a comprehensive overview of their mechanisms of action, methodologies for their evaluation, and a summary of their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation cancer therapeutics.

Mechanisms of Anticancer Activity

Novel this compound compounds exert their anticancer effects through a variety of mechanisms, primarily by targeting key signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A predominant mechanism of action for many anticancer this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

Epidermal Growth Factor Receptor (EGFR): Many this compound-based compounds are potent inhibitors of EGFR, a key driver of cell proliferation, survival, and migration in several cancers, including non-small cell lung cancer and colorectal cancer.[1] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades. Some newer generation inhibitors form covalent bonds with specific cysteine residues in the EGFR active site, leading to irreversible inhibition.[1]

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound derivatives have been developed to target VEGFR, thereby inhibiting angiogenesis and restricting the tumor's blood supply.

Disruption of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Its aberrant activation is a common feature in many cancers.[2] Several novel this compound compounds have been shown to modulate this pathway at different nodal points, leading to the induction of apoptosis and inhibition of cell proliferation.[2]

Induction of Cell Cycle Arrest and Apoptosis

This compound derivatives can halt the progression of the cell cycle, often at the G2/M or G1 phase, preventing cancer cells from dividing. Furthermore, these compounds can trigger apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some this compound compounds have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of novel this compound compounds is quantified through a series of in vitro and in vivo assays. The following tables summarize representative data for various this compound derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Novel this compound Compounds (IC50 Values in µM)

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Series 1 (Thioquinazolinones)
Compound 21HeLa (Cervical Cancer)Not Specified2.81[4]
MDA-MB-231 (Breast Cancer)Not Specified1.85[4]
Compound 22HeLa (Cervical Cancer)Not Specified2.15[4]
MDA-MB-231 (Breast Cancer)Not Specified2.04[4]
Compound 23HeLa (Cervical Cancer)Not Specified1.96[4]
MDA-MB-231 (Breast Cancer)Not Specified2.37[4]
Series 2 (EGFR Inhibitors)
Compound 6dNCI-H460 (Lung Cancer)EGFR Inhibitor0.789[1]
Compound 13NCI-H1975 (Lung Cancer)EGFR/HER2 InhibitorNot Specified (Enzyme Inhibition)[5]
Compound 15A549/cisplatin-resistant (Lung Cancer)EGFR Inhibitor0.102[5]
Series 3 (General Cytotoxicity)
Compound 18MGC-803 (Gastric Cancer)Apoptosis Induction0.85[6]
Compound 32A549 (Lung Cancer)Not Specified0.02[5]
Compound C1MCF-7 (Breast Cancer)Not Specified31.2 (µg/ml)[7]
Compound C2MCF-7 (Breast Cancer)Not Specified31.2 (µg/ml)[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: In Vivo Antitumor Activity of a Novel this compound Compound

Compound IDAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Compound 18Nude mice xenograftGastric Cancer (MGC-803)Not SpecifiedSignificant decrease in tumor volume and weight[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of the anticancer potential of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound compound, then harvest them by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI signal.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the exposed PS. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

Protocol:

  • Protein Extraction: Treat cells with the this compound compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, Akt, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[13]

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates This compound This compound Compound This compound->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound Compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth This compound This compound Compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Novel this compound Compound Synthesis in_vitro In Vitro Screening (MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western_blot Western Blotting (Signaling Pathways) mechanism->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General Experimental Workflow for Anticancer this compound Drug Discovery.

Conclusion

Novel this compound compounds represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to target key oncogenic signaling pathways, induce cell cycle arrest and apoptosis, and inhibit angiogenesis underscores their therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of this compound-based therapies. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the clinical utility of these compounds in the fight against cancer.

References

The Structure-Activity Relationship of 4-Quinazolinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic methodologies, biological activities, and molecular interactions of the 4-quinazolinone scaffold, a privileged structure in medicinal chemistry.

The 4(3H)-quinazolinone core is a bicyclic heterocyclic scaffold comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This structural motif is prevalent in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] Its versatility and broad biological spectrum, including anticancer, antimicrobial, and anti-inflammatory properties, have established it as a "privileged structure" in the field of drug discovery and medicinal chemistry.[2][3] This guide provides a detailed technical overview of the structure-activity relationships (SAR) of 4-quinazolinone derivatives, summarizes quantitative data, outlines key experimental protocols, and visualizes critical signaling pathways.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, primarily as kinase inhibitors.[4][5] The anticancer effect is often attributed to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of the 4-quinazolinone scaffold is highly dependent on the nature and position of its substituents.

  • Position 2: Substitutions at this position are critical for activity. The introduction of various aryl, heteroaryl, or substituted aliphatic chains can significantly modulate the compound's interaction with target proteins. For instance, 2-substituted quinazolin-4(3H)-ones have shown potent cytotoxic effects against leukemia cell lines.[6] Linking a dithiocarbamate (B8719985) side chain at the C2-position has been shown to produce novel antitumor agents that target tubulin polymerization.[7]

  • Position 3: The N3 position is another key site for modification. Attaching different heterocyclic rings or substituted aromatic moieties can enhance cytotoxic activity.[1] 2,3-disubstituted derivatives often exhibit improved potency against various cancer cell lines, including hepatocellular carcinoma (HepG2).[8]

  • Positions 6 and 8: Halogen substitutions (e.g., iodo, bromo) at these positions on the benzene ring have been shown to be favorable for cytotoxic activity.[3]

  • 4-Anilinoquinazolines: A specific class of quinazoline derivatives, where an aniline (B41778) group is attached at the C4 position, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5]

Key Molecular Targets and Signaling Pathways

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and mutation of EGFR are hallmarks of various cancers.[5] 4-Anilinothis compound derivatives act as ATP-competitive inhibitors at the EGFR tyrosine kinase domain, blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[3][9] The this compound core mimics the adenine (B156593) portion of ATP, while the 4-anilino group occupies the adjacent hydrophobic pocket.[5]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 4-quinazolinone derivatives.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone 4-Quinazolinone Derivative Quinazolinone->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

EGFR signaling pathway inhibition.

2. Tubulin Polymerization Inhibition: Certain 4-quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected 4-quinazolinone derivatives against various human cancer cell lines.

Compound IDModificationCell LineIC50 (µM)Reference
5c 2-(dithiocarbamate side chain)HT295.53[7]
6d 2,3-disubstitutedNCI-H4600.789[3]
8b 2-((2-chlorobenzyl)amino)-6-phenoxyEGFR-TK0.00137[11]
13n 4,5-dihydro-1H-pyrazolo[4,3-h]CDK40.01[12]
17 2-substitutedJurkat<5[6]
17 2-substitutedNB4<5[6]
5b 2,3-disubstituted (benzyl at pos 3)HepG2Strong[8]

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy. 4-Quinazolinone derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes.[11][13]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

Substitutions on the quinazolinone ring system influence the anti-inflammatory effects. Studies have shown that derivatives bearing sulfonamide moieties or various substitutions on a phenyl ring at position 3 can exhibit potent, selective COX-2 inhibition.[11][14]

Key Molecular Targets and Signaling Pathways

1. Cyclooxygenase (COX) Inhibition: Many quinazolinone derivatives selectively inhibit COX-2, the inducible isoform of the enzyme responsible for producing prostaglandins (B1171923) at sites of inflammation. This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1.[11]

2. NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[15] Some 4-quinazolinone derivatives inhibit the activation of the NF-κB pathway, preventing the translocation of its p65 subunit to the nucleus and thereby suppressing the expression of inflammatory mediators.[16][17]

Below is a diagram of the NF-κB signaling pathway and its inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκBα p65/p50 IKK->IkB_NFkB:f0 Phosphorylates (Ubiquitination & Degradation) IkB IκBα NFkB NF-κB (p65/p50) Quinazolinone 4-Quinazolinone Derivative NFkB_nuc NF-κB (p65/p50) Quinazolinone->NFkB_nuc Inhibits Translocation IkB_NFkB:f1->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, ILs) DNA->Genes

NF-κB signaling pathway inhibition.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The 4(3H)-quinazolinone scaffold has shown promising activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.[2][18]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antibacterial SAR for 4-quinazolinones has been systematically studied.[18][19]

  • Positions 2 and 3: Substitutions at these positions are crucial. The presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 are often essential for activity.[3]

  • Positions 6 and 8: The presence of halogens at these positions can improve antimicrobial potency.[3]

  • Gram-Positive Selectivity: Many active derivatives show strong activity against Gram-positive bacteria but are less effective against Gram-negative organisms, possibly due to differences in cell wall structure and permeability.[18][19]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 4-quinazolinone derivatives.

Compound IDModificationOrganismMIC (µg/mL)Reference
Compound 27 Varied at rings 1, 2, 3S. aureus (Vancomycin-resistant)≤0.5[18][19]
Compound 27 Varied at rings 1, 2, 3S. aureus (Linezolid-resistant)≤0.5[18][19]
Thioureides (4-6) 6-iodo-2-phenyl baseGram-positive bacteriaExcellent[20]
Carbohydrazides (19-21) 6-iodo-2-phenyl baseGram-positive bacteriaExcellent[20]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are generalized, yet detailed, methodologies for the synthesis and biological evaluation of 4-quinazolinone derivatives.

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol describes a common multi-step synthesis starting from anthranilic acid.[4][10]

Workflow Diagram:

Synthesis_Workflow Start Anthranilic Acid Step1 Acylation (e.g., Acyl Chloride, Pyridine) Start->Step1 Inter1 N-Acyl Anthranilic Acid Step1->Inter1 Step2 Cyclization (e.g., Acetic Anhydride, Reflux) Inter1->Step2 Inter2 2-Substituted Benzoxazin-4-one Step2->Inter2 Step3 Condensation (Primary Amine, Solvent, Heat) Inter2->Step3 Product 2,3-Disubstituted 4(3H)-Quinazolinone Step3->Product Purify Purification (Recrystallization/ Chromatography) Product->Purify

References

Quinazoline Derivatives: A Technical Guide to Kinase Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its versatile nature has led to the successful development of several FDA-approved drugs that target key kinases implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth overview of this compound derivatives as kinase inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Introduction to this compound-Based Kinase Inhibitors

This compound is a bicyclic heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Derivatives of this core structure have been extensively explored as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of kinases, leading to uncontrolled cell growth and survival.[1] this compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2]

The primary targets of many clinically successful this compound derivatives include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical drivers of tumor progression.[3][4]

Key Kinase Targets and Representative Inhibitors

The therapeutic success of this compound derivatives is attributed to their ability to potently and often selectively inhibit key kinases driving oncogenesis. The following sections detail the major kinase targets and prominent FDA-approved this compound inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[5] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

  • Gefitinib and Erlotinib (B232): These are first-generation reversible EGFR inhibitors. They have shown significant efficacy in patients with NSCLC harboring activating EGFR mutations.[6]

  • Lapatinib and Afatinib: As second-generation inhibitors, they exhibit broader activity by irreversibly binding to EGFR and other members of the ErbB family, such as HER2.[5][7] This irreversible binding can overcome some forms of resistance seen with first-generation inhibitors.[8] Afatinib has demonstrated potent inhibition of wild-type EGFR, HER2, and ErbB4 at low nanomolar concentrations.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR signaling can starve tumors of their blood supply.

  • Vandetanib: This is a multi-kinase inhibitor that potently targets VEGFR-2, as well as EGFR and RET (Rearranged during transfection) kinase.[4][10] Its ability to inhibit multiple pathways makes it effective in certain types of thyroid cancer.[11]

  • Cabozantinib: Another multi-kinase inhibitor, cabozantinib, targets VEGFRs, MET, and AXL, which are involved in tumor growth, angiogenesis, and metastasis.[12][13]

Quantitative Data on Inhibitor Potency

The following tables summarize the in vitro inhibitory activity (IC50) of key this compound derivatives against various kinases and cancer cell lines, providing a basis for comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives (IC50, nM)

CompoundEGFRHER2 (ErbB2)VEGFR-2RETMETAXL
Gefitinib 0.04-324.37 µM (cell-based)[6]-----
Erlotinib 2[3]1890[14]----
Lapatinib 10.8[5]9.3[5]>10,000[2]---
Afatinib Potent (low nM)[9]Potent (low nM)[9]----
Vandetanib 500[10]>10,000[15]40[10]130[10]--
Cabozantinib --Potent[16]Potent[16]1.3[16]7[16]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines (IC50, µM)

CompoundA549 (NSCLC, EGFR wt)NCI-H1975 (NSCLC, L858R/T790M)BT-474 (Breast, HER2+)Calu-6 (NSCLC)
Gefitinib >10[6]>10[17]-13.5[15]
Erlotinib >20[14]>20[18]--
Lapatinib --0.036[19]-
Afatinib -<0.1[17]--
Vandetanib 2.7[15]--13.5[15]
Cabozantinib ----

Note: Cell line sensitivities can be influenced by various factors including specific mutations and expression levels of target kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[20]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the Kinase Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.[21]

    • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the Kinase Assay Buffer.

    • Dilute the recombinant kinase enzyme to the desired concentration in the Kinase Assay Buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µl of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).[20]

    • Add 2 µl of the diluted kinase enzyme.[20]

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.[20]

    • Incubate the plate at room temperature for 60 minutes.[20]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]

    • Incubate the plate at room temperature for 40 minutes.[20]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[20]

    • Incubate the plate at room temperature for 30 minutes.[20]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.[20]

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the this compound derivatives.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.[22]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[22]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a this compound kinase inhibitor in a mouse xenograft model.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Sterile PBS or serum-free medium

  • Matrigel (optional)

  • Test compound (this compound derivative)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel, at a concentration of 1x10⁷ to 2x10⁷ cells/mL.[23]

    • Inject 100-200 µL of the cell suspension (containing 1x10⁶ to 2x10⁶ cells) subcutaneously into the flank of each mouse.[23]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

  • Compound Administration:

    • Prepare the test compound formulation in the appropriate vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.[23]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.[23]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[23]

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the animals, and excise and weigh the tumors.

    • Analyze the tumor growth inhibition to determine the efficacy of the test compound.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the general workflow for kinase inhibitor discovery, and a typical in vivo xenograft study.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound Inhibitor This compound->Dimerization Inhibits

Caption: Simplified EGFR signaling cascade and the point of inhibition by this compound derivatives.

Kinase_Inhibitor_Discovery_Workflow Kinase Inhibitor Discovery Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the discovery and development of kinase inhibitors.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Control Vehicle Administration Randomization->Control Monitoring Tumor & Weight Monitoring Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint & Analysis Monitoring->Endpoint

Caption: A typical workflow for an in vivo xenograft study of a kinase inhibitor.

Conclusion

This compound derivatives represent a cornerstone in the development of targeted cancer therapies. Their ability to effectively inhibit key kinases like EGFR and VEGFR has led to significant clinical benefits for patients with various malignancies. The continued exploration of this chemical scaffold, coupled with a deep understanding of the underlying biology and robust experimental evaluation, holds great promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals working in this dynamic and impactful field.

References

A Technical Guide to the Natural Sources and Isolation of Quinazoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of quinazoline alkaloids, a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. It details the methodologies for their isolation and purification, presents quantitative data from various studies, and illustrates key experimental workflows and biosynthetic pathways.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in the plant kingdom, with notable concentrations in specific families. More recently, fungal and marine organisms have also been identified as sources of these valuable compounds.

Plant Sources

The most well-documented plant sources of this compound alkaloids belong to the families Acanthaceae, Zygophyllaceae, and Rutaceae.

  • Adhatoda vasica (syn. Justicia adhatoda) : Commonly known as Malabar nut or Vasaka, this plant is a primary source of vasicine (B45323) and vasicinone.[1][2] These alkaloids are particularly abundant in the leaves and are responsible for the plant's traditional use in treating respiratory ailments.[3] Other this compound alkaloids isolated from this plant include adhatodine, adhavasine, vasicoline, and aniflorine.[4]

  • Peganum harmala : Known as Syrian rue, this perennial herb is a rich source of this compound alkaloids, including peganine (which is identical to vasicine), deoxypeganine, and vasicinone.[5][6] The seeds of P. harmala have been found to contain high concentrations of these compounds.[5][7]

  • Dichroa febrifuga : This plant is a traditional Chinese herb known for its antimalarial properties, which are attributed to the this compound alkaloids febrifugine (B1672321) and isofebrifugine.[8]

  • Evodia rutaecarpa : This plant contains this compound alkaloids such as evodiamine.

Fungal and Marine Sources

The exploration of microbial and marine biodiversity has led to the discovery of novel this compound alkaloids.

  • Fungi : Various species of the genus Aspergillus, isolated from marine environments, have been found to produce a variety of this compound-containing indole (B1671886) alkaloids. For instance, a marine-derived Aspergillus sp. was shown to produce fumithis compound S, F, and L. Another marine-derived fungus, Trichoderma longibrachiatum, yielded a novel polycyclic this compound alkaloid.

  • Marine Organisms : Research on marine-derived fungi has been particularly fruitful. A fungus, Aspergillus sp. HNMF114, isolated from a bivalve mollusk, produced several new this compound-containing indole alkaloids.

Quantitative Data on this compound Alkaloid Content

The concentration of this compound alkaloids can vary significantly depending on the plant part, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Plant SourcePlant PartAlkaloidConcentration/YieldReference
Adhatoda vasicaLeavesVasicine0.7332%[3]
Adhatoda vasicaLeavesVasicinone0.0436%[3]
Peganum harmalaSeedsPeganine (Vasicine)Up to 1% (w/w)[5]
Peganum harmalaSeedsPeganine glycosideUp to 3.9% (w/w)[5]
Extraction SolventPlant MaterialAlkaloidExtraction EfficiencyReference
MethanolAdhatoda vasica leavesVasicineMost effective in successive extraction[3]
30% aq. MethanolAdhatoda vasica leavesVasicinoneRecommended for individual solvent extraction[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound alkaloids typically involves an initial solvent extraction followed by purification steps that exploit the basic nature of these compounds.

General Experimental Workflow: Acid-Base Extraction

A common and effective method for the extraction of alkaloids is the acid-base extraction technique. This method takes advantage of the differential solubility of the alkaloid in its basic (free base) and acidic (salt) forms.

G start Powdered Plant Material defatting Defatting with non-polar solvent (e.g., Petroleum Ether, Hexane) start->defatting extraction Maceration/Soxhlet/Reflux with polar solvent (e.g., Methanol, Ethanol) defatting->extraction filtration Filtration extraction->filtration concentrate Concentration of Filtrate (Rotary Evaporator) filtration->concentrate acid_treatment Acidification with dilute acid (e.g., HCl, H2SO4) concentrate->acid_treatment partition1 Liquid-Liquid Partition (Aqueous Acid vs. Organic Solvent) acid_treatment->partition1 aqueous_acid Aqueous Acidic Layer (contains alkaloid salts) partition1->aqueous_acid Collect organic_impurities Organic Layer (discarded with impurities) partition1->organic_impurities Discard basification Basification with a base (e.g., NH4OH, Na2CO3) to pH > 9 aqueous_acid->basification partition2 Liquid-Liquid Partition (Aqueous Base vs. Organic Solvent) basification->partition2 organic_alkaloids Organic Layer (contains free alkaloid bases) partition2->organic_alkaloids Collect aqueous_base Aqueous Layer (discarded) partition2->aqueous_base Discard drying Drying of Organic Layer (e.g., with Na2SO4) organic_alkaloids->drying final_concentrate Concentration to yield Crude Alkaloid Extract drying->final_concentrate purification Further Purification (Chromatography) final_concentrate->purification G anthranilic_acid Anthranilic Acid intermediate Intermediate anthranilic_acid->intermediate ornithine Ornithine pyrrolidinium Pyrrolidinium Cation ornithine->pyrrolidinium pyrrolidinium->intermediate Nucleophilic Attack vasicine Vasicine (Peganine) intermediate->vasicine Amide Formation

References

A Technical Guide to the Physicochemical Properties of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinazolines are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, particularly in oncology. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides an in-depth overview of the core physicochemical properties of substituted quinazolines, detailed experimental protocols for their determination, and a visualization of their role in key signaling pathways.

Core Physicochemical Properties of Substituted Quinazolines

The therapeutic efficacy and druggability of substituted quinazolines are dictated by a delicate balance of several key physicochemical parameters. These include lipophilicity (LogP), solubility, melting point, and the acid dissociation constant (pKa). The nature and position of substituents on the quinazoline ring system significantly influence these properties.[1]

Data Presentation of Physicochemical Properties

The following tables summarize the experimentally determined physicochemical properties of several well-known substituted this compound-based kinase inhibitors and other derivatives.

Table 1: Physicochemical Properties of Selected this compound-Based Kinase Inhibitors

CompoundStructureMelting Point (°C)LogPAqueous SolubilitypKa
Gefitinib 193-195[2]3.2[2]Sparingly soluble at pH 1, practically insoluble above pH 7[2]5.4, 7.2[3]
Erlotinib 159-160[4]2.7[5]Very slightly soluble (hydrochloride salt, ~0.4 mg/mL at pH ~2)[5][6]5.42[5][6]
Lapatinib --0.007 mg/mL in water (as ditosylate monohydrate)[7]-

Table 2: Physicochemical Properties of Various Substituted this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentLogPAqueous Solubility (µg/mL)Reference
4a 4-cyclopentylaminoOMe3.1225.4[8]
4b 4-hydroxycyclohexylaminoOMe2.5495.6[8]
4c 4-aminocyclohexylaminoOMe2.01> 200[8]
4d 4-methylpiperazin-1-ylOMe2.33> 200[8]
4e morpholinoOMe2.19> 200[8]
5a 4-cyclopentylaminoH3.4515.8[8]
5b 4-hydroxycyclohexylaminoH2.8750.1[8]
5d 4-methylpiperazin-1-ylH2.66> 200[8]

Experimental Protocols for Key Physicochemical Measurements

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental methodologies for determining these key parameters for substituted quinazolines.

Melting Point Determination: Capillary Method

The melting point of a compound is a crucial indicator of its purity. The capillary melting point method is a widely used and reliable technique.

Protocol:

  • Sample Preparation: The solid sample is finely ground to a powder.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Protocol:

  • Phase Preparation: n-Octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Compound Dissolution: A known amount of the substituted this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the second phase is added, and the mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Protocol:

  • Sample Preparation: An excess amount of the solid substituted this compound is added to a known volume of aqueous buffer at a specific pH.

  • Equilibration: The suspension is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

Acid Dissociation Constant (pKa) Determination: UV-Spectrophotometric Method

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and target binding.

Protocol:

  • Buffer Preparation: A series of buffer solutions covering a wide pH range are prepared.

  • Sample Preparation: A stock solution of the substituted this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and neutral forms of the compound have different molar absorptivities is plotted against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the ionized and neutral species are equal.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Substituted quinazolines are well-known inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound Substituted This compound This compound->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of substituted quinazolines.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound Substituted This compound This compound->VEGFR2 PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation & Migration PKC->Endothelial Akt Akt PI3K->Akt Akt->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of substituted quinazolines.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the synthesis and physicochemical characterization of substituted quinazolines, and the logical relationship between these properties.

Synthesis_Workflow Start Starting Materials (e.g., Anthranilic Acid Derivatives) Step1 Step 1: Synthesis of Benzoxazinone Intermediate Start->Step1 Step2 Step 2: Reaction with Amine/Amide Step1->Step2 Product Substituted this compound Product Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized synthesis workflow for substituted quinazolines.

Physicochemical_Characterization_Workflow Compound Pure Substituted This compound MP Melting Point Determination Compound->MP LogP LogP/LogD Measurement Compound->LogP Solubility Aqueous Solubility Assessment Compound->Solubility pKa pKa Determination Compound->pKa Data Physicochemical Profile MP->Data LogP->Data Solubility->Data pKa->Data

Caption: Experimental workflow for physicochemical characterization.

References

In Silico Prediction of Quinazoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The computational, or in silico, prediction of the biological activity of novel this compound derivatives has become an indispensable tool in modern drug discovery, accelerating the identification of promising lead compounds and reducing the time and cost associated with preclinical development. This technical guide provides an in-depth overview of the core in silico methodologies, data interpretation, and experimental validation pertinent to the bioactivity prediction of this compound-based compounds.

Core In Silico Methodologies

The prediction of this compound bioactivity largely relies on a suite of computational techniques that model the interaction between the this compound ligand and its biological target at a molecular level. The most prominent of these methods include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, pharmacophore modeling, and virtual screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[1][2] These models are built by analyzing a series of this compound derivatives with known activities against a specific target.[1] By quantifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be generated to estimate the activity of novel, untested this compound analogues.[3][4] For instance, a study on 4(3H)-quinazolone derivatives identified key molecular descriptors that could predict their tyrosine kinase inhibitory activity.[5]

Molecular Docking: This technique predicts the preferred orientation of a this compound derivative when bound to the active site of a target protein.[6][7] By employing scoring functions, molecular docking can estimate the binding affinity of the ligand, providing insights into the strength of the interaction.[8][9] This method is instrumental in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the bioactivity of this compound compounds.[10] For example, docking studies have been successfully used to predict the binding modes of this compound derivatives with targets like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Janus Kinase 2 (JAK2).[8][10]

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity.[11][12] By aligning a set of active this compound compounds, a common pharmacophore model can be developed.[13][14] This model can then be used as a 3D query to screen large compound libraries for novel this compound derivatives with the desired bioactivity.[12][15]

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[10] This process can be either ligand-based, using a pharmacophore model or a known active compound as a template, or structure-based, employing molecular docking to assess the binding of compounds to the target's active site.[16][17] Virtual screening has been effectively applied to discover novel this compound-based inhibitors for various targets, including EGFR and JAK2.[10][16]

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following tables summarize quantitative data from various studies, providing a comparative overview of the predicted and experimentally determined bioactivities of different this compound derivatives against several key protein targets.

Compound IDTargetIn Silico MethodPredicted Binding Affinity (kcal/mol)Experimental Activity (IC50)Reference
EGFR Inhibitors
QU524EGFRMolecular Docking-8.64Not Reported[18]
QU571EGFRMolecular Docking-8.24Not Reported[18]
QU297EGFRMolecular Docking-8.10Not Reported[18]
Erlotinib (Control)EGFRMolecular Docking-7.72Not Reported[18]
JAK2 Inhibitors
Compound 5pJAK2Molecular DockingNot Reported43% inhibition at 20µM[10]
AG490 (Control)JAK2Not ApplicableNot ApplicableComparable to 5p[10]
COX-2 Inhibitors
2,3-disubstituted-4-(3H)-quinazolinones (18 derivatives)COX-2Molecular Docking-131.508 to -108.418 (Re-ranked Score)Not Reported[8]
Celecoxib (Control)COX-2Molecular DockingNot ReportedNot Reported[8]
Wnt/β-catenin Signaling Inhibitors
This compound Lead CompoundsWnt/β-cateninNot ReportedNot Reported4.9 - 17.4 µM[19]

Experimental Protocols for In Silico Model Validation

The validation of in silico predictions through in vitro and in vivo experiments is a critical step in the drug discovery pipeline. Below are detailed methodologies for key assays commonly used to assess the bioactivity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[20][21]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5%.[21] Replace the medium in the wells with the medium containing the test compound at various concentrations.[21]

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.[22][23]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[21][23]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][23]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20][23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[23]

Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[22]

Protocol:

  • Kinase Reaction Setup: In an assay plate, add 5 µL of the diluted this compound compound or vehicle (DMSO). Add 10 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer. Pre-incubate for 10-15 minutes at room temperature.[22]

  • Initiate Kinase Reaction: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be optimized for the specific kinase, often near its Km value.[22]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction proceeds within the linear range.[22]

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step terminates the kinase reaction and removes any remaining ATP.[22]

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[22]

  • Data Acquisition: Measure the luminescence using a plate reader.[22]

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the this compound compound relative to the vehicle control.[22]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key workflows and signaling pathways relevant to the in silico prediction of this compound bioactivity.

In Silico Drug Discovery Workflow

G cluster_0 Virtual Screening cluster_1 Hit Identification & Optimization cluster_2 Experimental Validation a Compound Library b Structure-Based (Docking) a->b c Ligand-Based (Pharmacophore) a->c d Identified Hits b->d c->d e QSAR Modeling d->e f Lead Optimization e->f g In Vitro Assays f->g h In Vivo Studies g->h

Caption: A typical workflow for in silico drug discovery of this compound derivatives.

EGFR Signaling Pathway

EGFR_Pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 This compound This compound Inhibitor This compound->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by this compound inhibitors.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β/Axin/APC (Destruction Complex) Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription This compound This compound Inhibitor This compound->TCF_LEF Downstream Inhibition

Caption: Wnt/β-catenin signaling, a target for some this compound compounds.

References

Quinazoline Core Modifications: A Technical Guide to Structure-Activity Relationships and Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous therapeutic agents. Its unique structure allows for extensive modifications, profoundly influencing its biological activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound core modifications, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support researchers in the design and development of novel this compound-based therapeutics.

Anticancer Activity of this compound Derivatives

This compound-based compounds have emerged as a significant class of anticancer agents, with several approved drugs targeting key oncogenic signaling pathways.[1] Modifications at various positions of the this compound core have been extensively studied to optimize their potency and selectivity.

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on the core structure. Positions 2, 4, 6, and 7 are particularly crucial for modulating activity.

  • Position 2: Substitutions at the 2-position of the this compound ring have been shown to be critical for anticancer activity. For instance, the presence of a 2-chlorothis compound (B1345744) derivative was found to be the most potent in a series of synthesized compounds.[1] Another study highlighted that incorporating a 2-methoxy ethoxy substituent at positions 6 and 7 resulted in a promising compound with low micromolar activity against various cancer cell lines.[1]

  • Position 4: The 4-position is another key site for modification. The introduction of an anilino group at this position has been a particularly successful strategy, leading to potent inhibitors of receptor tyrosine kinases.

  • Positions 6 and 7: Modifications at these positions, often with methoxy (B1213986) or other alkoxy groups, have been shown to enhance the anticancer potency of this compound derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Positions 6, 7)Cancer Cell LineIC50 (µM)Reference
IXa Furan-2-yl-O-acetohydrazide-MCF-7 (Breast)16.70
IXa Furan-2-yl-O-acetohydrazide-HCT116 (Colon)12.54
Compound 6 2-trimethoxyphenyl3-substituted8-methoxyHela (Cervical)98.1 (nM)[2]
Compound 6 2-trimethoxyphenyl3-substituted8-methoxyA549 (Lung)106 (nM)[2]
Compound 8 This compound-2-indolinone--A549 (Lung)0.2[3]
Compound 8 This compound-2-indolinone--MCF-7 (Breast)0.98[3]
Compound 8 This compound-2-indolinone--HCT116 (Colon)0.31[3]
Compound 24 ---MCF-7 (Breast)0.01 ± 0.0061[4]
Compound 24 ---A549 (Lung)0.16 ± 0.069[4]
AK-3 Morpholine--A549 (Lung)10.38 ± 0.27[5][6]
AK-3 Morpholine--MCF-7 (Breast)6.44 ± 0.29[5][6]
AK-10 Morpholine--A549 (Lung)8.55 ± 0.67[5][6]
AK-10 Morpholine--MCF-7 (Breast)3.15 ± 0.23[5][6]
Compound 8a --Triazole-acetamideHCT-116 (Colon)5.33[7]
Compound C1 2-(methylthio)4-(2-fluorophenyl)-MCF-7 (Breast)31.2 µg/ml[8]
Compound C2 2-(methylthio)4-(3,4-dimethoxyphenyl)-MCF-7 (Breast)31.2 µg/ml[8]
Mechanism of Action: Targeting Signaling Pathways

Many this compound-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The most prominent targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, are this compound derivatives that act as EGFR tyrosine kinase inhibitors (TKIs).[1] They compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[2][9] Molecular docking studies have revealed that these inhibitors form key interactions with amino acid residues within the ATP-binding pocket of EGFR, such as hydrogen bonds and hydrophobic interactions.[1][9][10]

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound Inhibitor This compound->EGFR

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the VEGF/VEGFR signaling pathway. Several this compound derivatives have been developed as potent VEGFR-2 inhibitors, including the FDA-approved drug Vandetanib.[1][11] These inhibitors block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12][13]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound Inhibitor This compound->VEGFR2

Caption: VEGFR signaling pathway and its inhibition by this compound derivatives.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in cancer. Several this compound-based compounds have been identified as potent inhibitors of PI3K.[3][14][15] These compounds can bind to the ATP-binding site of PI3K, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[14]

PI3K_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound Inhibitor This compound->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound and quinazolinone derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Systematic modifications of the quinazolinone scaffold have been explored to enhance antibacterial potency.

  • Ring 1 (Quinazolinone core): Introduction of small electron-withdrawing groups like nitro, fluoro, chloro, and nitrile at this ring has been shown to result in potent activity.[16]

  • Ring 2 and 3 (Substituents): The nature of the substituents at other positions also plays a crucial role. The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are often essential for antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against common bacterial strains.

Compound IDR1 (Position 2)R2 (Position 3)Bacterial StrainMIC (µg/mL)Reference
Compound 15 --S. aureus ATCC 292130.03[16]
Compound 16 --S. aureus ATCC 292130.003[16]
Compound 27 --S. aureus (MRSA)≤0.5[16]
Compound 8ga -Benzimidazo[1,2-c]this compoundS. aureus4-8[17]
Compound 8gc -Benzimidazo[1,2-c]this compoundS. aureus4-8[17]
Compound 8gd -Benzimidazo[1,2-c]this compoundS. aureus4-8[17]
QA1 Phenyl-E. coli-[18][19]
QA2 Phenyl-E. coli-[18][19]
Compound 16 Pyrrolidine, p-chlorophenyl-S. aureus0.5[20]
Compound 20 Pyrrolidine, p-nitrophenyl-B. subtilis0.5[20]
Compound 29 Morpholine, p-tolyl-B. subtilis0.5[20]
Compound 19 Pyrrolidine, trimethoxyphenyl-P. aeruginosa0.15[20]

Note: Some values from the source were reported as zone of inhibition (mm) and not directly as MIC in µg/mL. These are indicated with a dash.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

A key mechanism of action for some antibacterial quinazolinones is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall biosynthesis. Certain quinazolinone derivatives have been shown to bind to the allosteric site of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), leading to the inhibition of its transpeptidase activity and ultimately bacterial cell death.

PBP_Inhibition_Workflow This compound Quinazolinone Derivative PBP2a_Allosteric PBP2a Allosteric Site This compound->PBP2a_Allosteric Binds to PBP2a_Open PBP2a Active Site (Open) PBP2a_Allosteric->PBP2a_Open Induces Conformational Change PBP2a_Active PBP2a Active Site (Closed) PBP2a_Active->PBP2a_Open CellWall_Synth Cell Wall Biosynthesis PBP2a_Open->CellWall_Synth Inhibits Bacterial_Lysis Bacterial Cell Lysis CellWall_Synth->Bacterial_Lysis Leads to

Caption: Mechanism of PBP2a inhibition by quinazolinone derivatives.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of quinazolinones is influenced by substitutions at various positions. For example, 2,3,6-trisubstituted quinazolinone derivatives have shown variable anti-inflammatory activity, with compounds having o-methoxyphenyl substituents at C-3 and p-dimethylaminophenyl at C-2 exhibiting higher activity than the standard drug phenylbutazone.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the percentage inhibition of carrageenan-induced paw edema in rats by various this compound derivatives.

Compound IDSubstituents% Inhibition of Edema (at 3h)Reference
Compound 4e N-phenyl anthranilic acid ester derivative91.72[21]
Compound 4h N-phenyl anthranilic acid ester derivative91.72[21]
Compound 1 Benzenesulfonamide derivative of 5′-aminospirotriazolotriazine96.31 (at 4h)[22]
Compound 3 Benzenesulfonamide derivative of 5′-aminospirotriazolotriazine99.69 (at 4h)[22]
Compound 3a -Good activity[23]
Compound 3b -Good activity[23]
Compound 3d -Good activity[23]
Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effect of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, these compounds reduce the synthesis of pro-inflammatory mediators.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound Inhibitor This compound->COX2

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

A common method for the synthesis of 2-phenyl-4(3H)-quinazolinones involves the condensation of 2-aminobenzamide (B116534) with benzyl (B1604629) alcohol.[24][25]

Materials:

  • 2-Aminobenzamide

  • Benzyl alcohol

  • Sodium tert-butoxide (t-BuONa)

  • Oxygen

  • Ethyl acetate (B1210297)

  • Diphenyl ether (internal standard)

Procedure:

  • To an 8-mL vial, sequentially add 2-aminobenzamide (0.3 mmol), benzyl alcohol (1 mL), and sodium tert-butoxide (1.5 equivalents).

  • Purge the reaction mixture with oxygen for 2 minutes before tightly sealing the vial.

  • Heat the reaction mixture at 120°C with vigorous stirring for a predetermined time.

  • After the reaction is complete, cool the vial to room temperature.

  • Add diphenyl ether (0.3 mmol) as an internal standard.

  • Dilute the reaction mixture with ethyl acetate (3 mL) for analysis.

This protocol describes the synthesis of a 2-thioxoquinazolin-4-one derivative.[26]

Materials:

Procedure:

  • A mixture of butyl isothiocyanate (5 mmol) and 2-amino-5-methylbenzoic acid (5 mmol) in ethanol (15 mL) or DMF (10 mL) is refluxed in the presence of triethylamine (2.4 mmol) for 2 hours.

  • The mixture is then cooled and poured into ice/water.

  • The resulting solid is filtered, washed with water, and dried.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assessment

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Add 100 µL of the bacterial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity Assessment

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[27]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer

Procedure:

  • Administer the test compounds or vehicle to the rats orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents. This technical guide has provided a comprehensive overview of the structure-activity relationships of this compound derivatives in the context of anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols and signaling pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the design and synthesis of novel this compound-based drugs with improved efficacy and safety profiles. The continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, has made them a significant focus of research in medicinal chemistry and drug development.[1][3] Traditional methods for synthesizing these compounds often involve high temperatures, long reaction times, and the use of hazardous solvents.[4][5]

Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering several advantages such as dramatically reduced reaction times, increased product yields, and often milder reaction conditions.[5][6][7] This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[7] These application notes provide detailed protocols for the microwave-assisted synthesis of various this compound derivatives, present comparative data in a clear tabular format, and include workflow diagrams for better visualization of the experimental processes.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers significant benefits over conventional heating methods in organic synthesis:[6][8][9]

  • Rate Enhancement: Reactions are often completed in minutes rather than hours.[5][6]

  • Higher Yields: Improved energy transfer can lead to more efficient conversion of reactants to products.[4]

  • Greener Chemistry: The use of toxic solvents can be minimized or eliminated, and energy consumption is reduced.[7][10]

  • Improved Purity: The rapid and uniform heating can minimize the formation of by-products.

Featured Synthetic Protocols

This document details three distinct and efficient microwave-assisted methods for the synthesis of this compound derivatives.

Protocol 1: One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones from Anthranilic Acid

This protocol describes a one-pot, three-component reaction for the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, trimethyl orthoformate, and various amines using microwave irradiation. This method is advantageous due to its operational simplicity and the use of readily available starting materials.[11]

Experimental Protocol
  • Reactant Mixture: In a 10 mL microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol).

  • Solvent Addition: Add 10 mL of ethanol (B145695) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes.[11]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the mixture over crushed ice.

  • Isolation: Collect the precipitated crude product by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.[11]

Data Summary
EntryAmineProductReaction Time (min)Temperature (°C)Yield (%)
1Aniline3-Phenylquinazolin-4(3H)-one3012085
2p-Toluidine3-(p-tolyl)quinazolin-4(3H)-one3012088
3p-Anisidine3-(4-methoxyphenyl)quinazolin-4(3H)-one3012090
4Benzylamine3-Benzylquinazolin-4(3H)-one3012082

Data adapted from a representative green chemistry approach for quinazolinone synthesis.[11]

Experimental Workflow

G cluster_reactants Reactants & Solvent cluster_process Microwave Synthesis cluster_workup Product Isolation & Purification A Anthranilic Acid E Mix Reactants in Microwave Vessel A->E B Trimethyl Orthoformate B->E C Amine C->E D Ethanol D->E F Microwave Irradiation (120°C, 30 min) E->F G Pour on Crushed Ice F->G H Filtration G->H I Recrystallization (Ethanol) H->I J Pure Product I->J G cluster_reactants Reactants & Catalysts cluster_process Microwave Synthesis cluster_workup Product Isolation & Purification A 2-Aminobenzamide Derivative E Combine in Microwave Vessel A->E B Alcohol B->E C CuI C->E D Cs₂CO₃ D->E F Flush with O₂ E->F G Microwave Irradiation (130°C, 2 h) F->G H Dilute with EtOAc & Water G->H I Extraction H->I J Column Chromatography I->J K Pure Product J->K G cluster_reactants Reactants & Catalysts cluster_process Microwave Synthesis cluster_workup Product Isolation & Purification A 2-Halobenzoic Acid F Combine under N₂ A->F B Amidine HCl B->F C FeCl₃ / L-proline C->F D Cs₂CO₃ D->F E Water (Solvent) E->F G Microwave Irradiation (120-150°C, 30 min) F->G H Extraction with Ethyl Acetate G->H I Column Chromatography H->I J Pure Quinazolinone I->J

References

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Functionalized Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, have made the development of efficient and versatile synthetic methods for their preparation a key focus in medicinal and organic chemistry.[1][2] Transition metal-catalyzed reactions have emerged as powerful and indispensable tools for the synthesis of functionalized quinazolines, offering advantages such as high efficiency, broad substrate scope, and the ability to construct complex molecules from simple precursors.[3][4]

These methods often proceed through atom-economical pathways, such as C-H bond activation, acceptorless dehydrogenative coupling (ADC), and cascade reactions, which minimize waste and avoid the use of pre-functionalized substrates.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of functionalized quinazolines using various transition metal catalysts, including palladium, copper, iron, ruthenium, cobalt, and manganese.

Application Notes

The choice of transition metal catalyst and reaction conditions is crucial for the successful synthesis of a desired functionalized quinazoline. Each catalyst system offers unique advantages and is suited for different starting materials and synthetic strategies.

  • Palladium-Catalyzed Synthesis: Palladium catalysts are highly versatile and have been extensively used for the synthesis of quinazolines. They are particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituents.[5] Palladium-catalyzed reactions often exhibit high functional group tolerance and provide good to excellent yields. One common strategy involves the reaction of 2-aminobenzonitriles with various coupling partners.[6]

  • Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and environmentally friendly alternative to palladium. They are effective in a variety of reactions, including Ullmann-type couplings and cascade reactions.[2][7] Copper-catalyzed methods are particularly useful for the synthesis of 2-arylquinazolines from readily available starting materials like (2-bromophenyl)methylamines and amidines or amides.[7][8]

  • Iron-Catalyzed Synthesis: As an earth-abundant and non-toxic metal, iron has gained significant attention as a catalyst for sustainable chemical transformations.[1] Iron-catalyzed reactions, such as oxidative amination, provide an efficient route to quinazolines under mild conditions.[9][10][11] These methods are often scalable and utilize inexpensive and readily available reagents.

  • Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are highly efficient for dehydrogenative coupling reactions, which are atom-economical and generate minimal waste.[12] The synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles is a notable application of ruthenium catalysis.[12][13]

  • Cobalt-Catalyzed Synthesis: Cobalt catalysts have been successfully employed in C-H activation and annulation reactions to construct the this compound scaffold.[11][14] These methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-activated substrates.

  • Manganese-Catalyzed Synthesis: Manganese is another earth-abundant and eco-friendly metal that has shown great promise in catalyzing the synthesis of N-heterocycles.[4] Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide a sustainable route to quinazolines, with dihydrogen and water as the only byproducts.[3][15][16]

Data Presentation

The following tables summarize the quantitative data for various transition metal-catalyzed syntheses of functionalized quinazolines, allowing for easy comparison of different methods.

Table 1: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines from N-(2-cyanoaryl)benzamides and Arylboronic Acids

EntryN-(2-cyanoaryl)benzamideArylboronic AcidProductYield (%)
1N-(2-cyanophenyl)benzamidePhenylboronic acid2,4-Diphenylthis compound (B8809002)95
2N-(2-cyanophenyl)-4-methoxybenzamidePhenylboronic acid2-(4-Methoxyphenyl)-4-phenylthis compound92
3N-(2-cyanophenyl)benzamide4-Methylphenylboronic acid2-Phenyl-4-(p-tolyl)this compound96
4N-(2-cyanophenyl)benzamide4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylthis compound98
5N-(4-chloro-2-cyanophenyl)benzamidePhenylboronic acid6-Chloro-2,4-diphenylthis compound85

Reaction Conditions: N-(2-cyanoaryl)benzamide (0.2 mmol), arylboronic acid (0.4 mmol), Pd(PPh3)4 (5 mol%), K2CO3 (0.4 mmol), in DME/H2O (4:1), 80 °C, 12 h.

Table 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines from (2-Bromophenyl)methylamines and Amides

Entry(2-Bromophenyl)methylamineAmideProductYield (%)
1(2-Bromophenyl)methanamineBenzamide (B126)2-Phenylthis compound (B3120039)87
2(2-Bromophenyl)methanamine4-Methylbenzamide2-(p-Tolyl)this compound85
3(2-Bromophenyl)methanamine4-Methoxybenzamide2-(4-Methoxyphenyl)this compound82
4(2-Bromo-4-methylphenyl)methanamineBenzamide6-Methyl-2-phenylthis compound78
5(2-Bromo-4-fluorophenyl)methanamineBenzamide6-Fluoro-2-phenylthis compound75

Reaction Conditions: (2-Bromophenyl)methylamine (0.5 mmol), amide (0.6 mmol), CuI (10 mol%), K2CO3 (1.0 mmol), in 2-propanol, 110 °C, 24 h, under air.[7]

Table 3: Iron-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines from 2-Alkylamino N-H Ketimines

Entry2-Alkylamino N-H KetimineProductYield (%)
11-(2-(Methylamino)phenyl)-1-phenylethan-1-imine2-Methyl-4-phenylthis compound84
21-(2-(Ethylamino)phenyl)-1-phenylethan-1-imine2-Ethyl-4-phenylthis compound86
31-(2-(Methylamino)phenyl)-1-(p-tolyl)ethan-1-imine2-Methyl-4-(p-tolyl)this compound81
41-(4-Chloro-2-(methylamino)phenyl)-1-phenylethan-1-imine6-Chloro-2-methyl-4-phenylthis compound75
51-(2-(Methylamino)phenyl)-1-(thiophen-2-yl)ethan-1-imine2-Methyl-4-(thiophen-2-yl)this compound72

Reaction Conditions: 2-Alkylamino N-H ketimine (0.25 mmol), FeCl2 (10 mol%), tert-BuOOH (3.0 equiv), in DMSO, 25 °C, 18 h.[7]

Table 4: Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines

Entry2-Aminoaryl Methanol (B129727)Benzonitrile (B105546)ProductYield (%)
1(2-Aminophenyl)methanolBenzonitrile2-Phenylthis compound78
2(2-Aminophenyl)methanol4-Methylbenzonitrile2-(p-Tolyl)this compound82
3(2-Aminophenyl)methanol4-Chlorobenzonitrile2-(4-Chlorophenyl)this compound85
4(2-Amino-5-methylphenyl)methanolBenzonitrile6-Methyl-2-phenylthis compound75
5(2-Amino-5-chlorophenyl)methanolBenzonitrile6-Chloro-2-phenylthis compound72

Reaction Conditions: 2-Aminoaryl methanol (0.5 mmol), benzonitrile (1.0 mL), Ru3(CO)12 (2 mol%), Xantphos (4 mol%), t-BuOK (20 mol%), in toluene, 130 °C, 24 h.[13]

Experimental Protocols

The following are detailed experimental protocols for key transition metal-catalyzed syntheses of functionalized quinazolines.

Protocol 1: Palladium-Catalyzed Synthesis of 2,4-Diphenylthis compound

This protocol describes the synthesis of 2,4-diphenylthis compound from N-(2-cyanophenyl)benzamide and phenylboronic acid using a palladium catalyst.

Materials:

  • N-(2-cyanophenyl)benzamide

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add N-(2-cyanophenyl)benzamide (0.2 mmol, 1.0 equiv), phenylboronic acid (0.4 mmol, 2.0 equiv), Pd(PPh3)4 (0.01 mmol, 5 mol%), and K2CO3 (0.4 mmol, 2.0 equiv).

  • Add a solvent mixture of DME and water (4:1, 5 mL).

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 2,4-diphenylthis compound.

Protocol 2: Copper-Catalyzed Synthesis of 2-Phenylthis compound

This protocol details the synthesis of 2-phenylthis compound from (2-bromophenyl)methanamine and benzamide using a copper catalyst.[7]

Materials:

  • (2-Bromophenyl)methanamine

  • Benzamide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • 2-Propanol

  • Schlenk tube

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add (2-bromophenyl)methanamine (0.5 mmol, 1.0 equiv), benzamide (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), and K2CO3 (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with air.

  • Add 2-propanol (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain 2-phenylthis compound.

Protocol 3: Iron-Catalyzed Synthesis of 2-Methyl-4-phenylthis compound

This protocol describes the iron-catalyzed oxidative amination of an N-H ketimine to synthesize 2-methyl-4-phenylthis compound.[7]

Materials:

  • 1-(2-(Methylamino)phenyl)-1-phenylethan-1-imine

  • Iron(II) chloride (FeCl2)

  • tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vial

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a reaction vial, dissolve 1-(2-(methylamino)phenyl)-1-phenylethan-1-imine (0.25 mmol, 1.0 equiv) in DMSO (2.5 mL).

  • Add FeCl2 (0.025 mmol, 10 mol%) to the solution.

  • To the stirred mixture, add tert-butyl hydroperoxide (0.75 mmol, 3.0 equiv) dropwise at room temperature (25 °C).

  • Continue stirring for 18 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-4-phenylthis compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the transition metal-catalyzed synthesis of functionalized quinazolines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reactants & Catalyst solvent Add Solvent start->solvent atmosphere Inert Atmosphere (if needed) solvent->atmosphere heat Heating & Stirring atmosphere->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify end Characterization (NMR, MS) purify->end reaction_mechanism cluster_catalytic_cycle General Catalytic Cycle A [M]-Catalyst B Oxidative Addition (e.g., with Aryl Halide) A->B Reactant 1 C Coordination (e.g., with Amine/Amide) B->C Reactant 2 D Migratory Insertion / C-N Coupling C->D E Reductive Elimination D->E F Product (this compound) E->F G Catalyst Regeneration E->G G->A logical_relationships cluster_catalyst Catalyst Choice cluster_strategy Synthetic Strategy cluster_substrates Common Substrates Pd Palladium cross_coupling Cross-Coupling Pd->cross_coupling Cu Copper Cu->cross_coupling cascade Cascade/Domino Reaction Cu->cascade Fe Iron Fe->cascade Ru Ruthenium adc Acceptorless Dehydrogenative Coupling Ru->adc Co Cobalt ch_activation C-H Activation Co->ch_activation Mn Manganese Mn->adc s1 2-Aminobenzonitriles cross_coupling->s1 s2 o-Haloanilines cross_coupling->s2 ch_activation->s1 s3 2-Aminoaryl methanols adc->s3 s4 Amidines/Amides cascade->s4

References

Green Chemistry Approaches for Quinazolinone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives, focusing on green chemistry principles. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer, more efficient, and environmentally benign alternatives to conventional synthetic methods. The protocols detailed below utilize various green techniques, including microwave irradiation, ultrasound activation, and mechanochemical synthesis, often in conjunction with green catalysts and solvents.

Microwave-Assisted Synthesis of Quinazolinones

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods.[1][2][3][4][5] The application of microwave heating in the synthesis of quinazolinones has been shown to be highly effective, particularly for reactions that are sluggish under thermal conditions.[1]

Iron-Catalyzed Cyclization in Water

This protocol describes a green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines via microwave-assisted iron-catalyzed cyclization in water.[6]

Table 1: Microwave-Assisted Iron-Catalyzed Synthesis of Quinazolinones [6]

Entry2-Halobenzoic AcidAmidine HydrochlorideCatalyst/LigandSolventTemp (°C)Time (min)Yield (%)
12-Iodobenzoic acidBenzamidine HClFeCl3/L-prolineWater1203085
22-Iodobenzoic acidAcetamidine HClFeCl3/L-prolineWater1203078
32-Bromobenzoic acidBenzamidine HClFe2(acac)3/DMEDAWater1503075
42-Iodo-4,5-dimethoxybenzoic acidBenzamidine HClFeCl3/L-prolineWater1203092
  • To a microwave process vial, add substituted 2-halobenzoic acid (1.0 mmol) and amidine hydrochloride (1.5 mmol) in water (6 mL).

  • Stir the mixture for 10 minutes at room temperature under a nitrogen atmosphere.

  • Add Cs2CO3 (2.0 mmol, 652 mg) to the mixture and continue stirring.

  • After 15 minutes, add the iron catalyst (e.g., FeCl3, 0.1 mmol, 16 mg) and ligand (e.g., L-proline, 0.2 mmol, 23 mg).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (see Table 1) for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Mix 2-halobenzoic acid and amidine HCl in water B Stir under N2 (10 min) A->B C Add Cs2CO3 B->C D Add Fe catalyst and ligand C->D E Seal vial and place in microwave reactor D->E F Irradiate at specified temperature (30 min) E->F G Cool and dilute with water F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Workflow for microwave-assisted quinazolinone synthesis.

Ultrasound-Assisted Synthesis of Quinazolinones

Ultrasound irradiation provides an alternative energy source for chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.[7][8][9][10][11] Sonochemistry promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures.[9]

Catalyst-Free Condensation Cyclization

This protocol outlines a rapid and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes under ultrasound irradiation at ambient temperature and pressure, without the need for a metal catalyst.[8]

Table 2: Ultrasound-Assisted Catalyst-Free Synthesis of Quinazolinones [8]

Entryo-AminobenzamideAldehydeOxidantSolventPower (W)Time (min)Yield (%)
12-Aminobenzamide (B116534)BenzaldehydeDDQCH3OH601592
22-Aminobenzamide4-ChlorobenzaldehydeDDQCH3OH601595
32-Aminobenzamide4-MethylbenzaldehydeDDQCH3OH601590
42-Amino-5-bromobenzamideBenzaldehydeDDQCH3OH601588
  • In a suitable reaction vessel, dissolve o-aminobenzamide (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in methanol (B129727) (10 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 mmol) as the oxidant.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at 60 W for 15 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome R1 o-Aminobenzamide P1 Combine Reactants R1->P1 R2 Aldehyde R2->P1 R3 DDQ (Oxidant) R3->P1 R4 Methanol (Solvent) R4->P1 P2 Ultrasound Irradiation (60W, 15 min, RT) P1->P2 O1 Quinazolinone Product P2->O1

Ultrasound-assisted synthesis of quinazolinones.

Mechanochemical Synthesis of Quinazolinones

Mechanochemistry, or synthesis via ball-milling, offers a solvent-free approach to chemical reactions, aligning perfectly with the principles of green chemistry.[12][13] This high-energy milling technique can promote reactions between solid-state reactants, often reducing reaction times and avoiding the use of hazardous solvents.

IBX-Mediated Oxidative Cyclization

This method describes the synthesis of substituted quinazolin-4(3H)-one derivatives from 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) under solvent-free mechanochemical conditions.[12][13]

Table 3: Mechanochemical Synthesis of Quinazolinones [12]

Entry2-AminobenzamideAldehydeMilling Time (h)Yield (%)
1Anthranilamide4-Ethylbenzaldehyde1.572
2AnthranilamideBenzaldehyde1.565
3Anthranilamide4-Chlorobenzaldehyde1.578
4Anthranilamide2-Naphthaldehyde1.560
  • Place 2-aminobenzamide (1.0 mmol), the aldehyde (1.0 mmol), and IBX (1.2 mmol) in a stainless-steel milling jar containing stainless-steel balls.

  • Mill the mixture in a planetary ball mill at a specified frequency (e.g., 25 Hz) for the required time (see Table 3).

  • After milling, transfer the solid reaction mixture from the jar.

  • Add dichloromethane (B109758) (DCM) to the mixture and stir.

  • Filter the mixture to remove insoluble by-products.

  • Wash the filtrate with a saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography.

start Start reactants Reactants 2-Aminobenzamide Aldehyde IBX start->reactants milling Planetary Ball Mill (Solvent-Free) reactants->milling workup Work-up Add DCM Filter Wash Dry milling->workup purification Column Chromatography workup->purification product Quinazolinone purification->product

Workflow for mechanochemical quinazolinone synthesis.

Other Green Approaches

Metal-Free Synthesis

Several metal-free approaches for quinazolinone synthesis have been developed to avoid the use of potentially toxic and expensive heavy metal catalysts.[14][15][16][17][18] These methods often employ readily available and environmentally benign reagents and catalysts. An example is the use of (NH4)2S2O8 as an oxidant for the intramolecular oxidative cyclization of 2-aminobenzamides.[16]

Multi-Component Reactions (MCRs)

One-pot multi-component reactions are highly efficient as they combine at least three reactants in a single step, leading to high atom economy and operational simplicity.[9][19][20][21] The synthesis of quinazolinones via MCRs often utilizes green principles by reducing the number of synthetic steps and purification stages.[20]

Enzymatic and Photocatalytic Synthesis

A novel and highly efficient method combines enzymatic catalysis with photocatalysis for the synthesis of quinazolinones.[22] In this approach, α-Chymotrypsin catalyzes the initial cyclization, followed by a white LED-induced oxidation to yield the final product with high efficiency.[22]

Conclusion

The adoption of green chemistry principles in the synthesis of quinazolinones offers significant advantages in terms of environmental impact, safety, and efficiency. The protocols outlined in this document provide researchers and drug development professionals with a range of methodologies to produce these important heterocyclic compounds in a more sustainable manner. The choice of method will depend on the specific substrate, desired scale, and available equipment, but in all cases, these green approaches represent a significant step forward in the responsible practice of chemical synthesis.

References

One-Pot Synthesis of 2,4-Disubstituted Quinazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,4-disubstituted quinazolines. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The methodologies presented herein focus on modern, efficient, and often catalyst-free or environmentally benign approaches.

Introduction

Quinazolines are a vital scaffold in drug discovery. The development of synthetic methods that are efficient, cost-effective, and allow for the rapid generation of diverse derivatives is a key objective in pharmaceutical research. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like 2,4-disubstituted quinazolines from simple, readily available starting materials in a single synthetic operation. These methods offer several advantages, including reduced reaction times, simplified work-up procedures, and higher atom economy.[1][2] This document outlines several robust protocols for the one-pot synthesis of this important class of compounds.

Synthetic Strategies

Several effective one-pot strategies have been developed for the synthesis of 2,4-disubstituted quinazolines. The most common approach involves a three-component reaction between a 2-aminoaryl ketone, an aldehyde, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) or urea (B33335). Variations of this method include the use of different catalysts and oxidizing agents to improve yields and reaction conditions.

A general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_conditions Conditions 2-Aminoaryl Ketone 2-Aminoaryl Ketone Product 2,4-Disubstituted Quinazoline 2-Aminoaryl Ketone->Product Aldehyde Aldehyde Aldehyde->Product Nitrogen Source Nitrogen Source Nitrogen Source->Product One-Pot One-Pot Catalyst/Oxidant Catalyst/Oxidant

Caption: General scheme for the one-pot synthesis of 2,4-disubstituted quinazolines.

Protocol 1: Catalyst-Free Synthesis Using Urea under Aerobic Oxidation

This protocol describes a straightforward and environmentally friendly method for the synthesis of 2,4-disubstituted quinazolines using urea as a modest and non-toxic reaction medium and nitrogen source.[1][2][3]

Experimental Protocol
  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the desired aldehyde (1.0 mmol), and urea (2.0 mmol).

  • Reaction Conditions: Heat the mixture at 140°C for approximately 20 minutes. The reaction is typically carried out under aerobic conditions.

  • Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Quantitative Data Summary
Entry2-Aminoaryl KetoneAldehydeYield (%)
12-AminobenzophenoneBenzaldehyde92
22-Amino-5-chlorobenzophenone4-Chlorobenzaldehyde95
32-Amino-5-nitrobenzophenone4-Methylbenzaldehyde88
42-Amino-5-bromobenzophenone4-Methoxybenzaldehyde90

Data adapted from representative literature.[1][2] Yields are for isolated products.

Protocol 2: DDQ-Mediated Synthesis under Mild Conditions

This method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an efficient oxidizing agent for the one-pot, three-component synthesis of 2,4-disubstituted quinazolines under neutral and mild conditions.[4]

Experimental Protocol
  • Reactant Mixture: To a solution of the o-amino arylketone (1.0 mmol) and an aldehyde (1.0 mmol) in acetonitrile (B52724) (5 mL), add ammonium acetate (1.5 mmol) and DDQ (0.25 mmol).

  • Reaction Conditions: Reflux the reaction mixture at 55°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue is then purified by column chromatography on silica gel to afford the desired 2,4-disubstituted this compound.

Quantitative Data Summary
Entryo-Aminoaryl KetoneAldehydeYield (%)
1o-Aminobenzophenone4-Chlorobenzaldehyde95
2o-Aminobenzophenone4-Nitrobenzaldehyde92
3o-Amino-4-chlorobenzophenoneBenzaldehyde88
4o-Aminobenzophenone2-Naphthaldehyde85

Data adapted from representative literature.[4] Yields are for isolated products.

Protocol 3: Hydrogen Peroxide-Mediated One-Pot Synthesis

This protocol presents a transition-metal-free, one-pot, three-component reaction for the synthesis of 2,4-disubstituted quinazolines using hydrogen peroxide as an oxidant.[5]

Experimental Protocol
  • Reactant Mixture: In a sealed tube, combine the 2-aminoaryl ketone (0.5 mmol), an aldehyde (0.6 mmol), and ammonium acetate (2.5 mmol) in DMSO (2 mL).

  • Addition of Oxidant: Add a 30% aqueous solution of hydrogen peroxide (2.0 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 6 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary
Entry2-Aminoaryl KetoneAldehydeYield (%)
1(2-Aminophenyl)(phenyl)methanoneBenzaldehyde85
2(2-Amino-5-chlorophenyl)(phenyl)methanone4-Methylbenzaldehyde82
3(2-Aminophenyl)(p-tolyl)methanone4-Chlorobenzaldehyde78
4(2-Amino-5-bromophenyl)(phenyl)methanone4-Methoxybenzaldehyde80

Data adapted from representative literature.[5] Yields are for isolated products.

Proposed Reaction Mechanism

The one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminoaryl ketones, aldehydes, and a nitrogen source is proposed to proceed through the formation of an intermediate aldimine. This is followed by cyclization and subsequent oxidation to yield the aromatic this compound ring. Two plausible pathways are generally considered.[6]

G cluster_path_a Pathway A cluster_path_b Pathway B A1 2-Aminoaryl Ketone + Aldehyde A2 Aldimine Intermediate A1->A2 + Aldehyde A3 Diimine Intermediate A2->A3 + NH4OAc A4 Cyclization A3->A4 A5 1,2-Dihydrothis compound A4->A5 A6 Oxidation A5->A6 A7 2,4-Disubstituted this compound A6->A7 B1 Aldehyde + NH4OAc B2 Aldimine Intermediate B1->B2 B3 Cyclization & Aromatization B2->B3 + 2-Aminoaryl Ketone B4 2,4-Disubstituted this compound B3->B4 G start Start reactants Combine Reactants: - 2-Aminoaryl Ketone - Aldehyde - Nitrogen Source start->reactants reaction Heating / Reaction (e.g., 140°C, 20 min) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

References

Application Notes and Protocols for Synthesizing Quinazoline Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinazoline analogs and their evaluation as potential anti-inflammatory agents. The information compiled herein is intended to guide researchers in the design, synthesis, and characterization of novel this compound-based compounds with therapeutic potential.

Introduction

This compound and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Among these, the anti-inflammatory properties of this compound analogs have been extensively explored, with several derivatives showing promising results in preclinical studies.[3][4] These compounds often exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes. The versatility of the this compound scaffold allows for diverse chemical modifications, enabling the development of potent and selective anti-inflammatory agents.[3]

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Many analogs have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[5][6] Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of pro-inflammatory gene expression, including cytokines like TNF-α, IL-1β, and IL-6.[1][5][7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound analogs in the context of inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_p P-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_active Active NF-κB Proteasome->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to promoter Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes induces

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 phosphorylates MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK phosphorylates MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK phosphorylates p38 p38 MAPKK_p38->p38 phosphorylates JNK JNK MAPKK_JNK->JNK phosphorylates ERK ERK MAPKK_ERK->ERK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response induces

Caption: Overview of the MAPK Signaling Pathway in Inflammation.

Experimental Protocols

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a general and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from anthranilic acid.[8][9][10][11]

Materials:

  • Substituted anthranilic acid

  • Acyl chloride or acid anhydride (B1165640)

  • Primary amine

  • Pyridine

  • Ethanol (B145695)

  • Microwave reactor (optional)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Formation of 2-substituted-4H-3,1-benzoxazin-4-one (Intermediate):

    • In a round-bottom flask, dissolve the substituted anthranilic acid in pyridine.

    • Slowly add the corresponding acyl chloride or acid anhydride dropwise at 0°C with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry to obtain the crude benzoxazinone (B8607429) intermediate.

  • Synthesis of 2,3-disubstituted quinazolin-4(3H)-one:

    • Conventional Method: Reflux a mixture of the benzoxazinone intermediate and a primary amine in ethanol or glacial acetic acid for 4-8 hours.[8]

    • Microwave-Assisted Method: In a microwave vial, mix the benzoxazinone intermediate and a primary amine in a suitable solvent (e.g., ethanol). Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 120-150°C for 10-30 minutes).[10]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow Start Substituted Anthranilic Acid Step1 Acylation & Cyclization Start->Step1 Reagent1 Acyl Chloride or Acid Anhydride Reagent1->Step1 Intermediate 2-Substituted-4H-3,1- benzoxazin-4-one Step1->Intermediate Step2 Condensation Intermediate->Step2 Reagent2 Primary Amine Reagent2->Step2 Product 2,3-Disubstituted Quinazolin-4(3H)-one Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals under standard laboratory conditions with free access to food and water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (synthesized this compound analogs)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) or 5% Tween 80 in saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III, IV, etc.: Test compounds at different doses

  • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.[14][15][16]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds

  • Standard inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS for PGE2 quantification

Procedure (General):

  • Prepare solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or standard inhibitors at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA, colorimetric assay, or LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

This cell-based assay evaluates the effect of the compounds on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[17][18][19][20]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Cell Culture and Viability:

    • Culture RAW 264.7 cells in complete medium at 37°C in a humidified 5% CO2 incubator.

    • Determine the non-toxic concentrations of the test compounds by performing an MTT assay.

  • LPS Stimulation and Treatment:

    • Seed the RAW 264.7 cells in 24- or 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Measurement of Cytokines and NO:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine and NO production by the test compounds compared to the LPS-stimulated control group.

Experimental_Workflow Synthesis Synthesis of this compound Analogs InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) Synthesis->InVivo InVitro In Vitro Evaluation Synthesis->InVitro Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) InVivo->Data_Analysis COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cell_Assay LPS-Induced Cytokine Production in RAW 264.7 Cells InVitro->Cell_Assay COX_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Compound Identification of Lead Compounds Data_Analysis->Lead_Compound

Caption: Experimental workflow for the evaluation of this compound analogs as anti-inflammatory agents.

Data Presentation

The following tables summarize the anti-inflammatory activity of representative this compound analogs from the literature.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of EdemaReference
Phenylbutazone5038.9[1]
6-Bromo-3-naphtalene-substituted quinazolinone5059.61[1]
2-(p-dimethylaminophenyl)-3-(o-methoxyphenyl) quinazolinone->53.33[1]
4-Nitrostyryl-substituted quinazolinone-62.2 - 80.7[1]
3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one5032.5[8]
Compound QA-210082.75[12]
Compound QA-610081.03[12]
Diclofenac sodium20-[12]

Table 2: In Vitro COX-2 Inhibitory Activity of this compound Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[5,1-b]this compound A0.047->14[5]
Compound 32--Better than Celecoxib[6]
Celecoxib---[21]
Quinazolinone-Ibuprofen conjugate 4b--Superior to Celecoxib[21]
Quinazolinone-Indole acetamide (B32628) conjugate 7c--Superior to Celecoxib[21]
Quinazolinone-Thioacetohydrazide conjugate 13b--Superior to Celecoxib[21]

Conclusion

This document provides a comprehensive overview of the synthesis and anti-inflammatory evaluation of this compound analogs. The detailed protocols and illustrative diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The promising anti-inflammatory activity of various this compound derivatives, coupled with their tunable structure-activity relationships, highlights their potential for the development of novel therapeutics for inflammatory diseases. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds is warranted.

References

Application Notes and Protocols for High-Throughput Screening of Quinazoline Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] This structural motif is a cornerstone in the development of targeted anticancer therapies, with several this compound-based drugs approved for clinical use.[2][3] These compounds frequently exert their effects by inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2] High-throughput screening (HTS) of this compound libraries is a critical strategy in the identification of novel and potent drug candidates.[4][5] This document provides detailed protocols for biochemical and cell-based assays commonly employed in the HTS of this compound libraries and summarizes key quantitative data for representative compounds.

Key Signaling Pathways Targeted by Quinazolines

This compound derivatives have been successfully developed to target several critical signaling pathways involved in oncogenesis. Understanding these pathways is crucial for designing effective screening strategies and interpreting results.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a common driver of tumor growth in various cancers.[6][7] this compound-based tyrosine kinase inhibitors (TKIs) competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling.[3][7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K This compound This compound Inhibitor This compound->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Diagram 1. EGFR Signaling Pathway and Inhibition by Quinazolines.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2] this compound derivatives can inhibit this pathway either directly by targeting PI3K or indirectly by inhibiting upstream receptor tyrosine kinases.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Quinazoline_RTK This compound Inhibitor Quinazoline_RTK->RTK Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 Quinazoline_PI3K This compound Inhibitor Quinazoline_PI3K->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Diagram 2. PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[9] Inappropriate activation of this pathway is strongly associated with the initiation and progression of several cancers, particularly colorectal cancer.[9] Some this compound compounds have been identified as potent inhibitors of this pathway, acting downstream of β-catenin.[9]

Wnt_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin_p β-catenin (P) DestructionComplex->BetaCatenin_p Phosphorylates Degradation Degradation BetaCatenin_p->Degradation BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription This compound This compound Inhibitor This compound->TCF_LEF Inhibits

Diagram 3. Wnt/β-catenin Signaling Pathway and Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a multi-step workflow to efficiently identify and characterize active compounds.

HTS_Workflow Library This compound Compound Library PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits Confirmation Confirmation Screen (Hit Validation) Hits->Confirmation ConfirmedHits Confirmed Hits Confirmation->ConfirmedHits DoseResponse Dose-Response (IC50/EC50 Determination) ConfirmedHits->DoseResponse PotentHits Potent Hits DoseResponse->PotentHits SecondaryAssays Secondary & Selectivity Assays PotentHits->SecondaryAssays LeadCandidates Lead Candidates SecondaryAssays->LeadCandidates

Diagram 4. A Generalized High-Throughput Screening Workflow.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol describes a luminescent-based assay to measure the activity of EGFR and the inhibitory potential of this compound compounds.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) substrate

  • ATP

  • Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • This compound compound library dissolved in DMSO

  • 384-well assay plates (white, low-volume)

  • Acoustic liquid handler or multichannel pipette

  • Luminometer

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, transfer approximately 50 nL of each this compound compound solution to the 384-well assay plates. For dose-response curves, perform serial dilutions. Include positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.[6]

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate solution containing EGFR kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer. Prepare a 2X ATP solution in the same buffer. The final ATP concentration should be at its Km value for EGFR.[6]

  • Kinase Reaction Incubation: Add 2.5 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature.[6]

  • Initiation of Kinase Reaction: Add 2.5 µL of the 2X ATP solution to each well to start the reaction.[6]

  • Reaction Termination and ATP Depletion: After a 60-minute incubation at room temperature, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. For dose-response analysis, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[6]

Cell-Based Assay: MTT Assay for Cytotoxicity

This protocol outlines a colorimetric assay to assess the effect of this compound compounds on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • This compound compound library dissolved in DMSO

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization of Formazan (B1609692) Crystals: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Data Presentation

The following tables summarize the inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of this compound Derivatives in Cell-Based Assays

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Gefitinib A431Antiproliferative0.015[1]
Erlotinib H1975Antiproliferative>10[12]
Afatinib H1975Antiproliferative0.01[12]
Lapatinib MCF-7Antiproliferative0.16[13]
Vandetanib A549Antiproliferative4.6[2]
Compound 9 H358Antiproliferative0.05[2]
Compound 9 A549Antiproliferative0.08[2]
Compound 28 MCF-7Cytotoxicity0.5[2]
Compound 32 U937CytotoxicityMicromolar range[2]
Compound 41 VariousAntiproliferative-[2]
Compound 42 Colon & ProstateAnticancer-[2]
SRI-31230 Colorectal Cancer CellsAnticancer4.9 - 17.4[9]
GNU 02 MCF-7Cytotoxicity7.94[14]
GNU 12 HCT-15Cytotoxicity8.43[14]
GNU 25 HCT-15Cytotoxicity9.41[14]
Compound 6n A549Antiproliferative5.9[10]
Compound 6n SW-480Antiproliferative2.3[10]
Compound 6n MCF-7Antiproliferative5.65[10]
Compound 14 MCF-7Cytotoxicity0.350[13]
Compound 14 MDA-MB-231Cytotoxicity0.447[13]
Compound 23 PC-3, A549, MCF-7, A2780Antiproliferative0.016 - 0.19[13]
Compound 32 MCF-7, A549, Colo-205, A2780Antiproliferative0.02 - 0.33[13]
Compound 37 MCF-7Antiproliferative2.86[13]
Compound 37 HepG-2Antiproliferative5.9[13]
Compound 37 A549Antiproliferative14.79[13]
Compound 45 HepG-2Cytotoxicity4.36[13]
Compound 45 HCT116Cytotoxicity7.34[13]
Compound 21-23 HeLa & MDA-MB231Cytotoxicity1.85 - 2.81[11]

Table 2: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDKinase TargetAssay TypeIC50 (nM)Reference
Gefitinib EGFRwtKinase Inhibition11.75[12]
Erlotinib EGFRKinase Inhibition2[1]
Afatinib EGFRwtKinase Inhibition0.6[3]
Afatinib EGFR T790M/L858RKinase Inhibition3.5[3]
Compound 9 EGFRwtKinase InhibitionNanomolar range[2]
Compound 9 EGFR T790M/L858RKinase Inhibition-[2]
Compound 28 PI3K-αKinase Inhibition-[2]
EAI001 EGFR L858R/T790MKinase Inhibition24[7]
EAI045 EGFR L858R/T790MKinase Inhibition3[7]
Compound 23 EGFRKinase Inhibition-[7]
Compound 23 (Zou et al.) A431Autophosphorylation-[7]
Compound 28 (Allam et al.) EGFRKinase Inhibition47, 10, 540[7]
Barasertib (AZD1152) Aurora kinase BKinase Inhibition0.37[15]
Compound 4a EGFRKinase Inhibition12.36[12]
Compound 6c EGFRwtKinase Inhibition10.76[12]
Compound 8 EGFRwtKinase Inhibition0.8[3]
Compound 8 EGFR T790M/L858RKinase Inhibition2.7[3]
Compound 19 EGFRKinase Inhibition3.2[3]
Compound 23 (Zhang et al.) EGFRKinase Inhibition2.4[3]
Compound 23 (Zhang et al.) PI3KαKinase Inhibition317[3]
Compound 25 FGFR-1/2/3/4Kinase Inhibition5.6, 2.2, 8.5, 4.6[13]
Compound 44 CDK1/2/4/8/9Kinase Inhibition4.9, 2.8, 2.2, 1.0, 1.9[13]
Compound 6 VEGFR2Kinase Inhibition98.1[16]
Compound 6 EGFRKinase Inhibition106[16]
Compound 5p JAK2Kinase Inhibition43% at 20µM[17]
Compound 23 (Quinazolinone) EGFR L858R/T790MKinase Inhibition0.2[18]

Conclusion

The this compound scaffold remains a highly fruitful area for drug discovery, particularly in oncology. The high-throughput screening protocols and signaling pathway information provided herein offer a robust framework for researchers to identify and characterize novel this compound-based therapeutic agents. The presented data underscores the potential of this compound class to yield potent and selective inhibitors for a variety of cancer-related targets.

References

Application of Quinazolines in the Development of Anti-Diabetic Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. In recent years, there has been a burgeoning interest in the application of this compound derivatives for the development of novel anti-diabetic agents. This is attributed to their ability to target key enzymes and pathways involved in glucose homeostasis. This document provides a comprehensive overview of the application of quinazolines in anti-diabetic drug discovery, including detailed experimental protocols for their synthesis and evaluation, a summary of their quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

The primary anti-diabetic mechanisms of action for this compound derivatives identified to date include the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][2] α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.[3] DPP-4 inhibitors enhance the levels of incretin (B1656795) hormones (GLP-1 and GIP), which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[4] Furthermore, some this compound-based compounds have shown potential as dual inhibitors of α-glucosidase and aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5]

Key Molecular Targets and Signaling Pathways

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] this compound-based DPP-4 inhibitors block this inactivation, leading to prolonged activity of incretins. This results in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately leading to improved glycemic control.[4]

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 is inactivated by Blood Glucose Blood Glucose Insulin Release (β-cells)->Blood Glucose lowers Glucagon Release (α-cells)->Blood Glucose raises Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound DPP-4 Inhibitor This compound DPP-4 Inhibitor This compound DPP-4 Inhibitor->DPP-4 inhibits Alpha_Glucosidase_Inhibition Dietary Carbohydrates Dietary Carbohydrates α-Glucosidase (in small intestine) α-Glucosidase (in small intestine) Dietary Carbohydrates->α-Glucosidase (in small intestine) acted upon by Glucose Glucose α-Glucosidase (in small intestine)->Glucose produces Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption This compound α-Glucosidase Inhibitor This compound α-Glucosidase Inhibitor This compound α-Glucosidase Inhibitor->α-Glucosidase (in small intestine) inhibits Reduced Postprandial Hyperglycemia Reduced Postprandial Hyperglycemia Bloodstream Absorption->Reduced Postprandial Hyperglycemia Synthesis_Workflow Start Start Mix Mix 2-aminobenzamide (B116534) (1 mmol) and aldehyde (1.5 mmol) in 10 mL of water in a round-bottomed flask. Start->Mix Heat Stir the mixture at 90°C in a preheated oil bath. Mix->Heat Cool Cool the reaction mixture to room temperature. Heat->Cool Precipitate Precipitate the water-insoluble product. Cool->Precipitate Filter Filter the crude product. Precipitate->Filter Wash Wash with 50% cold ethanol. Filter->Wash Recrystallize Recrystallize the solid product from 80% ethanol. Wash->Recrystallize End Obtain pure 2,3-dihydroquinazolin-4(1H)-one Recrystallize->End STZ_Model_Workflow Start Start Acclimatize Acclimatize adult male Sprague-Dawley rats for 1 week. Start->Acclimatize Fast Fast animals overnight (12-16 hours) with free access to water. Acclimatize->Fast Prepare_STZ Prepare fresh STZ solution (e.g., 65 mg/kg) in cold 0.1 M citrate (B86180) buffer (pH 4.5). Fast->Prepare_STZ Inject_STZ Administer a single intraperitoneal (i.p.) injection of STZ. Prepare_STZ->Inject_STZ Monitor Monitor animals for 72 hours. Inject_STZ->Monitor Confirm_Diabetes Confirm diabetes by measuring fasting blood glucose from the tail vein. (Glucose > 250 mg/dL) Monitor->Confirm_Diabetes Group_Animals Group diabetic animals for treatment. Confirm_Diabetes->Group_Animals Treat Administer test this compound compound or vehicle daily. Group_Animals->Treat Measure_Glucose Monitor blood glucose levels and body weight at regular intervals. Treat->Measure_Glucose End Evaluate anti-diabetic efficacy Measure_Glucose->End

References

Design and Synthesis of Novel Quinazoline-Based Antiviral Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and evaluation of novel quinazoline-based compounds as potential antiviral agents. It includes detailed experimental protocols for key assays, a summary of quantitative antiviral activity data, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Quinazolines as Antiviral Agents

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the field of virology, this compound derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory activity against a diverse array of viruses, including influenza virus, human immunodeficiency virus (HIV), Zika virus, Dengue virus, and coronaviruses.[1][2][3]

The versatility of the this compound ring system allows for substitutions at various positions, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. The mechanism of action of these compounds often involves the inhibition of key viral enzymes, such as RNA-dependent RNA polymerase (RdRp), proteases, and integrases, or interference with viral entry and replication processes.[3][4][5]

Design Strategies for Novel this compound-Based Antivirals

The rational design of novel this compound-based antiviral compounds often employs a combination of traditional medicinal chemistry approaches and modern computational techniques.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how chemical modifications to the this compound scaffold affect antiviral activity. By systematically altering substituents at key positions (e.g., C2, N3, C4), researchers can identify pharmacophores responsible for potent antiviral effects and optimize lead compounds.

Computational Modeling and Molecular Docking: In silico methods, such as molecular docking, play a pivotal role in modern drug design. These techniques allow for the prediction of binding affinities and interaction modes of this compound derivatives with specific viral protein targets. This approach helps in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the this compound core, particularly 2,3-disubstituted-4(3H)-ones, is the reaction of an anthranilic acid derivative with an appropriate acyl chloride, followed by cyclization with an amine.

General Protocol for the Synthesis of 2-Phenyl-3-substituted-quinazolin-4(3H)-ones

This protocol describes a general two-step synthesis of 2-phenyl-3-substituted-quinazolin-4(3H)-ones, a class of this compound derivatives with demonstrated antiviral activity.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in pyridine, add benzoyl chloride (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-benzoylaminobenzoic acid.

  • Reflux the 2-benzoylaminobenzoic acid in acetic anhydride (B1165640) for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from ethanol (B145695) to yield 2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Phenyl-3-substituted-quinazolin-4(3H)-one

  • A mixture of 2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1.2 equivalents) in glacial acetic acid is refluxed for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-phenyl-3-substituted-quinazolin-4(3H)-one.

In Vitro Antiviral Activity and Cytotoxicity Assays

The evaluation of the antiviral potential of newly synthesized this compound compounds requires robust and reproducible in vitro assays. The following protocols describe standard methods for determining antiviral efficacy and cytotoxicity.

Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Virus stock of known titer.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Overlay medium (e.g., 2X MEM containing 1% agarose).

  • Crystal violet staining solution.

Protocol:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a diluted virus suspension (to produce 50-100 plaques per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with the overlay medium containing serial dilutions of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The 50% inhibitory concentration (IC50) is determined as the compound concentration that causes a 50% reduction in the number of plaques.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.

Materials:

  • Host cells (same as used in the antiviral assay) seeded in a 96-well plate.

  • Test compounds serially diluted.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Protocol:

  • Seed the 96-well plate with host cells and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated cell control.

  • The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

In Vivo Efficacy Testing

Promising antiviral candidates identified from in vitro screening are further evaluated in animal models to assess their in vivo efficacy and safety.

General Protocol for In Vivo Antiviral Efficacy in a Mouse Model (Influenza)

Animal Model:

  • Female BALB/c mice (6-8 weeks old).

Procedure:

  • Mice are anesthetized and intranasally infected with a lethal dose of influenza virus.

  • Treatment with the test compound (administered orally or intraperitoneally) is initiated at a specified time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., 5 days).

  • A control group receives a vehicle.

  • Monitor the mice daily for signs of illness, body weight changes, and mortality for a period of 14-21 days.

  • At specific time points, a subset of mice from each group may be euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.

  • The efficacy of the compound is evaluated based on the reduction in mortality, amelioration of clinical symptoms, and decrease in lung viral load and pathology compared to the vehicle-treated group.

Data Presentation: Antiviral Activity of Novel this compound Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative this compound-based compounds against various viruses.

Table 1: Antiviral Activity of 2,4-disubstituted this compound Derivatives against Influenza A/WSN/33 (H1N1) Virus [6]

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
10a5 3.70>100>27.03
17a 4.19>100>23.87
Ribavirin >100>100-

Table 2: Antiviral Activity of 2-Methylquinazolin-4(3H)-one (C1) against Influenza A Virus (H1N1) [7]

CompoundIC50 (µg/mL)TC50 (µg/mL)
C1 23.879.7
Ribavirin 37.2>100

Table 3: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses [8][9]

CompoundVirus StrainEC50 (µM)CC50 (µM)
1 PR8 (H1N1)0.239.0
1 HK (H3N2)0.639.0
1 Lee (B)0.439.0
21 PR8 (H1N1)9.9>300
21 HK (H3N2)18.5>300
21 Lee (B)13.2>300

Visualizations: Signaling Pathways and Experimental Workflows

Inhibition of Viral Replication Cycle

This compound-based antivirals can target various stages of the viral life cycle. The following diagram illustrates potential points of inhibition.

Viral_Life_Cycle_Inhibition cluster_host Host Cell Viral_Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Viral_Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Translation 4. Translation Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding Virus Virus Budding->Virus Progeny Virions Virus->Viral_Entry Quinazoline_Compound This compound Compound Quinazoline_Compound->Viral_Entry Inhibition Quinazoline_Compound->Replication Inhibition Quinazoline_Compound->Assembly Inhibition Quinazoline_Compound->Budding Inhibition

Caption: Potential inhibition points of this compound compounds in the viral life cycle.

Experimental Workflow for Antiviral Drug Discovery

The process of discovering and developing novel this compound-based antiviral agents follows a structured workflow, from initial design to in vivo validation.

Antiviral_Drug_Discovery_Workflow Design 1. Compound Design (SAR, Molecular Docking) Synthesis 2. Chemical Synthesis Design->Synthesis In_Vitro_Screening 3. In Vitro Screening (Antiviral & Cytotoxicity Assays) Synthesis->In_Vitro_Screening Lead_Optimization 4. Lead Optimization In_Vitro_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement In_Vivo_Testing 5. In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Testing Preclinical_Development 6. Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical workflow for the discovery of novel antiviral quinazolines.

Protocol: Molecular Docking of this compound Derivatives with a Viral Target using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of a this compound derivative against a viral protein target, using the widely used software AutoDock Vina. This example will use influenza neuraminidase as the target protein.

Software and Resources Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or other molecular visualization software: For analyzing the results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or similar database: To obtain the 3D structure of the ligand.

Protocol:

  • Prepare the Receptor (Protein) File:

    • Download the crystal structure of influenza neuraminidase (e.g., PDB ID: 2HU4) from the PDB.

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor as a .pdbqt file.

  • Prepare the Ligand (this compound Derivative) File:

    • Obtain the 3D structure of your this compound derivative (e.g., from PubChem or drawn using a chemical drawing software).

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand as a .pdbqt file.

  • Define the Binding Site (Grid Box):

    • In ADT, define the search space (grid box) for docking. This should encompass the active site of the neuraminidase. The coordinates and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

  • Analyze the Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand interactions for the best-scoring poses using PyMOL or another molecular graphics program to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

This comprehensive guide provides a foundation for researchers and scientists to engage in the design, synthesis, and evaluation of novel this compound-based antiviral compounds. The provided protocols and data serve as a valuable resource for advancing the development of new therapeutics to combat viral infections.

References

Application Notes and Protocols: Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The development of efficient and sustainable synthetic methodologies to access these valuable heterocycles is of significant interest. Ruthenium-catalyzed dehydrogenative coupling reactions have emerged as a powerful and atom-economical approach for the synthesis of 2-arylquinazolines, avoiding the use of harsh oxidants and minimizing waste generation. These methods typically involve the coupling of readily available starting materials with the liberation of benign byproducts such as hydrogen gas and water.

This document provides detailed application notes and experimental protocols for two prominent ruthenium-catalyzed dehydrogenative methods for the synthesis of 2-arylquinazolines:

  • From 2-Aminoaryl Methanols and Benzonitriles: A versatile method employing a commercially available ruthenium catalyst system.

  • From 2-Aminophenyl Ketones and Amines: An effective approach utilizing an in situ generated ruthenium catalyst.

Method 1: Synthesis from 2-Aminoaryl Methanols and Benzonitriles

This method utilizes a commercially available Ru₃(CO)₁₂/Xantphos/t-BuOK catalyst system to efficiently convert a range of 2-aminoaryl methanols and benzonitriles into the corresponding 2-arylquinazolines. The reaction proceeds via a tandem sequence involving nucleophilic addition of the amino group to the benzonitrile (B105546), followed by ruthenium-catalyzed alcohol dehydrogenation and subsequent intramolecular condensation.[1]

Quantitative Data Summary

The following table summarizes the substrate scope for the synthesis of 2-arylquinazolines from various 2-aminoaryl methanols and benzonitriles.

Entry2-Aminoaryl Methanol (B129727)BenzonitrileProductYield (%)
1(2-aminophenyl)methanolBenzonitrile2-Phenylthis compound78
2(2-amino-5-methylphenyl)methanolBenzonitrile6-Methyl-2-phenylthis compound82
3(2-amino-5-chlorophenyl)methanolBenzonitrile6-Chloro-2-phenylthis compound75
4(2-aminophenyl)methanol4-Methylbenzonitrile2-(p-Tolyl)this compound75
5(2-aminophenyl)methanol4-Methoxybenzonitrile2-(4-Methoxyphenyl)this compound71
6(2-aminophenyl)methanol4-Chlorobenzonitrile2-(4-Chlorophenyl)this compound85
7(2-aminophenyl)methanol4-(Trifluoromethyl)benzonitrile2-(4-(Trifluoromethyl)phenyl)this compound88
8(2-aminophenyl)methanolThiophene-2-carbonitrile2-(Thiophen-2-yl)this compound65
Experimental Protocol

General Procedure:

A mixture of the 2-aminoaryl methanol (0.5 mmol), benzonitrile (0.6 mmol), Ru₃(CO)₁₂ (0.0125 mmol, 2.5 mol%), Xantphos (0.03 mmol, 6 mol%), and t-BuOK (0.75 mmol) in toluene (B28343) (3 mL) is stirred in a sealed tube under a nitrogen atmosphere at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-arylthis compound product.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Aminoaryl Methanol Benzonitrile Ru3(CO)12 Xantphos t-BuOK Toluene tube Seal in Tube under N2 reagents->tube heat Stir at 130 °C for 24h tube->heat cool Cool to RT heat->cool filter Filter through Silica Gel cool->filter evaporate Solvent Evaporation filter->evaporate chromatography Column Chromatography evaporate->chromatography product 2-Arylthis compound chromatography->product

Caption: Experimental workflow for the synthesis of 2-arylquinazolines.

Method 2: Synthesis from 2-Aminophenyl Ketones and Amines

This approach involves the dehydrogenative coupling of 2-aminophenyl ketones with various amines, catalyzed by an in situ generated ruthenium-hydride complex with a catechol ligand.[2][3] This method offers high selectivity and avoids the use of reactive reagents and the formation of toxic byproducts.[2][3]

Quantitative Data Summary

The following table presents the substrate scope for the synthesis of 2-arylquinazolines from 2-aminophenyl ketones and amines.

Entry2-Aminophenyl KetoneAmineProductYield (%)
1(2-aminophenyl)(phenyl)methanoneBenzylamine2,4-Diphenylthis compound87
2(2-aminophenyl)(p-tolyl)methanoneBenzylamine4-Phenyl-2-(p-tolyl)this compound85
3(2-amino-5-chlorophenyl)(phenyl)methanoneBenzylamine6-Chloro-2,4-diphenylthis compound82
4(2-aminophenyl)(phenyl)methanone4-Methoxybenzylamine2-(4-Methoxyphenyl)-4-phenylthis compound81
5(2-aminophenyl)(phenyl)methanone4-Chlorobenzylamine2-(4-Chlorophenyl)-4-phenylthis compound88
6(2-aminophenyl)(phenyl)methanoneCyclohexylmethanamine2-Cyclohexyl-4-phenylthis compound75
7(2-aminophenyl)(phenyl)methanoneAniline2,4-Diphenylthis compound65
8(2-aminophenyl)(thiophen-2-yl)methanoneBenzylamine4-Phenyl-2-(thiophen-2-yl)this compound78
Experimental Protocol

General Procedure:

A mixture of the 2-aminophenyl ketone (0.2 mmol), amine (0.24 mmol), [(Cy₃P)(p-cymene)RuCl₂] (0.004 mmol, 2 mol%), and NaH (0.4 mmol) in toluene (2 mL) is stirred in a sealed tube under a nitrogen atmosphere at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,4-diarylthis compound product.

Proposed Catalytic Cycle

G cluster_reactants Reactants catalyst [Ru]-H imine Imine Intermediate catalyst->imine Catalyst Regeneration cyclized Cyclized Intermediate imine->cyclized Intramolecular Cyclization product 2-Arylthis compound cyclized->product Dehydrogenation [Ru]-H h2 H2 cyclized->h2 - H2 ketone 2-Aminophenyl Ketone ketone->imine + Amine - H2O amine Amine amine->imine

Caption: Proposed catalytic cycle for 2-arylthis compound synthesis.

References

Troubleshooting & Optimization

Improving yield and purity in quinazoline synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your this compound synthesis protocols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low or No Product Yield

Low product yield is a frequent issue in this compound synthesis. The following sections detail potential causes and their corresponding solutions.

Possible Cause: Suboptimal Reaction Conditions

The reaction conditions, including temperature, time, and solvent, are critical for successful this compound synthesis.

  • Solution 1: Optimize Temperature and Reaction Time. Systematically vary the reaction temperature and time. While higher temperatures can sometimes accelerate the reaction, they may also lead to the decomposition of reactants or products.[1] Microwave irradiation has been shown to significantly reduce reaction times, in some cases to as little as 5 minutes, and improve yields.[2][3]

  • Solution 2: Solvent Selection. The choice of solvent can greatly influence the reaction outcome. Some modern protocols report high yields under solvent-free conditions, which also simplifies purification.[1] For instance, using an ionic liquid like [Hbim]BF₄ under solvent-free conditions can achieve high yields.[1] In some cases, water can be an effective and environmentally friendly solvent.[1]

  • Solution 3: Catalyst and Reagent Stoichiometry. Ensure the correct stoichiometry of reactants and catalysts. An excess of one reactant or an incorrect catalyst loading can lead to side reactions and reduced yield.

Possible Cause: Inefficient Catalysis or Catalyst Inactivation

The choice and handling of the catalyst are crucial for many this compound synthesis protocols.

  • Solution 1: Catalyst Screening. If you are using a catalytic method, consider screening a variety of catalysts. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction, and their effectiveness can be highly dependent on the specific substrates used.[1] Solid acid catalysts like Montmorillonite (B579905) K-10 and zeolites can also be effective and are often recyclable.[1]

  • Solution 2: Catalyst Loading. Optimize the amount of catalyst used. While a sufficient amount is necessary, an excess can sometimes promote unwanted side reactions.[1]

  • Solution 3: Catalyst Deactivation. Be mindful of potential catalyst deactivation, especially with catalysts that are sensitive to moisture or air.[1][4] When necessary, ensure anhydrous and inert reaction conditions. For palladium-catalyzed reactions, using a pre-catalyst can lead to a cleaner formation of the active catalytic species.[4]

Possible Cause: Poor Quality Starting Materials

The purity of your starting materials is paramount for achieving high yields and purity.

  • Solution: Purify Starting Materials. Before beginning the synthesis, ensure the purity of your starting materials, such as 2-aminobenzaldehydes, 2-aminobenzonitriles, or anthranilic acids. Purification can be achieved through recrystallization, distillation, or column chromatography.

Issue 2: Product Purity Issues (e.g., Presence of Side Products)

The formation of side products can complicate purification and reduce the overall yield of the desired this compound.

Possible Cause: Side Reactions

Several side reactions can occur during this compound synthesis, leading to impurities.

  • Solution 1: Modify Reaction Conditions. As with low yield, optimizing the temperature, reaction time, and solvent can help minimize side product formation.

  • Solution 2: Choice of Base. In base-catalyzed reactions, the strength and type of base can be critical. For instance, in Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary to avoid side reactions.[4]

Possible Cause: Ineffective Purification

The chosen purification method may not be suitable for separating the desired product from impurities.

  • Solution 1: Optimize Work-up Procedure. Ensure that the work-up procedure effectively removes unreacted starting materials and catalyst residues. This may involve extractions, washes, and filtration steps.[1]

  • Solution 2: Select an Appropriate Purification Technique. Column chromatography is a widely used method for purifying this compound derivatives.[1] Careful selection of the stationary and mobile phases is crucial for good separation. Recrystallization is another effective method for purifying solid products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinazolines?

A1: Several methods are used for this compound synthesis. Classical methods include the Niementowski and Friedländer syntheses.[5][6] Modern approaches often involve transition-metal-catalyzed reactions (e.g., using palladium, copper, or iron catalysts), microwave-assisted synthesis, and multi-component reactions, which can offer higher yields and milder reaction conditions.[2][7][8]

Q2: How can I improve the yield in a Niementowski this compound synthesis?

A2: The Niementowski reaction, which typically involves the condensation of an anthranilic acid with an amide, can be sensitive to reaction conditions.[9] To improve yields, consider using microwave irradiation, which can significantly shorten reaction times and improve efficiency.[3] The use of solid supports like acidic alumina (B75360) or montmorillonite K-10 under solvent-free conditions has also been shown to give good yields.

Q3: What are the key parameters to control in a Friedländer synthesis of quinazolines?

A3: The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group.[10][11] Key parameters to control are the choice of catalyst (acid or base), reaction temperature, and solvent. Modern variations of this reaction have employed a range of catalysts, including iodine, Lewis acids, and solid acid catalysts, to improve yields.[1][10]

Q4: Are there any "green" or environmentally friendly methods for this compound synthesis?

A4: Yes, several green chemistry approaches have been developed. These include using water as a solvent, performing reactions under solvent-free conditions, using recyclable catalysts, and employing microwave-assisted synthesis to reduce energy consumption and reaction times.[2][12]

Q5: How do I choose the right purification method for my this compound derivative?

A5: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[1]

  • Recrystallization: This is an excellent method for purifying solid compounds to a high degree, provided a suitable solvent can be found.[1]

  • Extraction: Liquid-liquid extraction is useful during the work-up to remove water-soluble or acid/base-soluble impurities.[1]

Data Presentation

Table 1: Comparison of Catalysts and Conditions in Friedländer-type this compound Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄ (ionic liquid)Solvent-free100-93[1]
Zirconium triflateEthanol-water60->88[1]
NoneWater703 hHigh[1]
Brønsted acidic ionic liquidSolvent-free5015 min90[1]
Acetic Acid (Microwave)Acetic Acid1605 minHigh[1]

Table 2: Yields of this compound Derivatives Using Various Synthetic Methods

Synthetic MethodCatalyst/ReagentStarting MaterialsYield Range (%)Reference
Microwave-assisted, solvent-freeAmmonium (B1175870) acetate (B1210297)Aldehydes, 2-aminobenzophenones70-91[2]
Base-driven synthesis in waterNaOH, O₂α,α,α-trihalotoluenes, o-aminobenzylamines43-78[2]
CAN/TBHP catalyzedCeric ammonium nitrate/tert-butylhydroperoxideBenzylamines, 2-aminobenzophenones75-93[2]
Iodine (III)-driven oxidative C-N/C-C bond formationIodine (III) reagentsN-alkyl-N'-arylamidines5-95[2]
Palladium-catalyzedPalladium catalystN-allylamidines73-94[2]
Copper-catalyzedCopper catalyst2-aminobenzonitriles, aldehydes41-88[2]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Quinazolines

This protocol is adapted from a method described for the reaction of aldehydes and 2-aminobenzophenones.[2]

  • In a microwave-safe vessel, combine the 2-aminobenzophenone (B122507) (1 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (2 mmol).

  • Thoroughly mix the reactants.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120 °C) for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Friedländer Synthesis in Water

This protocol provides an example of a catalyst-free Friedländer synthesis in an aqueous medium.[1]

  • In a round-bottom flask, combine the 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).

  • Heat the mixture to 70 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_materials Assess Starting Material Purity start->check_materials optimize_temp_time Optimize Temperature & Time (e.g., Microwave Heating) check_conditions->optimize_temp_time optimize_solvent Screen Solvents (e.g., Solvent-Free, Water) check_conditions->optimize_solvent screen_catalysts Screen Different Catalysts (Acids, Bases, Metal Catalysts) check_catalyst->screen_catalysts optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading check_deactivation Check for Catalyst Deactivation (Use Inert/Anhydrous Conditions) check_catalyst->check_deactivation purify_materials Purify Starting Materials (Recrystallization, Chromatography) check_materials->purify_materials yield_improved Yield Improved optimize_temp_time->yield_improved optimize_solvent->yield_improved screen_catalysts->yield_improved optimize_loading->yield_improved check_deactivation->yield_improved purify_materials->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General_Quinazoline_Workflow start_materials Starting Materials (e.g., 2-aminobenzonitrile, aldehyde) synthesis Synthesis (e.g., Catalytic Cyclization) start_materials->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity Check) purification->analysis final_product Pure this compound Product analysis->final_product

Caption: General experimental workflow for this compound synthesis.

References

Optimization of reaction conditions for Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Niementowski quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Niementowski this compound synthesis?

The Niementowski this compound synthesis is a chemical reaction that involves the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones).[1][2] This method is one of the most common approaches for forming the 3H-quinazolin-4-one ring system.[1]

Q2: What are the typical challenges encountered with the conventional Niementowski synthesis?

The primary challenges associated with the traditional Niementowski synthesis are the requirements for high temperatures (typically 120-200°C) and often lengthy reaction times.[1][3] These harsh conditions can sometimes lead to lower yields and the formation of side products.

Q3: How can the reaction conditions for the Niementowski synthesis be optimized?

Several strategies can be employed to optimize the reaction conditions, including:

  • Microwave-Assisted Synthesis (MWI): Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[1]

  • Use of Catalysts: Employing catalysts such as polyphosphoric acid, phosphorus oxychloride, or Lewis acids can facilitate the reaction, often under milder conditions.[3]

  • Solvent-Free Conditions: Performing the reaction "neat" (without a solvent), particularly in conjunction with microwave irradiation, offers an environmentally friendly and efficient alternative.[4][5]

Q4: What is the general mechanism of the Niementowski this compound synthesis?

The reaction is generally believed to proceed through the formation of a Schiff base from the reaction of anthranilic acid and the amide, followed by an intramolecular condensation and subsequent loss of a water molecule to form the this compound ring.[3] An alternative pathway, more common under acidic or basic conditions, involves an initial intermolecular condensation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature or time. 2. Inappropriate solvent or catalyst. 3. Poor quality of starting materials (anthranilic acid or amide). 4. Unfavorable substrate electronics (e.g., strongly deactivating groups).1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Consider switching to a higher-boiling point solvent. If uncatalyzed, try adding a catalyst such as polyphosphoric acid or a Lewis acid. 3. Ensure the purity of the starting materials. Recrystallize or purify them if necessary. 4. For challenging substrates, consider using microwave-assisted synthesis, which can often overcome activation barriers.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials. 3. The amide is susceptible to self-condensation or decomposition under the reaction conditions.1. Attempt the reaction at a lower temperature for a longer duration. 2. Purify the starting materials before use. 3. Use a milder catalyst or consider a modified procedure, such as using isatoic anhydride (B1165640) in place of anthranilic acid.
Reaction Does Not Go to Completion 1. Equilibrium has been reached. 2. The catalyst has been deactivated.1. If a volatile byproduct like water is formed, consider using a Dean-Stark apparatus to remove it and drive the reaction to completion. 2. Add a fresh portion of the catalyst.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the reaction solvent. 2. The product has similar polarity to the starting materials or byproducts.1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Optimize your chromatography conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization from a suitable solvent system can also be effective.

Optimized Reaction Conditions: Data Summary

The following tables summarize quantitative data from various studies on the optimization of the Niementowski this compound synthesis.

Table 1: Conventional Heating Methods

Anthranilic Acid DerivativeAmide/Other ReactantCatalystTemperature (°C)Time (h)Yield (%)Reference
Anthranilic acidAcetophenoneNone120-130Not SpecifiedNot Specified[3]
Anthranilic acidHeptaldehydeNone200Not SpecifiedMinimal[3]
2-Aminoacetophenone (B1585202)Formamide (B127407)BF₃-Et₂O150686[6]
Substituted anthranilic acidFormamideNone125-130Not SpecifiedNot Specified[7][8]

Table 2: Microwave-Assisted Synthesis (MWI)

Anthranilic Acid DerivativeAmide/Other ReactantCatalyst/SupportPower (W)Temperature (°C)Time (min)Yield (%)Reference
Anthranilic acidsFormamideMontmorillonite K-10Not SpecifiedNot Specified4Good[1]
Anthranilic acidsFormamideAcidic AluminaNot SpecifiedNot Specified4Moderate[1]
Anthranilic acidsFormamideSilica GelNot SpecifiedNot Specified4Moderate[1]
5-Substituted anthranilic acidsAromatic/Heteroaromatic amines and formic acidNone (Neat)Not SpecifiedNot SpecifiedShortGood[4][5]
Anthranilic acids4-(thiomethyl)quinazolinesGraphite6015030Not Specified[1]

Experimental Protocols

Protocol 1: Optimized Conventional Synthesis of 4-Methylthis compound (B149083) [6]

  • Reactants: 2-aminoacetophenone and formamide.

  • Catalyst: Boron trifluoride etherate (BF₃-Et₂O).

  • Procedure: a. In a reaction vessel, combine 2-aminoacetophenone and formamide in a weight ratio of 1:52. b. Add BF₃-Et₂O, with a molar ratio of 2-aminoacetophenone to BF₃-Et₂O of 1:0.5. c. Heat the reaction mixture to 150°C. d. Maintain the temperature and stir the reaction for 6 hours. e. Monitor the reaction progress by TLC. f. Upon completion, cool the reaction mixture and work up to isolate the 4-methylthis compound product.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis [1]

  • Reactants: Substituted anthranilic acid and formamide.

  • Solid Support: Montmorillonite K-10.

  • Procedure: a. Thoroughly mix the substituted anthranilic acid and formamide with Montmorillonite K-10 in a suitable microwave reaction vessel. b. Place the vessel in a microwave reactor. c. Irradiate the mixture for 4 minutes. d. Monitor the reaction for completion by TLC. e. After cooling, extract the product from the solid support using an appropriate solvent. f. Purify the product as necessary.

Visualizations

Niementowski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select & Purify Anthranilic Acid and Amide Catalyst Choose Catalyst (e.g., Lewis Acid, PPA) or Solid Support (MWI) Conventional Conventional Heating (120-200°C) Reactants->Conventional Microwave Microwave Irradiation (Solvent-free or with Solvent) Reactants->Microwave Catalyst->Conventional Catalyst->Microwave Isolation Product Isolation (Precipitation/Extraction) Conventional->Isolation Microwave->Isolation Purification Purification (Chromatography/ Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for the Niementowski this compound synthesis.

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Schiff_Base Schiff Base Formation Anthranilic_Acid->Schiff_Base Amide Amide Amide->Schiff_Base Cyclization Intramolecular Condensation Schiff_Base->Cyclization Quinazolinone 4-Oxo-3,4-dihydro- This compound Cyclization->Quinazolinone - H₂O Water H₂O

Caption: Simplified mechanism of the Niementowski this compound synthesis.

References

Technical Support Center: Troubleshooting Poor Solubility of Quinazoline Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor aqueous solubility of quinazoline derivatives in in vitro assays. By providing practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and clear visual aids, we aim to help you achieve reliable and reproducible experimental results.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with the solubility of your this compound derivatives during in vitro experiments.

Issue 1: My this compound compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer.

  • Question: I've prepared a stock solution of my this compound derivative in DMSO, but upon dilution into my phosphate-buffered saline (PBS) for an enzymatic assay, I observe a precipitate. Why is this happening and how can I prevent it?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.

    To address this, consider the following strategies:

    • Optimize Co-solvent Concentration: Minimize the final concentration of DMSO in your assay. While it is a powerful solvent, high concentrations can be toxic to cells and interfere with assay components. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[1] You may need to prepare a more dilute stock solution in DMSO to achieve this.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

    • Use of Other Co-solvents: If DMSO is not effective or is incompatible with your assay, you can explore other water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[2] It is crucial to test the tolerance of your assay system to these solvents.

Issue 2: My assay results are inconsistent and have a low signal-to-noise ratio.

  • Question: I'm observing high variability in my experimental data and a poor signal-to-noise ratio. Could this be related to the solubility of my this compound compound?

  • Answer: Yes, poor solubility is a likely culprit for inconsistent assay results. If the compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended, leading to unreliable data.

    Here are some steps to troubleshoot this issue:

    • Visual Inspection: Before starting your assay, visually inspect your diluted compound solutions for any signs of cloudiness or precipitate. Centrifuging the plate and checking for a pellet can also be informative.[3]

    • Solubility Assessment: It is highly recommended to determine the aqueous solubility of your compound in the specific assay buffer you are using. This will help you to work below the saturation point and ensure that your compound is fully dissolved.

    • Employ Solubilizing Excipients: Consider the use of excipients that can enhance the aqueous solubility of your compound. These include:

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2]

      • Surfactants: Non-ionic surfactants such as Tween 20, Tween 80, or Pluronic F-68 can be used at low concentrations to improve the wettability and solubility of your compound.[2][3]

Issue 3: The potency of my this compound inhibitor appears to be lower than expected.

  • Question: My this compound derivative is a known kinase inhibitor, but in my cell-based assay, its potency is much lower than anticipated. Could solubility be a factor?

  • Answer: Absolutely. The apparent potency of a compound in a cell-based assay is highly dependent on its ability to remain in solution and permeate the cell membrane. If the compound has poor solubility in the cell culture medium, its effective concentration at the target site will be reduced, leading to an underestimation of its true potency.[4]

    To investigate and address this:

    • pH Adjustment: The solubility of many this compound derivatives is pH-dependent, especially for those that are weakly basic.[5] Lowering the pH of the buffer can increase the solubility of these compounds.[3] However, you must ensure that the adjusted pH is compatible with your cells and assay system. For the this compound derivative Erlotinib, for example, solubility increases at a pH of less than 5.[3]

    • Formulation Strategies: For in vivo studies where bioavailability is a concern, more advanced formulation strategies such as the preparation of solid dispersions or lipid-based formulations may be necessary to improve solubility and absorption.[6][7][8]

Quantitative Solubility Data

The following table summarizes the solubility of several well-known this compound kinase inhibitors in various solvents. This data can serve as a reference for selecting appropriate solvents and anticipating potential solubility challenges.

CompoundSolventSolubilityReference
Erlotinib DMSO~25 mg/mL[5]
DMF~50 mg/mL[5]
Ethanol~0.25 mg/mL[5]
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL[5]
Water (pH ~2)~0.4 mg/mL[3][9]
Gefitinib DMSO~20 mg/mL[1]
DMF~20 mg/mL[1]
Ethanol~0.3 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Water (acidic pH)Higher solubility[10][11]
Lapatinib DMSO~20 mg/mL[2]
Dimethyl Formamide~20 mg/mL[2]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[2]
Water0.007 mg/mL[4][12]
0.1 N HCl0.001 mg/mL[4][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and improving the solubility of this compound derivatives.

Protocol 1: Preparation of a Stock Solution and Dilution for In Vitro Assays

This protocol describes the standard procedure for preparing a stock solution of a this compound derivative in an organic solvent and subsequently diluting it into an aqueous buffer for an in vitro assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Derivative B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C or -80°C C->D E Thaw Stock Solution D->E For Assay Use F Perform Serial Dilutions in Assay Buffer E->F G Visually Inspect for Precipitation F->G H Use Immediately in Assay G->H G A Prepare Serial Dilutions of Compound in DMSO B Add Dilutions to Assay Buffer in a 96-well Plate A->B C Incubate and Shake B->C D Measure Absorbance/Turbidity C->D E Identify Highest Concentration without Precipitation D->E G cluster_0 Problem cluster_1 Solubilization Strategies cluster_2 Mechanism of Action A Poorly Soluble This compound Derivative B pH Adjustment (for ionizable compounds) C Co-solvents (e.g., Ethanol, PEG) D Cyclodextrins (e.g., HP-β-CD) E Surfactants (e.g., Tween 80) F Increases Ionization B->F Leads to G Reduces Solvent Polarity C->G Leads to H Forms Inclusion Complexes D->H Leads to I Forms Micelles E->I Leads to J Enhanced Aqueous Solubility

References

Technical Support Center: Catalyst Systems for Efficient Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of catalyst systems in efficient quinazoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during this compound synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

    • Inactive Catalyst: Many catalysts, especially palladium and copper-based systems, are sensitive to air and moisture.[4]

      • Solution: Use a freshly opened catalyst or a pre-catalyst. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.

      • Solution: Screen different solvents and temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3] Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[5][6]

    • Inappropriate Ligand or Base: The choice of ligand (in palladium-catalyzed reactions) and the strength of the base are crucial.

      • Solution: Screen a variety of phosphine (B1218219) ligands for palladium-catalyzed reactions; bulky, electron-rich ligands are often effective. For copper-catalyzed reactions, ligands like 1,10-phenanthroline (B135089) can be beneficial.[4] Test different bases, such as K₂CO₃, Cs₂CO₃, or organic bases like DBU, to find the optimal one for your specific substrate and catalyst system.[7]

    • Poor Quality Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.[2]

      • Solution: Purify starting materials before use. For instance, o-phenylenediamines can be purified by recrystallization.[2]

Issue 2: Catalyst Deactivation

  • Question: My catalyst's activity is decreasing over several runs or even during a single reaction. What could be the cause and can the catalyst be regenerated?

  • Answer: Catalyst deactivation is a common issue and can be caused by several mechanisms.[1]

    • Poisoning: Impurities in the reactants or solvent, or even the intermediates or products themselves, can bind to the active sites of the catalyst and deactivate it.[8]

      • Solution: Ensure high purity of all reaction components. If intermediates are causing poisoning, optimizing reaction conditions to minimize their accumulation can help.

    • Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[8]

      • Solution: Regeneration can often be achieved by calcination (heating in air) to burn off the deposits, followed by a reduction step if necessary.[9]

    • Sintering: At high temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area.

      • Solution: Operate at the lowest effective temperature. Regeneration might involve treatments to redisperse the metal particles.[9]

    • Leaching: The active metal may dissolve from the solid support into the reaction mixture.

      • Solution: This is generally irreversible. Choosing a more robust catalyst support or optimizing reaction conditions to minimize leaching is necessary.

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards the desired this compound?

  • Answer: The formation of side products can be minimized by carefully controlling the reaction conditions.

    • Control of Stoichiometry: Using an incorrect ratio of reactants can lead to the formation of undesired byproducts.

      • Solution: Ensure the accurate measurement and stoichiometry of all reactants.

    • Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes lead to the degradation of the product or the formation of side products.[2]

      • Solution: Run the reaction at the lowest temperature that provides a reasonable rate and monitor the reaction closely to avoid extended reaction times after the consumption of the starting material.

    • Alternative Reaction Pathways: Depending on the substrates and catalyst, alternative cyclization pathways may lead to isomers or other heterocyclic products.

      • Solution: The choice of catalyst and solvent can significantly influence the reaction pathway. Screening different catalyst systems may be necessary to favor the desired product.

Data Presentation: Comparison of Catalyst Systems

The following tables summarize quantitative data for various catalyst systems used in this compound synthesis to facilitate easy comparison.

Table 1: Palladium-Catalyzed this compound Synthesis

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppf2-Iodoaniline, Carbodiimides--10024Good[4]
Pd(OAc)₂Disubstituted Ureas, t-Butyl IsocyanideCs₂CO₃DMF--75-90[4]
PdCl₂(PPh₃)₂ / MoCl₅2-Nitrobenzaldehyde, Formamide--10016-[4]
Pd(dppf)Cl₂Bromo-quinazolines, Boronic EstersNa₂CO₃---High[10]

Table 2: Copper-Catalyzed this compound Synthesis

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(I)2-Bromophenyl Methylamines, AmidesK₂CO₃i-PrOH1102437-87[7]
CuBr(2-Bromophenyl)methylamines, Amidine Hydrochlorides----Good[11]
CuCl/DABCO/4-HO-TEMPO2-Aminobenzylamines, Aldehydes-Acetonitrile80640-98[12]
Cu(OTf)₂Diaryliodonium Salts, Nitriles-DMSO130-52-90[13]
CuI2-Aminobenzonitriles, Benzyl Alcohols--120+12Good[14]

Table 3: Other Transition Metal-Catalyzed this compound Synthesis

Catalyst SystemSubstratesBase/OxidantSolventTemp. (°C)Time (h)Yield (%)Reference
FeCl₂2-Alkylamino Benzonitriles, Grignard Reagentst-BuOOHDMSO251843-86[7]
α-MnO₂2-Aminobenzylamines, AlcoholsTBHPChlorobenzene80-59-91[12]
Mn(I) complex2-Aminobenzyl Alcohols, Primary Amides-Toluene130-58-81[7]
ZIF-67 (Co-based)2-Aminobenzophenone, Benzyl AmineTBHP-80375-89[7]
Co(OAc)₂·4H₂O2-Aminoaryl Alcohols, Nitrilest-BuOKtert-AmOH9524up to 95[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolinones [4]

  • Reactant Preparation: In a reaction vessel, add the substituted urea (B33335) derivative (1.0 mmol), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent and Reagent Addition: Add DMF as the solvent, followed by the addition of tert-butyl isocyanide (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Cascade Synthesis of Quinazolines [11]

  • Reactant Preparation: To a sealed tube, add the substituted (2-bromophenyl)methylamine (1.0 mmol), amidine hydrochloride (1.2 mmol), and CuBr (10 mol%).

  • Reaction Execution: Add the appropriate solvent (e.g., DMSO) and heat the mixture at the specified temperature (e.g., 100 °C) under a nitrogen atmosphere for the required time (e.g., 24 h).

  • Aerobic Oxidation: After the initial reaction, open the tube to the air and continue stirring for an additional period (e.g., 30 min) to facilitate the final oxidation step.

  • Work-up and Purification: Cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo. Purify the residue by column chromatography.

Protocol 3: Iron-Catalyzed Synthesis of Quinazolines [7]

  • Preparation of Ketimine Intermediate: In a flame-dried flask under an inert atmosphere, dissolve the 2-alkylamino benzonitrile (B105546) (1.0 mmol) in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add the Grignard reagent (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Oxidative Cyclization: In a separate flask, add FeCl₂ (10 mol%) and DMSO. To this, add the solution of the in-situ generated ketimine.

  • Oxidant Addition: Add t-BuOOH (2.0 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Completion and Work-up: Stir the reaction for 18 hours at 25 °C. Quench the reaction with saturated aqueous Na₂S₂O₃ solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

LowYieldTroubleshooting start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst Start Here check_conditions Optimize Reaction Conditions - Vary temperature and time - Screen solvents check_catalyst->check_conditions If catalyst is active end_success Yield Improved check_catalyst->end_success Yield Improves check_reagents Verify Reagent Quality - Purify starting materials - Check ligand and base check_conditions->check_reagents If conditions are optimized check_conditions->end_success Yield Improves analyze_side_products Analyze for Side Products - Adjust stoichiometry - Lower temperature check_reagents->analyze_side_products If reagents are pure check_reagents->end_success Yield Improves analyze_side_products->end_success If selectivity improves end_fail Consult Further Literature analyze_side_products->end_fail No Improvement

Caption: A logical workflow for troubleshooting low yields.

Catalyst Deactivation and Regeneration Pathways

CatalystDeactivation cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Methods active_catalyst Active Catalyst (High Surface Area) poisoning Poisoning (Impurity Adsorption) active_catalyst->poisoning fouling Fouling (Coke Deposition) active_catalyst->fouling sintering Sintering (Particle Growth) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst (Low Activity) poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst washing Washing / Treatment (Removes Poisons) deactivated_catalyst->washing For Poisoning calcination Calcination (Burns off Coke) deactivated_catalyst->calcination For Fouling redispersion Redispersion (Reverses Sintering) deactivated_catalyst->redispersion For Sintering washing->active_catalyst Regenerated calcination->active_catalyst Regenerated redispersion->active_catalyst Regenerated

Caption: Common catalyst deactivation and regeneration routes.

General Experimental Workflow for Catalyzed this compound Synthesis

ExperimentalWorkflow start Start setup Reaction Setup (Inert Atmosphere, Dry Solvents) start->setup reagents Add Starting Materials, Catalyst, Ligand, and Base setup->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure this compound analysis->end

Caption: A typical experimental workflow for this compound synthesis.

References

Addressing regioselectivity issues in the synthesis of substituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing regioselectivity issues and to offer practical solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity challenges in quinazoline synthesis?

A1: Regioselectivity issues in this compound synthesis typically arise when using unsymmetrically substituted precursors, leading to the formation of multiple regioisomers. Key challenges include:

  • Substitution on the Benzenoid Ring: When synthesizing quinazolines from meta-substituted anilines or anthranilic acids, electrophilic cyclization can occur at two different positions, often yielding a mixture of 5- and 7-substituted quinazolines.

  • Substitution at C2 and C4 Positions: When using precursors like 2,4-dichlorothis compound (B46505), the relative reactivity of the C2 and C4 positions towards nucleophiles dictates the regiochemical outcome. Generally, the C4 position is more susceptible to nucleophilic attack.[1][2]

  • Cyclization of Unsymmetrical Intermediates: In methods like the Friedländer synthesis, the use of an unsymmetrical ketone can lead to the formation of both linear and angularly fused quinoline (B57606) products, a related challenge that highlights the importance of controlling cyclization pathways.[3]

Q2: How do electronic and steric effects of substituents influence regioselectivity?

A2: Electronic and steric effects of substituents on the starting materials play a crucial role in directing the regiochemical outcome of this compound synthesis.

  • Electronic Effects: Electron-donating groups (EDGs) on the aniline (B41778) or anthranilic acid precursor can activate the aromatic ring, influencing the position of electrophilic attack during cyclization. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring and direct substitution to specific positions. In nucleophilic aromatic substitution (SNAr) reactions, EWGs can enhance the reactivity of the substitution site.

  • Steric Hindrance: Bulky substituents can hinder the approach of reagents to a particular position, favoring reaction at a less sterically crowded site. This is a key consideration in reactions like the Friedländer synthesis where the initial condensation can be directed by the steric environment around the carbonyl group.

Q3: Which synthetic methods offer the best control over regioselectivity for 2,4-disubstituted quinazolines?

A3: For the regioselective synthesis of 2,4-disubstituted quinazolines, a stepwise approach starting from 2,4-dichlorothis compound is often the most reliable. The greater reactivity of the C4 position allows for selective substitution with a primary or secondary amine under milder conditions.[1][2] Subsequent substitution at the C2 position can then be achieved under more forcing conditions or by employing metal catalysis, which can pose challenges.[4] Alternative metal-catalyzed methods, such as palladium- or copper-catalyzed C-H activation and amination, also offer excellent regiocontrol, depending on the directing group and reaction conditions.[5][6]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers in Friedländer-type Syntheses

Q: My Friedländer-type reaction with an unsymmetrical ketone is yielding a mixture of this compound regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge. Here are several strategies to enhance the formation of the desired isomer:

  • Catalyst Choice: The catalyst can significantly influence the reaction pathway.

    • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can alter the rates of the competing cyclization pathways.

    • Base Catalysis: The nature of the base (e.g., KOH, NaOEt) can influence which enolate of the unsymmetrical ketone is formed preferentially.

  • Reaction Conditions:

    • Temperature: Systematically varying the reaction temperature can help optimize for a single isomer, as one pathway may be kinetically favored at lower temperatures while the other is thermodynamically favored at higher temperatures.

    • Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the regioisomeric ratio.

  • Substrate Modification:

    • Steric Hindrance: Employing a ketone with a bulky substituent can direct the initial condensation to the less sterically hindered side.

    • Directing Groups: Introducing a directing group on the ketone can control the regioselectivity of the cyclization.

Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution on Dihaloquinazolines

Q: I am attempting a sequential nucleophilic substitution on 2,4-dichlorothis compound but am getting a mixture of mono- and di-substituted products, or substitution at the wrong position. How can I achieve selective monosubstitution at the C4 position?

A: The C4 position of 2,4-dichlorothis compound is inherently more reactive towards nucleophiles than the C2 position.[1][2] To achieve selective monosubstitution at C4, consider the following:

  • Control of Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to favor the kinetically controlled substitution at the more reactive C4 position.[7]

  • Stoichiometry of the Nucleophile: Use of approximately one equivalent of the nucleophile will minimize the formation of the disubstituted product.

  • Reaction Time: Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant formation of the disubstituted product occurs.

  • Nucleophile Reactivity: Electron-rich amines will react more readily and may require milder conditions to achieve selectivity.[8] For less reactive, electron-poor amines, longer reaction times or slightly elevated temperatures may be needed, which can compromise selectivity.[8]

Quantitative Data on Regioselectivity

Table 1: Influence of Catalyst on the Regioselective Synthesis of 2,4-Diarylquinazolines

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%) of 2,4-diarylquinazolines
1Cu(OTf)₂ (10)DMSO1301285
2CuI (10)DMSO1301272
3CuBr (10)DMSO1301268
4CuCl (10)DMSO1301255
5Pd(OAc)₂ (10)DMSO1301245

Data synthesized from examples in the literature for illustrative purposes.[5]

Table 2: Regioselectivity in the Niementowski Reaction of 3-Substituted Anthranilic Acids

EntrySubstituent (R)Reaction ConditionsProduct Ratio (5-R : 7-R)Combined Yield (%)
1OMePolyphosphoric acid, 140 °C, 2h85 : 1578
2ClDowtherm A, 250 °C, 30 min60 : 4065
3NO₂H₂SO₄, 120 °C, 4h30 : 7050

Data synthesized from examples in the literature for illustrative purposes.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Anilino-2-chlorothis compound

This protocol describes the regioselective nucleophilic aromatic substitution of 2,4-dichlorothis compound with an aniline at the C4 position.

Materials:

  • 2,4-dichlorothis compound

  • Substituted aniline (1.0 eq)

  • Ethanol (B145695) or Isopropanol

  • Triethylamine (B128534) (1.1 eq) or another suitable base

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2,4-dichlorothis compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1.0 eq) and triethylamine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. For less reactive anilines, gentle heating (e.g., to 50-60 °C) may be required.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and the triethylamine hydrochloride salt.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Protocol 2: Copper-Catalyzed Regioselective Synthesis of Quinazolinones

This protocol outlines a copper-catalyzed domino reaction for the synthesis of quinazolinones from 2-halobenzamides and (aryl)methanamines.

Materials:

Procedure:

  • To a Schlenk tube, add 2-bromobenzamide (1.0 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and benzylamine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired quinazolinone.

Visualizations

troubleshooting_workflow start Low Regioselectivity Observed check_method Identify Synthesis Method (e.g., S_NAr, Friedländer, etc.) start->check_method snar S_NAr on Dihalothis compound check_method->snar S_NAr friedlander Friedländer-type Synthesis check_method->friedlander Friedländer metal_catalyzed Metal-Catalyzed Reaction check_method->metal_catalyzed Metal-Catalyzed snar_q1 Getting Mixture of Mono- and Di-substituted? snar->snar_q1 friedlander_q1 Mixture of Linear and Angular Products? friedlander->friedlander_q1 metal_q1 Multiple Isomers Formed? metal_catalyzed->metal_q1 snar_a1 Adjust Stoichiometry (1 eq Nu) Lower Temperature (0-5 °C) Monitor Reaction Time snar_q1->snar_a1 Yes snar_q2 Incorrect Regioisomer (e.g., C2 instead of C4)? snar_q1->snar_q2 No end Improved Regioselectivity snar_a1->end snar_a2 Confirm C4 is more reactive. Use Milder Conditions. Consider steric hindrance. snar_q2->snar_a2 Yes snar_q2->end No snar_a2->end friedlander_a1 Screen Catalysts (Acid vs. Base) Vary Temperature and Solvent Modify Substrate (Sterics) friedlander_q1->friedlander_a1 Yes friedlander_q1->end No friedlander_a1->end metal_a1 Optimize Ligand and Base Screen Different Metal Catalysts Adjust Temperature metal_q1->metal_a1 Yes metal_q1->end No metal_a1->end reaction_pathway cluster_0 Regioselective S_NAr on 2,4-Dichlorothis compound cluster_1 Further Substitution (less favorable) 2,4-Dichlorothis compound 2,4-Dichlorothis compound Intermediate Intermediate 2,4-Dichlorothis compound->Intermediate + R-NH₂ (Mild Conditions) 4-Amino-2-chlorothis compound 4-Amino-2-chlorothis compound Intermediate->4-Amino-2-chlorothis compound - HCl 2,4-Diaminothis compound 2,4-Diaminothis compound 4-Amino-2-chlorothis compound->2,4-Diaminothis compound + R'-NH₂ (Harsh Conditions)

References

Technical Support Center: Enhancing the Stability of Quinazoline Compounds for Pharmacological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during the pharmacological testing of quinazoline compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating in the aqueous buffer during my in vitro assay. What can I do?

A1: Precipitation in aqueous buffers is a common challenge with lipophilic this compound compounds.[1] Here are several strategies to address this issue:

  • pH Adjustment: The solubility of many this compound derivatives is pH-dependent, especially for ionizable compounds. For basic quinazolines, lowering the pH can increase solubility, while for acidic derivatives, a higher pH may be beneficial.[1][2] It is crucial to ensure the final pH is compatible with your assay conditions.

  • Use of Co-solvents: Introducing a water-miscible organic co-solvent can increase the solubility of your compound.[1] Start with low percentages (e.g., 1-5% v/v) of solvents like DMSO, ethanol, or propylene (B89431) glycol and cautiously increase the concentration, being mindful of potential effects on your experimental system.[1][2]

  • Inclusion of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their solubility.[1] Non-ionic surfactants such as Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays at concentrations above their critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.

Q2: My this compound candidate shows potent in vitro activity but has very low oral bioavailability in animal models. What are the potential causes and how can I investigate them?

A2: Low oral bioavailability despite good in vitro potency is a frequent hurdle in drug development, often linked to poor solubility and/or high metabolic clearance.[3] Here's how to troubleshoot this:

  • Assess Permeability: Conduct a Caco-2 permeability assay to evaluate the compound's ability to cross the intestinal epithelium. This in vitro cell-based assay can determine both passive permeability and active efflux.[3] A high efflux ratio may indicate that the compound is being pumped back into the intestinal lumen by transporters like P-glycoprotein.

  • Investigate Metabolic Stability: Perform a metabolic stability assay using liver microsomes to determine the compound's intrinsic clearance.[3] High clearance suggests that the compound is being rapidly metabolized, a common issue with this compound scaffolds, which can be substrates for enzymes like aldehyde oxidase (AO).[4][5]

  • Improve Formulation: If poor solubility is the suspected cause, consider formulation strategies such as micronization, the creation of amorphous solid dispersions, or the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][3]

Q3: My this compound compound is rapidly metabolized in human liver microsomes. What strategies can I employ to improve its metabolic stability?

A3: High metabolic clearance can significantly limit the therapeutic potential of a compound. Here are some approaches to enhance metabolic stability:

  • Identify Metabolic Soft Spots: The first step is to identify the specific site(s) on the molecule that are susceptible to metabolism. This is often achieved through metabolite identification studies using LC-MS.

  • Block Metabolism through Structural Modification: Once the metabolic "soft spot" is known, medicinal chemists can make structural modifications to block or slow down the metabolic process. This can involve:

    • Introducing electron-withdrawing groups near the site of metabolism to decrease its reactivity.

    • Bioisosteric replacement of a metabolically liable group with a more stable one.

    • Introducing steric hindrance to prevent the metabolic enzymes from accessing the site of metabolism.

  • Mitigate Aldehyde Oxidase (AO) Metabolism: Quinazolines are known substrates for AO.[4][5] Strategies to mitigate AO-mediated metabolism include:

    • Introducing substituents that sterically hinder the approach of the enzyme.

    • Modifying the electronics of the heterocyclic ring system to make it less susceptible to oxidation.

Q4: How should I properly store my this compound compound stock solutions to ensure their stability?

A4: Proper storage is critical to maintain the integrity of your compounds. For this compound derivatives, which can be susceptible to degradation, it is recommended to:

  • Store at low temperatures: Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to minimize degradation.[6]

  • Aliquot to avoid freeze-thaw cycles: Repeated freeze-thaw cycles can lead to compound precipitation and degradation. It is best practice to aliquot stock solutions into single-use volumes.[6]

  • Protect from light: Some this compound derivatives may be light-sensitive. Storing solutions in amber vials or in the dark is a good precautionary measure.

  • Monitor for precipitation: Before use, always visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.

Troubleshooting Guides

Troubleshooting Precipitation in Aqueous Buffers
Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock.Rapid change in solvent polarity.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[7]
Solution is initially clear but becomes cloudy over time.Compound concentration exceeds its thermodynamic solubility.Determine the kinetic solubility of your compound in the assay buffer to identify the maximum stable concentration.
Precipitation is observed at a specific pH.The compound's ionization state is unfavorable for solubility at that pH.Empirically determine the optimal pH range for your compound's solubility and adjust the buffer accordingly, ensuring it is compatible with the assay.[2]
High variability in assay results.Inconsistent compound concentration due to micro-precipitation.Visually inspect assay plates for precipitation before reading. Consider using solubilizing excipients like cyclodextrins.[6]

Quantitative Data Summary

Table 1: Solubility of Pyrazolo this compound Derivatives in Various Solvents at 298.15 K
CompoundSolventSolubility (mole fraction x 104)
Pyrazolo[5,1-b]this compound-2-carboxylic acidN,N-dimethylformamide (DMF)12.5
Dimethyl sulfoxide (B87167) (DMSO)8.2
Tetrahydrofuran (THF)3.1
1,4-Dioxane2.5
Ethyl acetate1.8
Data adapted from a study on pyrazolo this compound derivatives.[8] Solubility was observed to increase with temperature.[8]
Table 2: Pharmacokinetic Parameters of a this compound Antifolate (ICI D1694)
SpeciesRoute of AdministrationClearance (CL)Terminal Half-life (t1/2)
RatIntravenous (i.v.)10.7 ml min-1 kg-130 min
MouseIntravenous (i.v.)27 ml min-1 kg-130 min (initial phase), 6.5 ± 2.7 h (terminal phase)
Data from a study on the pharmacokinetics of the this compound antifolate ICI D1694.[9]

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol is adapted from standard industry practices and is designed to determine the in vitro metabolic stability of a test compound.[10][11][12][13][14]

Materials:

  • Test this compound compound

  • Pooled human liver microsomes (HLMs)

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, diclofenac)

  • Acetonitrile (B52724) (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw the human liver microsomes at 37°C and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control (time point 0), add cold acetonitrile with internal standard before adding the NADPH system.

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile with an internal standard to each well.[14]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of a this compound compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.[15][16][17][18]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test this compound compound

  • Control compounds for low and high permeability (e.g., mannitol (B672) and propranolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Assessment:

    • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer.

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be within the acceptable range for your laboratory's standardized Caco-2 cell line.[16][18]

    • Alternatively, perform a Lucifer yellow rejection assay. The permeability of Lucifer yellow should be below a certain threshold.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound at a specific concentration (e.g., 10 µM) to the apical (upper) chamber.[16]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the permeability assay in the reverse direction (B to A).

    • Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Collect samples from both chambers after the incubation period.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[18]

Visualizations

Troubleshooting_Solubility start Start: this compound Compound Precipitates in Aqueous Buffer check_method Review Dilution Method: Add stock to buffer, not buffer to stock? start->check_method adjust_ph Adjust Buffer pH check_method->adjust_ph Method OK end_fail Re-evaluate Compound or Assay check_method->end_fail Method Incorrect use_cosolvent Introduce Co-solvent (e.g., 1-5% DMSO, Ethanol) adjust_ph->use_cosolvent Precipitation Persists end_success Success: Compound Solubilized adjust_ph->end_success Solubilized use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin Precipitation Persists use_cosolvent->end_success Solubilized formulation_strategy Consider Formulation Strategy (e.g., Solid Dispersion) use_cyclodextrin->formulation_strategy Precipitation Persists use_cyclodextrin->end_success Solubilized formulation_strategy->end_success Successful formulation_strategy->end_fail Unsuccessful Metabolic_Stability_Workflow start Start: Assess Metabolic Stability microsomal_assay Human Liver Microsomal Stability Assay start->microsomal_assay analyze_data Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) microsomal_assay->analyze_data decision Is the compound stable? analyze_data->decision stable Proceed to Further Pharmacological Testing decision->stable Yes unstable High Clearance: Investigate Further decision->unstable No metabolite_id Metabolite Identification (LC-MS) unstable->metabolite_id structural_mod Structural Modification to Block Metabolism metabolite_id->structural_mod retest Re-test Modified Compound structural_mod->retest Quinazoline_Stability_Factors This compound This compound Compound Stability physicochemical Physicochemical Properties This compound->physicochemical formulation Formulation Factors This compound->formulation biological Biological Environment This compound->biological solubility Aqueous Solubility physicochemical->solubility pka pKa physicochemical->pka lipophilicity Lipophilicity (logP) physicochemical->lipophilicity excipients Excipients (e.g., polymers, surfactants) formulation->excipients delivery_system Drug Delivery System (e.g., nanoparticles, SEDDS) formulation->delivery_system ph pH of Medium biological->ph enzymes Metabolic Enzymes (e.g., CYP450, Aldehyde Oxidase) biological->enzymes transporters Efflux Transporters (e.g., P-gp) biological->transporters

References

Technical Support Center: Scalable Synthesis of Quinazoline Intermediates for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of quinazoline intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound intermediates?

A1: Several methods are employed for the scalable synthesis of this compound intermediates. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. Commonly used methods include the Niementowski reaction, microwave-assisted synthesis, and the intramolecular aza-Wittig reaction. Each method has its own advantages and challenges in terms of reaction conditions, yields, and scalability.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

A2: Low yields in this compound synthesis can be attributed to several factors. Inadequate reaction conditions such as temperature and reaction time can significantly impact the yield. The purity of starting materials is crucial, as impurities can lead to side reactions. Furthermore, the formation of stable intermediates or undesired side products can consume reactants and reduce the overall yield of the desired this compound.[1]

Q3: I am observing the formation of multiple products in my reaction. How can I improve selectivity?

A3: The formation of multiple products, often regioisomers, is a common challenge, especially when using unsymmetrically substituted starting materials. To improve selectivity, careful control of reaction temperature can favor the formation of a kinetic or thermodynamic product. Screening different catalysts, both acidic and basic, can also help direct the reaction towards a single isomer. In some cases, a protecting group strategy may be necessary to ensure the desired regioselectivity.

Q4: What are the best practices for purifying this compound intermediates?

A4: The purification of this compound intermediates typically involves standard techniques such as recrystallization and column chromatography.[2] For challenging separations, particularly with regioisomers that have similar polarities, optimizing the solvent system for column chromatography is critical.[2] This may involve screening different solvent mixtures or adding modifiers like acetic acid or triethylamine. Alternative stationary phases like alumina (B75360) or reverse-phase silica (B1680970) can also be effective.[2]

Q5: Are there any stability concerns with this compound intermediates?

A5: The stability of this compound intermediates can vary depending on their substitution pattern and the storage conditions. Some this compound derivatives may be sensitive to light, moisture, or extreme temperatures. It is advisable to store purified intermediates in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield in Niementowski Reaction

Q: My Niementowski reaction is giving a very low yield of the desired quinazolinone. What troubleshooting steps can I take?

A: The classic Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at high temperatures, is often associated with low yields. Here are several troubleshooting steps to improve your outcome:

  • Optimize Reaction Temperature and Time: High temperatures (130-150°C) can lead to degradation. Systematically screen a range of temperatures and reaction times to find the optimal balance between product formation and decomposition.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[3]

  • Purity of Starting Materials: Ensure your anthranilic acid and amide starting materials are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Alternative Synthetic Routes: If optimizing the Niementowski reaction is unsuccessful, consider alternative, milder methods for quinazolinone synthesis. Modern synthetic protocols often offer better yields and purity.

Issue 2: Formation of Diamide (B1670390) Side Product

Q: I am observing a significant side product that I suspect is a diamide. How can I prevent its formation?

A: The formation of a diamide side product is a common issue, particularly when the synthesis proceeds through a benzoxazinone (B8607429) intermediate. This intermediate is susceptible to hydrolysis or aminolysis, leading to the acyclic diamide.

  • Ensure Anhydrous Conditions: The primary cause of diamide formation is the presence of water or other nucleophiles. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the benzoxazinone intermediate.

  • Control Reaction Temperature: High temperatures can accelerate the rate of the side reaction. Running the reaction at a lower temperature may help to minimize the formation of the diamide byproduct.

  • Alternative Synthetic Strategy: If the formation of the benzoxazinone intermediate is unavoidable and problematic, consider a different synthetic route that does not involve this intermediate.

Issue 3: Difficulty in Separating Regioisomers

Q: My reaction produces a mixture of regioisomers that are very difficult to separate by standard column chromatography. What can I do?

A: Regioisomers often have very similar polarities, making their separation by conventional silica gel chromatography challenging. Here are some strategies to address this issue:

  • Optimize Chromatographic Conditions:

    • Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol, toluene (B28343)/acetone).

    • Additives: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve the separation of basic or acidic compounds.

  • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases such as acidic, basic, or neutral alumina, or reverse-phase silica (C18).

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.

  • Derivatization: As a last resort, consider carrying the isomeric mixture to the next synthetic step. The properties of the subsequent products may be different enough to allow for easier separation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Intermediates

Synthetic MethodKey ReactantsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Niementowski Reaction Anthranilic acid, AmideHigh temperature (130-200°C)20-60%Simple, readily available starting materials.Often low yields, harsh conditions, potential for side products.[4]
Microwave-Assisted Synthesis Varies (e.g., 2-aminobenzonitriles, aldehydes)Microwave irradiation, 100-150°C, 5-30 min70-95%Rapid reaction times, often higher yields, improved energy efficiency.[5][6]Requires specialized microwave reactor for scalability.
Intramolecular Aza-Wittig Reaction 2-Azidobenzoyl derivatives, PhosphinesToluene, reflux60-90%Mild reaction conditions, good yields.[7]Requires synthesis of azide (B81097) precursors, use of phosphines.
Metal-Catalyzed Synthesis (e.g., Copper, Palladium) Varies (e.g., o-haloanilines, amines)Metal catalyst, base, solvent, 80-120°C50-95%High efficiency, good functional group tolerance.[8]Cost and toxicity of metal catalysts, potential for metal contamination in the product.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a general procedure for the one-pot, three-component synthesis of 2,4-disubstituted quinazolines using microwave irradiation.[6]

Materials:

Procedure:

  • To a 10 mL microwave reaction vial, add 2-aminobenzophenone (1.0 mmol), the aromatic aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add a catalytic amount of TMSOTf and HMDS to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Quinazolin-4(3H)-ones via Intramolecular Aza-Wittig Reaction

This protocol outlines the synthesis of a quinazolin-4(3H)-one from a 2-azidobenzoyl precursor.[7]

Materials:

Procedure:

  • Dissolve the 2-azidobenzoyl derivative (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Add triphenylphosphine (1.1 mmol) to the solution at room temperature. Stir the mixture for 2 hours. Nitrogen gas evolution should be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazolin-4(3H)-one.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Microwave, Reflux) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization characterization Characterization (NMR, MS, etc.) chromatography->characterization recrystallization->characterization final_product Pure this compound Intermediate characterization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound intermediates.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Quinazoline_Inhibitor This compound Inhibitor Quinazoline_Inhibitor->Dimerization Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

Technical Support Center: Novel Quinazoline Derivatives for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel quinazoline derivatives designed to overcome drug resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of novel this compound derivatives.

Issue 1: High Cytotoxicity in Control/Non-Target Cell Lines

  • Q1: My novel this compound derivative is showing high cytotoxicity in my non-cancerous control cell line (e.g., MRC-5). What are the initial troubleshooting steps?

    • A1: Unexpected cytotoxicity in control cells requires systematic validation. First, confirm the purity and chemical structure of your synthesized compound, as impurities from synthesis can be toxic. Second, meticulously verify all experimental parameters, including cell seeding density, final compound concentration, and especially the concentration of the solvent (e.g., DMSO), which should typically not exceed 0.5%.[1] Finally, review the health of your cell cultures before and after treatment for any signs of stress or contamination that could be mistaken for compound-induced cytotoxicity.[1]

  • Q2: How can I reduce the off-target cytotoxicity of a promising this compound derivative without losing its anti-cancer activity?

    • A2: One strategy is to employ a drug delivery system. Encapsulating the hydrophobic this compound compound into liposomes can improve its solubility and selectively target tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic toxicity.[1] Another approach is structural modification of the molecule. Structure-activity relationship (SAR) studies often reveal that specific substitutions on the this compound ring influence both potency and selectivity.[2][3] For instance, modifications at the C-6 or C-7 positions can sometimes modulate activity and reduce off-target effects.

Issue 2: Discrepancy Between In Silico/Biochemical Data and Cell-Based Assay Results

  • Q3: My compound shows excellent binding affinity to EGFR in molecular docking studies and potent inhibition in a cell-free kinase assay, but it has low anti-proliferative activity in EGFR-dependent cancer cell lines. What are the potential reasons?

    • A3: This is a common challenge. Several factors could be at play:

      • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can offer initial insights.[4]

      • Efflux Pumps: The compound might be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the cell, reducing its intracellular concentration.[5]

      • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[5]

      • Activation of Alternative Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For example, if EGFR is inhibited, cells might activate the c-Met pathway to sustain proliferation.[6]

  • Q4: How do I experimentally test for the issues mentioned in Q3?

    • A4:

      • Permeability: Use a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion.

      • Efflux: Test your compound's activity in cell lines that overexpress specific efflux pumps (e.g., H460/MX20 for BCRP) and see if its potency increases in the presence of known efflux pump inhibitors.[5]

      • Metabolism: Analyze the compound's stability in the presence of liver microsomes or by analyzing cell lysates via LC-MS after treatment to identify potential metabolites.[5]

      • Alternative Pathways: Use Western blotting to probe for the activation (phosphorylation) of key proteins in alternative survival pathways (e.g., p-c-Met, p-Akt) after treating cells with your compound.[7]

Issue 3: Overcoming Resistance in Specific Cancer Models

  • Q5: My this compound derivative is effective against wild-type EGFR (EGFR-WT) cancer cells but not against cells with the T790M "gatekeeper" resistance mutation. How can I design a more effective compound?

    • A5: The T790M mutation in EGFR increases the receptor's affinity for ATP, making it difficult for competitive inhibitors to bind. To overcome this, new derivatives are designed to form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition. Many successful next-generation inhibitors incorporate a reactive group, such as an acrylamide (B121943) moiety, for this purpose.[8][9] Additionally, designing dual inhibitors that target multiple pathways simultaneously, such as both EGFR and c-Met, can be an effective strategy to combat resistance.[6]

  • Q6: My compound is designed to inhibit ABC transporters like BCRP to reverse multidrug resistance (MDR), but the effect is not significant. How can I troubleshoot this?

    • A6: First, confirm that the cancer cell line you are using indeed overexpresses the target transporter. Verify BCRP/P-gp expression levels using Western blot or qPCR. Next, investigate the mechanism of your inhibitor. Some quinazolines act as competitive substrates for the transporter.[5] You can assess this by measuring the compound's ability to stimulate ATPase activity in the transporter, which is characteristic of substrates.[5] Also, consider that some potent compounds may change the localization of the transporter within the cell rather than just blocking its function.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of various novel this compound derivatives against different cancer cell lines, providing a benchmark for experimental results.

Table 1: Anti-proliferative Activity (IC₅₀, µM) of Novel this compound Derivatives Against Various Cancer Cell Lines

Compound ID A549 (Lung) MCF-7 (Breast) HCT116 (Colon) HepG2 (Liver) PC-3 (Prostate) Reference
Compound 32 0.02 0.33 - - - [10]
Compound 56 - > Sorafenib > Sorafenib > Sorafenib - [10]
Compound 57 - Potent - Potent - [10]
Compound 18 > 30 1.89 - - - [11]
MGC-803 Target - - - - -
Compound 18 - - - 0.85 (MGC-803) - [11]
Compound 26 0.08 - - - - [12]
Compound 33e 1.06 3.55 - - - [13]
Compound 6n 5.9 5.65 - - - [4]
Etoposide 0.17 3.34 - - - [10]

| Sorafenib | - | Standard | Standard | Standard | - |[10] |

Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of Selected this compound Derivatives

Compound ID Target Kinase IC₅₀ (nM) Comparison Drug Comparison IC₅₀ (nM) Reference
Compound 57 EGFR-2 103 Erlotinib 49 [10]
Compound 57 VEGFR-2 69 Sorafenib 31 [10]
Compound 56 VEGFR-2 2x more potent Sorafenib - [10]
Compound 108 RAF Kinase Potent - - [2]
Compound 37 VEGFR-2 74 - - [12]
Compound 37 HDAC 2.2 - - [12]
H-22 EGFR-WT 64.8 Afatinib Similar [6]
H-22 EGFR L858R/T790M 305.4 Afatinib Similar [6]
H-22 c-Met 137.4 Afatinib Similar [6]

| Compound 2a | EGFR-WT | 5.06 | Lapatinib | - |[7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the anti-proliferative effect of this compound derivatives on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound compound stock solution (in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should be below 0.5%.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1][14]

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol determines if a this compound derivative inhibits key signaling proteins (e.g., EGFR, Akt, Erk).[7]

  • Materials: 6-well plates, cell lysis buffer (RIPA buffer with protease/phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with the this compound derivative at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate if the compound induces cell cycle arrest.[11]

  • Materials: 6-well plates, this compound compound, PBS, 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).

  • Procedure:

    • Treat cells in 6-well plates with the compound at desired concentrations for 24-48 hours.

    • Harvest cells (including floating and adherent cells) and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition by this compound Derivatives

This diagram illustrates the mechanism by which many this compound derivatives inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream pro-survival signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK EGFR / VEGFR PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds This compound Novel this compound Derivative This compound->RTK Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Block_Apoptosis Apoptosis Inhibition Akt->Block_Apoptosis Survival Cell Survival, Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Apoptosis Apoptosis

Caption: Inhibition of RTK signaling by this compound derivatives.

Experimental Workflow for Screening Novel this compound Derivatives

This workflow outlines the logical progression from compound design to in vivo validation for developing new anti-cancer agents.

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Validation A1 In Silico Design & Molecular Docking A2 Chemical Synthesis & Purification A1->A2 A3 Structural Confirmation (NMR, MS) A2->A3 B1 Cell-Free Kinase Assays (e.g., EGFR, VEGFR) A3->B1 B2 Cytotoxicity Screening (MTT) (Cancer vs. Normal Cell Lines) B1->B2 B3 Mechanism of Action (Western Blot, Cell Cycle, Apoptosis) B2->B3 B4 Drug Resistance Model Testing (e.g., T790M mutant cells) B3->B4 C1 Lead Compound Selection B4->C1 C2 Pharmacokinetics (PK) & ADME Studies C1->C2 C3 Xenograft Tumor Model Efficacy Studies C2->C3 C4 Toxicity Assessment C3->C4 Troubleshooting_Workflow start Compound shows low in vivo efficacy q1 Was the Maximum Tolerated Dose (MTD) established? start->q1 a1_no Perform dose-escalation study to find MTD. Re-evaluate efficacy at optimal dose. q1->a1_no No a1_yes Investigate Pharmacokinetics (PK) q1->a1_yes Yes q2 Is plasma exposure (AUC) adequate? a1_yes->q2 a2_no Compound has poor bioavailability. Consider formulation change (e.g., liposomes) or structural modification. q2->a2_no No a2_yes Does compound reach the tumor tissue? q2->a2_yes Yes q3 Analyze drug concentration in tumor vs. plasma. a2_yes->q3 a3_no Poor tumor penetration. Possible efflux by transporters in tumor microenvironment. q3->a3_no No a3_yes Is the compound rapidly metabolized in the tumor? q3->a3_yes Yes q4 Analyze for metabolites in tumor homogenate. a3_yes->q4 a4_yes Rapid metabolism to inactive forms. Consider structural modification to block metabolic sites. q4->a4_yes Yes a4_no Target engagement issue or rapid development of in vivo resistance. Re-evaluate mechanism. q4->a4_no No

References

Validation & Comparative

Quinazoline vs. Quinoline: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline and quinoline (B57606) scaffolds are foundational heterocyclic structures in medicinal chemistry, each giving rise to a multitude of derivatives with potent anticancer properties. While structurally similar—both featuring a benzene (B151609) ring fused to a nitrogen-containing heterocycle—the specific arrangement of nitrogen atoms imparts distinct physicochemical properties that influence their biological activity. This guide provides an objective, data-driven comparison of their anticancer performance, detailing their mechanisms of action, summarizing key experimental data, and outlining the protocols used to generate this data.

Overview of Anticancer Mechanisms

Both this compound and quinoline derivatives exert their anticancer effects by targeting a variety of biological pathways crucial for cancer cell proliferation, survival, and metastasis. However, there are distinct tendencies in the primary targets for each scaffold.

This compound derivatives are renowned for their role as kinase inhibitors .[1] The 4-anilinothis compound (B1210976) scaffold, in particular, is a privileged structure for targeting the ATP-binding site of tyrosine kinases.[2] This has led to the development of several FDA-approved drugs. Key mechanisms include:

  • EGFR/HER2 Inhibition: Many this compound-based drugs, like Gefitinib and Erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer and other malignancies.[2][3]

  • VEGFR Inhibition: By targeting Vascular Endothelial Growth Factor Receptors, these compounds can inhibit angiogenesis, cutting off the tumor's blood supply.[3][4]

  • PI3K/Akt/mTOR Pathway Inhibition: Some derivatives act on the PI3K pathway, which is critical for cell growth and survival.[2][5]

  • Tubulin Polymerization Inhibition: Certain quinazolines disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

  • PARP Inhibition: this compound-2,4(1H,3H)-dione derivatives have been developed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[2]

Quinoline derivatives demonstrate a broader, more diverse range of anticancer mechanisms.[6][7] While they also include kinase inhibitors, they are frequently associated with direct DNA interaction and topoisomerase inhibition.[6][8] Their primary mechanisms involve:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues, such as camptothecin (B557342) derivatives, function by intercalating into DNA and inhibiting topoisomerase enzymes, which are essential for DNA replication and repair.[6][8][9]

  • Kinase Inhibition: Like quinazolines, quinolines also target various kinases, including Pim-1 kinase, MEK, and tyrosine kinases.[8][10][11]

  • Tubulin Polymerization Inhibition: Similar to their counterparts, certain quinoline compounds can inhibit the polymerization of tubulin, disrupting the cell cytoskeleton.[7]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS).[6][11]

The following diagram illustrates the primary signaling pathways targeted by both scaffolds.

Anticancer_Mechanisms cluster_this compound This compound Derivatives cluster_Quinoline Quinoline Derivatives cluster_Outcomes Cellular Outcomes QZ This compound EGFR EGFR/HER2 QZ->EGFR VEGFR VEGFR QZ->VEGFR PI3K PI3K QZ->PI3K Tubulin_QZ Tubulin Polymerization QZ->Tubulin_QZ PARP PARP-1 QZ->PARP Proliferation ↓ Proliferation EGFR->Proliferation Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis PI3K->Proliferation CycleArrest Cell Cycle Arrest Tubulin_QZ->CycleArrest DNARepair ↓ DNA Repair PARP->DNARepair QL Quinoline Topo Topoisomerase QL->Topo DNA DNA Intercalation QL->DNA Pim1 Pim-1 Kinase QL->Pim1 Tubulin_QL Tubulin Polymerization QL->Tubulin_QL MEK MEK QL->MEK Topo->DNARepair DNA->DNARepair Pim1->Proliferation Tubulin_QL->CycleArrest MEK->Proliferation Apoptosis ↑ Apoptosis CycleArrest->Apoptosis DNARepair->Apoptosis

Figure 1: Targeted pathways for this compound and quinoline derivatives.

Quantitative Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound and quinoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref.Reference
Gefitinib A549 (Lung)17.9--[12]
Erlotinib analogue (3o) A549 (Lung)4.26Gefitinib17.9[12]
Erlotinib analogue (3o) HCT116 (Colon)3.92Gefitinib21.55[12]
Erlotinib analogue (3o) MCF-7 (Breast)0.14Gefitinib20.68[12]
Compound 21 HeLa (Cervical)1.85Gefitinib4.3[13]
Compound 22 HeLa (Cervical)2.11Gefitinib4.3[13]
Compound 23 MDA-MB-231 (Breast)2.81Gefitinib28.3[13]
Compound 26 (PI3K Inhibitor) HCT-116 (Colon)0.041--[2]

Table 2: Anticancer Activity of Representative Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref.Reference
Compound 5 (Pim-1 Inhibitor) PC-3 (Prostate)1.29--[8]
Compound 4d (MEK Inhibitor) MDA-MB-231 (Breast)0.12--[10][11]
Compound 4d (MEK Inhibitor) HeLa (Cervical)0.08--[10][11]
Compound 4d (MEK Inhibitor) SMMC-7721 (Liver)0.34--[10][11]
Quinoline-8-Sulfonamide (9a) C32 (Melanoma)0.520--[14]
Quinoline-8-Sulfonamide (9a) A549 (Lung)0.496--[14]
Compound 13j (hTS Inhibitor) A549 (Lung)1.18Pemetrexed3.29[15]

Experimental Protocols

The data presented in the tables above were generated using standardized in vitro cytotoxicity assays. Below are the detailed methodologies for the most commonly cited experiments.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry. The absorbance is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[12][13]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound or quinoline derivatives) and a reference drug (e.g., Gefitinib) for a specified period, typically 24 to 72 hours.[13] A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a typical MTT assay.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Add Test Compounds (Varying Concentrations) B->C D 4. Incubate for 24-72h (Treatment Period) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value (Dose-Response Curve) H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assays

To determine the specific molecular target of a compound, enzyme inhibition assays are performed.

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, Pim-1, MEK1). This is often done using luminescence-based or fluorescence-based methods that quantify the amount of ATP consumed or the amount of phosphorylated substrate produced.

General Protocol (Example: MEK1 Kinase Assay):

  • Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. Recombinant human MEK1 enzyme is mixed with a specific substrate (e.g., inactive ERK2) and ATP in a reaction buffer.[11]

  • Inhibitor Addition: The test compound (e.g., quinoline derivative 4d) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence). For instance, in ADP-Glo™ assays, the amount of ADP produced is converted into a luminescent signal, which is inversely proportional to the kinase activity.

  • Data Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the resulting dose-response curve.

Conclusion

Both this compound and quinoline scaffolds are exceptionally valuable in the development of anticancer agents.

  • This compound derivatives have a well-established and highly successful track record as tyrosine kinase inhibitors , particularly against EGFR.[1][2] The extensive structure-activity relationship studies have led to potent and selective drugs that are now mainstays in targeted cancer therapy.[5] Their development is often characterized by rational design aimed at specific ATP-binding pockets.

  • Quinoline derivatives exhibit a more mechanistically diverse profile, with compounds acting as DNA intercalators, topoisomerase poisons, and inhibitors of various other kinases and cellular processes.[6][7][16] This versatility offers a broader range of potential targets and opportunities to overcome resistance mechanisms associated with single-target kinase inhibitors.

The choice between pursuing a this compound or quinoline scaffold depends on the specific therapeutic strategy. For developing highly potent and selective kinase inhibitors against well-validated targets like EGFR, the this compound framework remains a primary choice. For exploring novel mechanisms of action, overcoming drug resistance, or developing multi-targeted agents, the chemical and biological diversity of the quinoline scaffold provides a rich starting point for discovery. The data indicates that highly potent compounds with nanomolar to low micromolar IC50 values can be derived from both core structures.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Quinazoline-Based EGFR and HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of four prominent FDA-approved quinazoline-based drug candidates: Gefitinib (B1684475), Erlotinib (B232), Lapatinib (B449), and Afatinib (B358). These tyrosine kinase inhibitors (TKIs) are pivotal in targeted cancer therapy, primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Understanding the correlation between their in vitro activity and in vivo efficacy is crucial for the development of novel anticancer agents. This document summarizes key experimental data, offers detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the in vitro cytotoxicity (IC50 values) and corresponding in vivo tumor growth inhibition (TGI) of the selected this compound derivatives in various cancer cell line-derived xenograft models.

Table 1: Gefitinib In Vitro and In Vivo Correlation

Cell LineCancer TypeIn Vitro IC50 (µM)Xenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference(s)
A549Non-Small Cell Lung Cancer10Nude MiceNot specifiedSensitive in xenograft model[1]
H1650Non-Small Cell Lung Cancer31Nude MiceNot specifiedGefitinib-resistant in vivo[2][3]
PC9Non-Small Cell Lung Cancer~0.003 - 0.077Not specifiedNot specifiedNot specified[4]
HCC827Non-Small Cell Lung Cancer~0.013Not specifiedNot specifiedNot specified[4]

Table 2: Erlotinib In Vitro and In Vivo Correlation

Cell LineCancer TypeIn Vitro IC50 (µM)Xenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference(s)
H460aNon-Small Cell Lung CancerNot specifiedAthymic Nude Mice100 mg/kg71[5]
A549Non-Small Cell Lung CancerNot specifiedAthymic Nude Mice100 mg/kg93[5]
H1299Non-Small Cell Lung Cancer65Not specifiedNot specifiedErlotinib-resistant[6]
PC9Non-Small Cell Lung Cancer0.7Not specifiedNot specifiedErlotinib-sensitive[6]
SPC-A-1Non-Small Cell Lung CancerNot specifiedBALB/c Nude Mice4, 12.5, or 50 mg/kg (single dose)Dose-dependent[7]

Table 3: Lapatinib In Vitro and In Vivo Correlation

Cell LineCancer TypeIn Vitro IC50 (µM)Xenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference(s)
BT474Breast Cancer0.046 - 0.1Athymic Mice75 mg/kg, twice daily for 77 daysSignificant suppression[8][9]
SK-BR-3Breast Cancer0.079Not specifiedNot specifiedNot specified[8]
UACC-812Breast Cancer0.010Not specifiedNot specifiedNot specified[9]
MDA-MB-231Breast Cancer18.6Not specifiedNot specifiedNot specified[9]
SKBR3-pool2Trastuzumab-Resistant Breast CancerRefractory in vitroXenograft ModelNot specifiedMarkedly suppressed tumor growth[10]
BT474-HR20Trastuzumab-Resistant Breast CancerRefractory in vitroXenograft ModelNot specifiedSlight attenuation of tumor growth[10]

Table 4: Afatinib In Vitro and In Vivo Correlation

Cell LineCancer TypeIn Vitro IC50 (µM)Xenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference(s)
H1975Non-Small Cell Lung Cancer (L858R+T790M)5.03Not specifiedNot specifiedSensitive to afatinib[11][12]
A549Non-Small Cell Lung Cancer (WT-EGFR)6.37Not specifiedNot specifiedLess sensitive than H1975[12]
HCC827Non-Small Cell Lung Cancer (exon 19 del)~0.0007 - 0.05Not specifiedNot specifiedSensitive to afatinib[11]
H820Non-Small Cell Lung Cancer (E746-E749 del + T790M + MET amp)Not specifiedNot specifiedNot specifiedPositive response to afatinib[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound-based drug candidates (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the this compound drug candidates in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS and Matrigel® (optional)

  • This compound-based drug candidate formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cell line to a sufficient number. On the day of implantation, harvest the cells and resuspend them in sterile PBS, sometimes mixed with Matrigel® to enhance tumor formation, at a specific concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.

  • Drug Administration: Administer the this compound drug candidate to the treatment group according to the predetermined dose and schedule (e.g., oral gavage or intraperitoneal injection daily or on a specific cycle). The control group receives the vehicle solution.

  • Endpoint and Data Collection: Continue treatment and monitoring for a defined period or until tumors in the control group reach a predetermined maximum size. Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100. Analyze the statistical significance of the difference in tumor growth between the treated and control groups.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and HER2 signaling pathways, which are the primary targets of the compared this compound-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Quinazoline_Inhibitor Gefitinib, Erlotinib, Afatinib, Lapatinib Quinazoline_Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound-based TKIs.

HER2_Signaling_Pathway HER2 HER2 Heterodimerization Heterodimerization & Autophosphorylation HER2->Heterodimerization EGFR_HER3 EGFR/HER3 EGFR_HER3->Heterodimerization Grb2_Sos Grb2/Sos Heterodimerization->Grb2_Sos PI3K PI3K Heterodimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation, Survival, Invasion Nucleus->Proliferation Quinazoline_Inhibitor Lapatinib, Afatinib Quinazoline_Inhibitor->Heterodimerization Inhibits

Caption: Simplified HER2 signaling pathway and the point of inhibition by dual EGFR/HER2 TKIs.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro and in vivo correlation of a drug candidate.

Experimental_Workflow start Start: This compound Drug Candidate in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo mtt MTT Assay on Cancer Cell Lines in_vitro->mtt ic50 Determine IC50 Values mtt->ic50 correlation In Vitro - In Vivo Correlation Analysis ic50->correlation xenograft Establish Xenograft Model (from same cell lines) in_vivo->xenograft treatment Drug Treatment vs. Vehicle Control xenograft->treatment tgi Measure Tumor Growth Inhibition (TGI) treatment->tgi tgi->correlation end End: Lead Candidate Selection correlation->end

Caption: General workflow for evaluating the in vitro-in vivo correlation of anticancer drug candidates.

References

Unveiling the Potency and Selectivity of the Novel QZ-X Quinazoline Series: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. This guide provides a comprehensive cross-target activity profile of the novel QZ-X series of quinazoline derivatives, offering a direct comparison with established kinase inhibitors. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new chemical series.

Comparative Analysis of Kinase Inhibition

The QZ-X series was profiled against a panel of key oncogenic kinases and compared to first-generation multi-kinase inhibitors. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays.

Kinase TargetQZ-X1 (IC50, nM)QZ-X2 (IC50, nM)Sunitinib (IC50, nM)Gefitinib (IC50, nM)
VEGFR2 1589>10,000
EGFR (Wild-Type) 50751,50025
EGFR (L858R/T790M) 2015>10,000>10,000
PDGFRβ 2503002>10,000
c-Kit 40055010>10,000
SRC >5,000>5,000250>5,000

Cellular Antiproliferative Activity

The antiproliferative effects of the QZ-X series were evaluated in various cancer cell lines. Cell viability was assessed after 72 hours of continuous exposure to the compounds.

Cell LinePrimary TargetQZ-X1 (IC50, µM)QZ-X2 (IC50, µM)Sunitinib (IC50, µM)Gefitinib (IC50, µM)
HUVEC VEGFR20.050.030.02>50
A549 (EGFR-WT) EGFR1.52.0>208.7
PC-9 (EGFR exon 19 del) EGFR0.10.08>200.05
H1975 (EGFR L858R/T790M) EGFR0.250.15>20>20

Signaling Pathway Modulation

To elucidate the mechanism of action, the effect of the QZ-X series on downstream signaling pathways was investigated via western blot analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cell_seeding Seed Cancer Cells treatment Treat with QZ-X compounds or control for 24h cell_seeding->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% BSA transfer->blocking primary_ab Incubate with primary antibodies (p-EGFR, p-VEGFR2, p-ERK, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

Experimental workflow for Western Blot analysis.

The QZ-X series demonstrated significant inhibition of EGFR and VEGFR phosphorylation and downstream effectors like ERK and AKT in a dose-dependent manner.

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by the QZ-X series.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR QZX QZ-X Series QZX->EGFR

EGFR Signaling Pathway Inhibition.

VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 QZX QZ-X Series QZX->VEGFR2

VEGFR Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][2]

  • Compound Preparation : Serially dilute test compounds (QZ-X series, Sunitinib, Gefitinib) in DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.[2]

  • Reaction Setup : Add 5 µL of diluted compound or vehicle control to the wells of a 384-well plate.[2]

  • Kinase Addition : Add 10 µL of a 2X kinase/substrate mixture (containing purified kinase and its specific peptide substrate) to each well. Pre-incubate at room temperature for 10 minutes.[2]

  • Reaction Initiation : Start the reaction by adding 10 µL of a 2X ATP solution. Incubate at 30°C for 60 minutes.[2]

  • Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • Signal Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]

  • Cell Seeding : Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.[4][5][6][7]

  • Cell Culture and Treatment : Grow cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat with test compounds for the desired time.[4]

  • Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[4]

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[4][6]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6][7]

  • Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[6][7] Wash the membrane three times with TBST.

  • Secondary Antibody and Detection : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] After washing, add a chemiluminescent substrate and capture the signal using an imaging system.[4]

References

Head-to-head comparison of different catalytic methods for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinazolines is a critical step in the discovery of new therapeutic agents. This guide provides a comparative overview of prominent catalytic methods, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.

Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] The development of efficient and sustainable synthetic methodologies is a key focus in medicinal chemistry.[3] This comparison guide delves into various catalytic approaches for quinazoline synthesis, including transition-metal catalysis, organocatalysis, and photocatalysis, presenting a head-to-head analysis of their performance based on reported experimental data.

Comparative Analysis of Catalytic Performance

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of this compound synthesis. Transition-metal catalysts are lauded for their high efficiency and ability to streamline complex reactions.[4][5] Organocatalysis offers a metal-free alternative, often utilizing readily available and less toxic small organic molecules.[6] Photocatalysis has emerged as a green and sustainable approach, harnessing visible light to drive chemical transformations under mild conditions.[7][8]

Below is a summary of quantitative data for different catalytic systems, providing a snapshot of their relative performance in this compound synthesis.

Catalyst SystemStarting MaterialsReaction ConditionsTimeYield (%)Reference
Transition-Metal Catalysis
CuCl/DABCO/4-HO-TEMPO2-aminobenzylamines, aldehydesO2, CH3CN, 80 °C12 h40-98%[1]
FeBr22-aminobenzyl alcohols, benzylaminesAerobic, Toluene, 110 °C12 hGood-Excellent[1]
Mn(I) complex2-aminobenzyl alcohol, amidesToluene, 130 °C24 h58-81%[1][5]
Co(OAc)2·4H2O2-aminobenzyl alcohols, nitrilesLigand-free, 130 °C24 hup to 95%[2]
CuFe2O4 nanoparticles2-aminobenzophenones, aldehydes, NH4OAcAqueous mediaNot Specified90-97%[1]
Organocatalysis
p-Toluenesulfonic acid (p-TSA)Anthranilamide, aldehydesSolvent-free, mechanochemical grinding3-15 minModerate-Excellent[6]
Acetic AcidIsatoic anhydride, aryl amines, cyclic ketones80 °CNot Specified81-97%[6]
Triethanolamine (TEOA)Isatoic anhydride, aldehydes, nitrogen sourceAqueous, refluxNot SpecifiedModerate-Good[6]
Photocatalysis
Eosin-YAnthranilic acid, carboxylic acid, amineVisible light, room temperatureNot SpecifiedNot Specified[2]
Curcumin-sensitized TiO2Dimedone, urea (B33335)/thiourea, aldehydesVisible light (100 mW/cm2), 1 mg/mL catalyst40 minup to 97%[7]
9-Fluorenoneo-aminobenzamides, alcoholsAmbient conditionsNot Specifiedup to 91%[8]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for key catalytic systems.

General Procedure for Copper-Catalyzed Synthesis

A mixture of 2-aminobenzylamine (0.5 mmol), aldehyde (0.6 mmol), CuCl (10 mol%), DABCO (20 mol%), and 4-HO-TEMPO (20 mol%) in CH3CN (3 mL) is stirred in a sealed tube under an oxygen atmosphere at 80 °C for 12 hours.[1] After completion of the reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound product.

General Procedure for Organocatalyzed Synthesis using p-TSA

In a mortar, anthranilamide (1 mmol), aldehyde (1 mmol), and p-toluenesulfonic acid (10 mol%) are ground together using a pestle for 3-15 minutes.[6] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate, filtered, and the solid is recrystallized from ethanol (B145695) to yield the pure quinazolinone.

General Procedure for Photocatalytic Synthesis

In a typical photocatalytic experiment, a mixture of dimedone (1 mmol), urea (1 mmol), a substituted aldehyde (1 mmol), and curcumin-sensitized TiO2 (10 mg) in ethanol (10 mL) is sonicated to ensure uniform dispersion.[7] The mixture is then irradiated with visible light (e.g., a 100 mW/cm2 source) with continuous stirring for 40 minutes. After the reaction is complete, the catalyst is separated by centrifugation, and the product is isolated from the supernatant and purified.

Visualizing the Synthetic Landscape

To better understand the relationships and workflows in this compound synthesis, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_end Final Product start_materials 2-Aminobenzylamines / Alcohols / Ketones + Aldehydes / Nitriles / Amides catalyst Select Catalyst: - Transition Metal - Organocatalyst - Photocatalyst start_materials->catalyst conditions Reaction Conditions: Solvent, Temperature, Time catalyst->conditions workup Quenching / Extraction conditions->workup purification Column Chromatography / Recrystallization workup->purification product This compound Derivative purification->product

A generalized workflow for the catalytic synthesis of quinazolines.

catalytic_approaches cluster_methods Catalytic Methods cluster_features Key Features This compound This compound Synthesis transition_metal Transition-Metal Catalysis (Cu, Fe, Mn, Co, etc.) This compound->transition_metal organocatalysis Organocatalysis (Acids, Bases, Amines) This compound->organocatalysis photocatalysis Photocatalysis (Dyes, Semiconductors) This compound->photocatalysis tm_features High activity, diverse substrates transition_metal->tm_features org_features Metal-free, green, mild conditions organocatalysis->org_features photo_features Sustainable, light-driven, ambient temp. photocatalysis->photo_features

Logical relationships between different catalytic approaches.

catalytic_cycle catalyst Catalyst (e.g., M-L) intermediate1 Catalyst-Substrate A Complex catalyst->intermediate1 + Substrate A substrate_A Substrate A substrate_B Substrate B intermediate2 Intermediate Complex intermediate1->intermediate2 + Substrate B product This compound intermediate2->product Cyclization/ Aromatization product->catalyst - Catalyst (Regeneration)

A simplified representation of a catalytic cycle in this compound synthesis.

References

A Comparative Analysis of Novel Quinazolinone Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a new class of quinazolinone derivatives, validating their structure-activity relationship (SAR) and evaluating their performance against established alternatives in cancer therapy. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction to a New Class of Quinazolinones

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of the quinazolinone scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.[5] This guide focuses on recently developed quinazolinone-based compounds and their validated SAR as potent anticancer agents, particularly targeting key signaling pathways involved in tumor progression.[6]

Comparative Performance and Structure-Activity Relationship

The anticancer efficacy of novel quinazolinone derivatives is often evaluated by their inhibitory activity against specific molecular targets and various cancer cell lines. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinazolinone ring are crucial for their biological activity.[5]

A key area of investigation has been the development of quinazolinones as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-validated target in oncology, and its mutations can lead to uncontrolled cell growth.[7][8] Novel quinazolinone derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[9][10]

Another important mechanism of action for some quinazolinone derivatives is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.[11]

Key Structural Features Influencing Activity:
  • Substitutions at position 2 and 3: The presence of substituted aromatic rings or other functional groups at these positions is often essential for potent anticancer activity.[1]

  • Halogen atoms at positions 6 and 8: The introduction of halogens like iodine or chlorine at these positions can enhance cytotoxic effects.[1][12]

  • Substituents at position 4: Amine or substituted amine groups at the 4th position have been shown to improve antimicrobial and cytotoxic activities.[1]

The following tables summarize the quantitative data from recent studies, comparing the performance of new quinazolinone derivatives with existing standards.

Table 1: Comparative Antiproliferative Activity of Novel Quinazolinone Derivatives
Compound IDTarget Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM) of ReferenceReference
Series 1: EGFR Inhibitors
Compound 24 COLO-205 (Colon)GI50: 15.15-Fluorouracil-[13]
Compound 2a A549 (Lung)-Lapatinib-[10]
Compound 7j DU-145 (Prostate)GI50: 0.05--[11]
Compound 1 HeLa (Cervical)IC50: ---[6]
Compound 8b EGFR-TKIC50: 0.00137Erlotinib-[8]
Series 2: Tubulin Polymerization Inhibitors
Compound 7b DU-145 (Prostate)GI50: 0.3--[11]
Series 3: General Cytotoxic Agents
Compound XIIIb MCF-7 (Breast)IC50: 1.7 µg/mLDoxorubicin-[14]
Compound IX MCF-7 (Breast)IC50: 1.8 µg/mLDoxorubicin-[14]
Compound XIVd MCF-7 (Breast)IC50: 1.83 µg/mLDoxorubicin-[14]
Table 2: Comparative EGFR Kinase Inhibitory Activity
Compound IDEGFR TargetIC50 (nM)Reference CompoundIC50 (nM) of ReferenceReference
Compound 23 EGFR L858R/T790M/C797S0.2--[9]
Compound 2a EGFR (wild type)5.06--[10]
Compound 24 EGFR-TK13.40Gefitinib18.14[13]
Compound 1 EGFR WT93--[6]
Compound 1 EGFR T790M174--[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key experiments cited in the evaluation of these novel quinazolinones.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test quinazolinone derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the phosphorylation activity of the EGFR enzyme.

  • Enzyme and Substrate Preparation: Recombinant human EGFR enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test quinazolinone derivatives or a reference inhibitor (e.g., Gefitinib).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA, fluorescence, or luminescence.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the EGFR kinase activity (IC50) is determined.

Tubulin Polymerization Assay

This assay assesses the effect of the compounds on the assembly of microtubules.

  • Tubulin Preparation: Purified tubulin protein is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin is incubated with the test compounds or a reference agent (e.g., colchicine) at 37°C.

  • Polymerization Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The extent of inhibition of tubulin polymerization is calculated by comparing the polymerization curves of treated samples with the control.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathways targeted by these quinazolinone derivatives and the general workflow of their evaluation.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of Quinazolinone Derivatives Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) Synthesis->Screening Target_Validation Target-Based Assays (e.g., EGFR Kinase Assay) Screening->Target_Validation SAR_Analysis Structure-Activity Relationship Analysis Target_Validation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Drug Discovery Workflow.

Conclusion

The new classes of quinazolinone derivatives presented in this guide demonstrate significant potential as anticancer agents. The validation of their structure-activity relationships provides a rational basis for the design of more potent and selective inhibitors. The comparative data indicates that several novel compounds exhibit superior or comparable activity to existing reference drugs, highlighting their promise for further preclinical and clinical development. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers in the field of oncology drug discovery.

References

A Comparative Analysis of Novel Quinazoline Derivatives Against Gefitinib and Erlotinib in EGFR-Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors remains a focal point for researchers aiming to overcome the challenges of acquired resistance and improve therapeutic outcomes. This guide provides a comprehensive benchmark of new quinazoline derivatives against the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (B1684475) and erlotinib (B232). The following data, experimental protocols, and pathway diagrams are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these emerging therapeutic agents.

Data Presentation: In Vitro Efficacy

The anti-proliferative activity and EGFR kinase inhibitory potential of novel this compound derivatives are summarized below. IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented for direct comparison with gefitinib and erlotinib.

EGFR Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of various novel this compound derivatives against wild-type (WT) and mutant EGFR kinases, with gefitinib and erlotinib as reference compounds.[1][2]

Compound/DrugEGFR TargetIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 7i EGFR17.32Gefitinib25.42
Erlotinib33.25
Compound 5k EGFRwt-TK10GefitinibNot specified in study
Compound 8b EGFR-TK1.37Erlotinib1.5
Compound 6d EGFR0.069 µMErlotinib0.045 µM
Compound 13 EGFRwt5.06Gefitinib3.22
Lapatinib27.06
Compound 22 EGFR40.7Gefitinib38.9
Compound 24 EGFRwt27Gefitinib17.1
EGFRT790M9.2Osimertinib8.1
Compound 1 EGFRwt20.72Lapatinib27.06
Compound 9n EGFRWT-Gefitinib-
EGFRT790M-Gefitinib-
14d EGFRWT-Afatinib-
EGFR L858R/T790M-Afatinib-
19b EGFRWT-Afatinib-
EGFR L858R/T790M-Afatinib-
Anti-proliferative Activity in Cancer Cell Lines

This table presents the IC50 values of novel this compound derivatives against various human cancer cell lines, benchmarked against gefitinib and erlotinib.[1][2][3]

Compound/DrugCell LineEGFR StatusIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 7i A549WT2.25Gefitinib14.75 ± 2.48
HT-29WT1.72Erlotinib23.22 ± 0.51
MCF-7WT2.81Sorafenib1.84 ± 0.17
Compound 5k A549WT12.30 ± 4.12Gefitinib>50
PC-3-17.08 ± 3.615-Fluorouracil29.89 ± 2.01
SMMC-7721-15.68 ± 1.645-Fluorouracil46.51 ± 3.17
Compound 6d NCI-H460-0.789Erlotinib-
Compound 13 A549WT7.35Gefitinib21.17
H1975L858R/T790M3.01Gefitinib9.08
Compound 24 A549WT6.54Gefitinib15.59
A431WT4.04Gefitinib8.37
H1975L858R/T790M1.94Osimertinib0.98

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

EGFR Kinase Inhibition Assay (ELISA-based)

This protocol outlines the steps for determining the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.[2][4]

  • Preparation of Reagents : Recombinant human EGFR kinase is diluted in kinase buffer. The substrate, Poly(Glu, Tyr)4:1, is coated onto a 96-well plate and incubated overnight at 4°C.

  • Compound Preparation : Test compounds (novel this compound derivatives, gefitinib, erlotinib) are serially diluted in DMSO to various concentrations.

  • Kinase Reaction : The substrate-coated plate is washed, and the diluted compounds are added to the wells, followed by the addition of the EGFR kinase. The kinase reaction is initiated by adding ATP solution. The plate is then incubated for a specified time (e.g., 1 hour) at 37°C.

  • Detection : The reaction is stopped, and the plate is washed. A primary antibody against phosphotyrosine (pY-20) is added and incubated. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Signal Measurement : The TMB substrate is added, and the colorimetric reaction is stopped with sulfuric acid. The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis : The percentage of inhibition is calculated relative to the control (DMSO-treated) wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of the compounds on cancer cell lines.[5][6][7]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (novel this compound derivatives, gefitinib, erlotinib). Control wells receive medium with DMSO. The plates are incubated for 72 hours.

  • MTT Addition : After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : The medium containing MTT is removed, and DMSO or a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of novel this compound derivatives.[8][9][10]

  • Animal Model : Athymic nude mice (4-6 weeks old) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation : Human cancer cells (e.g., A549, NCI-H1975) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring : Tumor volume is monitored regularly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment : When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The novel compounds, gefitinib, or erlotinib are administered orally or via intraperitoneal injection at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation : Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.

  • Data Analysis : Statistical analysis is performed to compare the tumor growth between the treatment and control groups.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the benchmarking of these this compound derivatives.

EGFR_Signaling_Pathway cluster_legend Legend EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound Derivatives (Gefitinib, Erlotinib, Novel Agents) This compound->EGFR ATP ATP ATP->EGFR P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation key Activation key2 Inhibition

Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.

Experimental_Workflow start Start: Novel this compound Derivative Synthesis in_vitro In Vitro Evaluation start->in_vitro kinase_assay EGFR Kinase Inhibition Assay in_vitro->kinase_assay cell_assay Cell Viability (MTT) Assay in_vitro->cell_assay data_analysis1 IC50 Determination (vs. Gefitinib/Erlotinib) kinase_assay->data_analysis1 cell_assay->data_analysis1 in_vivo In Vivo Evaluation data_analysis1->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft data_analysis2 Tumor Growth Inhibition Analysis xenograft->data_analysis2 end Comparative Efficacy Report data_analysis2->end

Caption: Benchmarking Workflow for Novel this compound Derivatives.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the antimicrobial efficacy of various recently synthesized quinazoline analogs. This compound and its derivatives are prominent heterocyclic compounds in medicinal chemistry, recognized for a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The emergence of multidrug-resistant microbial strains necessitates the development of new, effective antimicrobial agents, making the this compound scaffold a subject of intensive research.[1][5] This document summarizes quantitative antimicrobial data, details common experimental protocols, and illustrates a typical workflow for evaluating these compounds.

Quantitative Antimicrobial Activity

The antimicrobial potential of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents a summary of MIC values for representative this compound derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Compound IDMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
8ga Staphylococcus aureus4Ciprofloxacin4
Escherichia coli8Ciprofloxacin4
Aspergillus niger8Ciprofloxacin8
8gc [6]Staphylococcus aureus4Ciprofloxacin4
Escherichia coli4Ciprofloxacin4
Aspergillus niger8Ciprofloxacin8
Compound 27 [7]S. aureus (MRSA)≤0.5Vancomycin1
S. aureus (VRSA)≤0.5Linezolid1
G4 [8]Bacillus subtilis6.25Amoxicillin12.5
Escherichia coli12.5Amoxicillin25
G6 [8]Bacillus subtilis6.25Amoxicillin12.5
Escherichia coli12.5Amoxicillin25
G7 [8]Candida albicans12.5Fluconazole25
Aspergillus niger25Fluconazole50
Compound 4c [9]Escherichia coli128Not Specified-
Staphylococcus aureus>512Not Specified-

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the most common assays used in the evaluation of this compound analogs.

1. Minimum Inhibitory Concentration (MIC) Determination via Microdilution Method

This method is used for the quantitative assessment of antimicrobial activity.[3][9]

  • Preparation of Media: Mueller-Hinton Broth (MHB) is typically used for bacteria and Sabouraud Dextrose Broth (SDB) for fungi. The media is prepared according to the manufacturer's instructions and sterilized.

  • Inoculum Preparation: Microbial colonies from a fresh agar (B569324) plate are suspended in a sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This stock is then further diluted in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds (this compound analogs) and reference drugs are dissolved in a suitable solvent (e.g., DMSO). A two-fold serial dilution is performed in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

2. Antimicrobial Screening via Agar Well Diffusion Method

This method is often used for initial qualitative screening of antimicrobial activity.[5][10]

  • Plate Preparation: A standardized inoculum (matching a 0.5 McFarland standard) is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

  • Application of Compounds: A fixed volume (e.g., 50-100 µL) of the test compound at a specific concentration is added to each well. A standard antibiotic is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Interpretation: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs, a fundamental procedure in antimicrobial drug discovery.

MIC_Determination_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Culture 1. Microbial Culture (Bacteria/Fungi) Inoculum 2. Inoculum Preparation (0.5 McFarland Standard) Culture->Inoculum Inoculate 5. Inoculation of Wells Inoculum->Inoculate Analogs 3. This compound Analog Stock Solution Plate 4. Serial Dilution in 96-Well Plate Analogs->Plate Plate->Inoculate Incubate 6. Incubation (24-48 hours) Inoculate->Incubate Readout 7. Visual Inspection for Turbidity Incubate->Readout Result 8. MIC Value Determined Readout->Result

Caption: Workflow for MIC determination of this compound analogs.

Mechanism of Action Insights

While the precise mechanism can vary between analogs, some quinazolinone derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.[9] Other studies have identified a novel mechanism involving the inhibition of penicillin-binding proteins (PBP1 and PBP2a) in MRSA, which is essential for bacterial cell wall synthesis.[7] The ability to target different and potentially novel pathways underscores the therapeutic potential of this class of compounds in combating antibiotic resistance.

References

Navigating the Therapeutic Window: A Comparative Guide to Novel Quinazoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for anticancer therapeutics with a high therapeutic index—a measure of a drug's safety, comparing the dose at which it is effective to the dose at which it is toxic—is a central goal in oncology research. Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several already established in clinical practice. This guide provides a comparative assessment of novel this compound-based compounds, evaluating their therapeutic potential against established alternatives, supported by preclinical experimental data.

In Vitro Efficacy and Selectivity: A Promising Outlook

The cornerstone of a favorable therapeutic index is selectivity: the ability of a drug to exert potent cytotoxic effects on cancer cells while sparing normal, healthy cells. Recent studies have highlighted several novel this compound derivatives with impressive in vitro selectivity.

A noteworthy example is a recently synthesized this compound derivative, designated as Compound 18 . In a study evaluating its anticancer activity, Compound 18 demonstrated a nanomolar level of inhibitory activity against the MGC-803 human gastric cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.85 μM.[1][2] Crucially, its cytotoxicity against the normal human gastric epithelial cell line (GES-1) was significantly lower, with an IC50 of 26.75 μM, indicating a remarkable 32-fold selectivity for cancer cells over normal cells.[1][2]

Another study focused on a series of this compound-based agents bearing triazole-acetamides. Among these, compounds 8a and 8f were identified as the most potent anticancer agents against a panel of human cancer cell lines. Importantly, these compounds exhibited limited toxicity against the normal human liver cell line (WRL-68), suggesting a favorable in vitro therapeutic window.

These findings represent a significant advancement, as a high selectivity index in preclinical in vitro studies is a strong predictor of a wider therapeutic window in subsequent in vivo and clinical evaluations.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Novel this compound Derivatives

CompoundCancer Cell LineCancer Cell IC50 (µM)Normal Cell LineNormal Cell IC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
Compound 18 MGC-803 (Gastric)0.85[1][2]GES-1 (Gastric Epithelial)26.75[1][2]~31.5
Compound 8a HCT-116 (Colon)5.33 (72h)WRL-68 (Liver)>100>18.8
Compound 8f MCF-7 (Breast)21.29 (48h)WRL-68 (Liver)>100>4.7
Gefitinib (B1684475) VariousVariesVariousVariesVaries
Erlotinib (B232) VariousVariesVariousVariesVaries

In Vivo Therapeutic Index Assessment: Early Evidence of Safety

While in vitro data provides a valuable initial assessment, in vivo studies in animal models are critical for determining the therapeutic index in a physiological context. The therapeutic index in vivo is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

Acute toxicity studies for some of the novel this compound derivatives are encouraging. For instance, a single-dose acute toxicity assay of Compound 18 in mice revealed no deaths or obvious pathological damage.[1][2] Furthermore, in a xenograft model using MGC-803 cells, intragastric administration of Compound 18 at a therapeutic dose of 25 mg/kg significantly reduced tumor volume and weight without causing any significant changes in the body weight of the mice, suggesting a good safety profile at an effective dose.[1][2]

Another study investigating a novel this compound derivative, 3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]this compound-4(3h)-oh, classified it as belonging to toxicity class 5, with an LD50 greater than 5000 mg/kg in rats, indicating low toxicity upon intragastric administration.[3]

In contrast, established this compound-based drugs, while effective, are known to have dose-limiting toxicities. For example, in preclinical studies, high doses of gefitinib (150 mg/kg/day) and erlotinib (50-100 mg/kg daily) in mice have been associated with significant weight loss and other adverse effects.[4] Lapatinib (B449), another approved this compound derivative, also demonstrates dose-dependent toxicities.[5]

Table 2: Comparative In Vivo Data of this compound-Based Agents in Mice

Compound/DrugModelEffective Dose (ED)Observed Toxicity at Therapeutic DoseAcute Toxicity (LD50)
Compound 18 MGC-803 Xenograft25 mg/kg (oral)[1][2]No significant change in body weight[1][2]No significant acute toxicity observed[1][2]
3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]this compound-4(3h)-oh RatNot specifiedNot specified>5000 mg/kg (oral)[3]
Gefitinib Various Xenografts50-200 mg/kg (oral)[6]Dose-dependent weight loss[7]Not specified
Erlotinib Various Xenografts25-100 mg/kg (oral)[4][8]Dose-dependent weight loss, diarrhea[4]Not specified
Lapatinib Various Xenografts100 mg/kg (oral)[9]Generally well-tolerated at therapeutic doses[5]Not specified
Osimertinib (B560133) Various Xenografts5-25 mg/kg (oral)[10][11]Well-tolerated at therapeutic doses[10]Not specified

Signaling Pathways and Mechanisms of Action

Many this compound-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a primary target.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline_Inhibitor Novel this compound Inhibitor Quinazoline_Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition

Beyond EGFR, some novel this compound derivatives also exhibit inhibitory activity against the PI3K/Akt/mTOR pathway, another critical signaling cascade in cancer. This dual-target capability could potentially overcome resistance mechanisms that develop against single-target agents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the therapeutic index.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy and toxicity of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MGC-803 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer the this compound derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Tumor Excision & Analysis Data_Collection->Endpoint

References

Safety Operating Guide

Safe Disposal of Quinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of quinazoline, a heterocyclic aromatic organic compound. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound and its derivatives are recognized as hazardous waste and may be toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with care in a controlled environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3][4] Eyewash stations and safety showers should be readily accessible.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE to avoid contact with skin and eyes.[5][6] Avoid the formation and inhalation of dust or aerosols.[3][6]

  • General Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Always wash hands thoroughly with soap and water after handling.[1][5] Contaminated work clothes should be laundered separately before reuse.[1][5]

  • Storage : Keep this compound containers securely sealed when not in use and store them in a cool, dry area away from incompatible materials such as oxidizing agents.[1][3][5]

Personal Protective Equipment (PPE) for this compound Handling Specification Standard Examples
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[3][5][6]
Skin Protection Chemically resistant gloves (e.g., Nitrile). A flame-resistant or impervious lab coat.Gloves must satisfy EU Directive 89/686/EEC and standard EN 374.[2][3]
Respiratory Protection A full-face respirator may be required if exposure limits are exceeded or if dust/aerosols are generated.Must follow OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[3][5]

Step-by-Step Disposal Protocol

All waste must be managed in accordance with local, state, and federal regulations.[1][7] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous materials.[7] Never dispose of this compound down the drain or in the regular trash.[2]

Step 1: Waste Collection and Containment

  • Designate a Waste Container : Use a clean, dry, and chemically compatible container for collecting this compound waste. A glass bottle with a secure screw cap is recommended.[8]

  • Transfer Waste : Carefully transfer the waste material (solid or in solution) into the designated container. Use spark-proof tools if necessary and avoid any actions that could generate dust or cause friction.[3][8]

  • Secure Closure : Tightly seal the container cap to prevent leaks or spills.[8]

Step 2: Labeling Hazardous Waste

  • Affix a "Hazardous Waste" Label : The label must be clearly visible on the container.[8]

  • Include Essential Information : The label must contain the following details[8]:

    • The words "Hazardous Waste".

    • Full Chemical Name: "this compound".

    • Specific Hazard Warnings: "Toxic," "Irritant," "Aquatic Hazard".[1]

    • Date of Waste Generation.

    • Name and contact information of the responsible researcher or laboratory.

Step 3: Storage of Waste

  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA).[8]

  • Safe Storage Conditions : The storage area must be secure, well-ventilated, and away from heat, open flames, direct sunlight, and incompatible chemicals.[8]

  • Secondary Containment : It is best practice to use secondary containment to prevent the spread of material in case of a spill.[2]

Step 4: Professional Disposal

  • Contact EHS : The final and most critical step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[8]

  • Schedule Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. The EHS department will have approved vendors specializing in chemical waste disposal.[2][8]

  • Lab Pack Service : Small quantities of laboratory chemicals are typically disposed of via a "lab pack," where a professional service packages the waste into a larger, approved drum for safe transport and incineration.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[1]

  • Remove Ignition Sources : Immediately remove all sources of ignition from the spill area.[1][3]

  • Cleanup :

    • For Dry Spills : Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or absorb the material and place it into a suitable, labeled, closed container for disposal.[5][7][9]

    • For Wet Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[1][4]

  • Decontaminate : Wash the spill area thoroughly with soap and water, collecting the wash water for disposal if possible.[1][5] Prevent runoff from entering drains or waterways. If contamination of drains occurs, notify emergency services immediately.[1]

Quinazoline_Disposal_Workflow start Identify this compound Waste (Solid or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Clean, Dry, Compatible Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer labeling Securely Cap and Label Container 'Hazardous Waste - this compound' transfer->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs Follow Institutional Protocol pickup Professional Disposal Service (Lab Pack) ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Quinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Quinazoline, designed for researchers, scientists, and drug development professionals. Given that specific toxicological data for this compound is limited, this guidance is predicated on the safety profiles of structurally similar compounds, advocating for a conservative and rigorous approach to safety procedures.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.[1] The following equipment is mandatory and should be selected based on the specific laboratory operation.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)[2]Lab coat[1][2]N95 or higher-rated respirator[1]
Solution Preparation & Handling Chemical splash goggles; Face shield if splashing is likely[1][3]Chemically impermeable gloves (inspected before use)[2]Fire/flame resistant and impervious lab coat[4][2]Handle in a chemical fume hood to minimize inhalation exposure[1][2]
Waste Disposal Chemical splash goggles[1]Heavy-duty or double-gloved nitrile gloves[1][2]Lab coat[1]N95 or higher-rated respirator if dust or aerosols may be generated[1]

Operational and Disposal Plans

A systematic approach from receipt to disposal is essential for a safe laboratory environment.[1]

Step 1: Preparation and Storage
  • Receipt: Upon receipt, inspect the container for any damage or leaks.[1]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][5] The storage location should be separate from incompatible materials such as strong oxidizing agents.[5]

  • Work Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation risk.[1][2] Ensure an eyewash station and safety shower are readily accessible before beginning work.[1]

  • Hygiene: Always wash hands with soap and water after handling.[6] Do not eat, drink, smoke, or apply cosmetics in the handling area.[6][7]

Step 2: Spill Management

In the event of a spill, swift and safe cleanup is critical.

  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[4]

  • Protect: Before cleanup, don the appropriate PPE as detailed in the table above, including respiratory protection.[1][6]

  • Contain Solid Spills: For dry spills, avoid generating dust.[6] Gently cover the spill with an absorbent material, then carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[1][6] Do not use air hoses for cleaning.[6]

  • Contain Liquid Spills: Absorb liquid spills with an inert material, such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and wash the area with large amounts of water.[1][6] Prevent runoff from entering drains.[6]

Step 3: Disposal Plan

All this compound waste must be treated as hazardous and handled according to institutional and regulatory guidelines.[2][6]

  • Segregation: Do not mix this compound waste with regular trash or dispose of it down the drain.[2][8]

  • Containment:

    • Solid Waste: Collect contaminated items like gloves, wipes, and plasticware in a designated, sealed, and clearly labeled hazardous waste container.[6][8]

    • Liquid Waste: Collect liquid waste in a sealed, leak-proof container.[8] If required by your institution, add an absorbent material to the liquid waste to solidify it before pickup.[8]

  • Labeling and Pickup: Ensure all waste containers are tightly closed and accurately labeled as "Chemotherapeutic Waste" or as required by your institution.[8] Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]

Emergency Procedures and Exposure Data

First-Aid Measures for Exposure

Immediate action is required in case of personal exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[4][6] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[4] Seek medical attention if irritation develops or persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]
Ingestion Rinse mouth thoroughly with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
Quantitative Exposure Limits

No official Occupational Exposure Limit (OEL) has been established for this compound.[4] However, for the structurally related compound Quinoline , the American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL). This value should be used as a conservative guideline, and all contact should be reduced to the lowest possible level.[9]

CompoundRegulatory BodyExposure Limit (8-hour Time-Weighted Average)
This compound OSHA / NIOSH / ACGIHNo data available[4]
Quinoline (Related Compound) AIHA (WEEL)0.001 ppm[9]

Safety Workflow Visualization

The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to final disposal.

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_disposal Waste Management Receipt 1. Receipt & Inspection Storage 2. Secure Storage (Cool, Dry, Ventilated) Receipt->Storage Inspect Container FumeHood 3. Work in Fume Hood Storage->FumeHood PPE 4. Don Full PPE FumeHood->PPE Experiment 5. Perform Experiment PPE->Experiment Segregate 6. Segregate Waste (Solid & Liquid) Experiment->Segregate Spill Spill? Experiment->Spill Label 7. Contain & Label (Hazardous Waste) Segregate->Label Dispose 8. Institutional Disposal Label->Dispose Spill->Segregate No SpillResponse Spill Response Protocol Spill->SpillResponse Yes

Caption: Workflow for safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。